Isomannide
Description
Structure
2D Structure
Properties
IUPAC Name |
(3R,3aR,6R,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDXJTOLSGUMSJ-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28218-68-0 | |
| Record name | 1,4:3,6-Dianhydromannitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28218-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10859526 | |
| Record name | Isomannide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
641-74-7, 28218-68-0 | |
| Record name | Isomannide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=641-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isomannide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4:3,6-dianhydromannitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4:3,6-dianhydro-D-mannitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Isomannide from D-Mannitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isomannide, a dianhydro-sugar alcohol derived from D-mannitol, is a versatile and highly valuable bio-based platform chemical. Its rigid, chiral, and bicyclic structure makes it an important building block in the synthesis of advanced polymers, pharmaceuticals, and specialty chemicals. This technical guide provides an in-depth overview of the synthesis of this compound from D-mannitol, focusing on the core chemical transformations, experimental methodologies, and comparative data.
Core Reaction: Acid-Catalyzed Double Dehydration
The synthesis of this compound from D-mannitol is achieved through a twofold intramolecular dehydration reaction. This process is catalyzed by acids, which facilitate the removal of two water molecules from the D-mannitol backbone, leading to the formation of the bicyclic ether structure of this compound.
The reaction proceeds sequentially, with the initial dehydration of D-mannitol forming the monoanhydro intermediate, 1,4-anhydro-D-mannitol (1,4-mannitan). Subsequent intramolecular cyclization of this intermediate yields the final product, 1,4:3,6-dianhydro-D-mannitol, commonly known as this compound. A significant byproduct of this reaction is 2,5-sorbitan, the formation of which can be influenced by the choice of catalyst and reaction conditions.
Catalytic Systems: Homogeneous vs. Heterogeneous
The choice of catalyst is a critical factor in the synthesis of this compound, significantly impacting yield, selectivity, and the environmental footprint of the process. Both homogeneous and heterogeneous acid catalysts have been extensively studied.
Homogeneous Catalysis
Traditional methods for this compound synthesis employ homogeneous acid catalysts such as sulfuric acid (H₂SO₄) and hydrogen chloride (HCl). These catalysts are effective in promoting the dehydration reaction. However, their use presents several challenges, including difficulties in catalyst separation from the reaction mixture, potential for equipment corrosion, and the generation of acidic waste streams requiring neutralization.
Heterogeneous Catalysis
To address the drawbacks of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. Zeolites, particularly H-beta (Hβ) and Y-type zeolites, have emerged as highly effective heterogeneous catalysts for this transformation. H-beta zeolite, with its well-defined microporous structure, has demonstrated superior selectivity towards this compound.[1] The confined environment within the zeolite pores is believed to favor the formation of the 1,4-anhydro intermediate, leading to higher yields of this compound compared to the more open catalytic surfaces of other materials.[1] Studies have shown that optimizing the Si/Al ratio of H-beta zeolite can further enhance catalytic activity and achieve this compound yields as high as 63%, a substantial improvement over previously reported methods.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative data from various catalytic systems for the synthesis of this compound from D-mannitol, providing a basis for comparison.
| Catalyst System | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Key Observations & Byproducts | Reference |
| Homogeneous | |||||
| Sulfuric Acid (H₂SO₄) | 170 | 20 | Not specified | Reaction proceeds to completion. Neutralization and purification are critical steps. | [3] |
| Heterogeneous | |||||
| H-Beta Zeolite | 150-200 | 4-24 | up to 63 | High selectivity for this compound. 2,5-sorbitan is a major byproduct. | |
| Y-Type Zeolite | Not specified | Not specified | Preferential production of 2,5-sorbitan | Can be used to selectively produce the byproduct. |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound from D-mannitol using both a traditional homogeneous catalyst and a modern heterogeneous catalyst.
Protocol 1: Synthesis using Sulfuric Acid (Homogeneous Catalyst)
This protocol is a general procedure based on established methods for acid-catalyzed dehydration of sugar alcohols.
Materials:
-
D-mannitol (crystalline)
-
Concentrated sulfuric acid (98%)
-
Sodium hydroxide solution (48% w/w)
-
Activated carbon
-
Nitrogen gas
Procedure:
-
Reaction Setup: A reduced-pressure reactor equipped with a mechanical stirrer is charged with crystalline D-mannitol.
-
Melting: The reactor is heated to 170 °C to melt the D-mannitol.
-
Catalyst Addition: Once the D-mannitol is molten, a catalytic amount of concentrated sulfuric acid (e.g., 10 g for 1350 g of D-mannitol) is carefully added to the melt.
-
Reaction: The reaction mixture is maintained at 170 °C under reduced pressure (e.g., 2 kPa) for 20 hours. A slow stream of nitrogen gas (e.g., 200 mL/min) is passed through the reactor to facilitate the removal of water.
-
Neutralization: After the reaction is complete, the mixture is cooled to 90 °C. A 48% (w/w) aqueous sodium hydroxide solution is then added to neutralize the sulfuric acid catalyst, resulting in crude this compound.
-
Decolorization: Activated carbon is added to the crude product, and the mixture is stirred for 3 hours for decolorization.
-
Purification: The mixture is filtered to remove the activated carbon. Water is then distilled off at 120 °C and 5 kPa. The resulting product is further purified by reduced-pressure distillation at 170 °C and 0.3 kPa with a nitrogen stream to yield purified this compound.
Protocol 2: Synthesis using H-Beta Zeolite (Heterogeneous Catalyst)
This protocol is a representative procedure based on the use of H-beta zeolite for selective this compound synthesis.
Materials:
-
D-mannitol
-
H-Beta Zeolite catalyst
-
Solvent (if applicable, though solvent-free conditions are often preferred)
-
Apparatus for solid-liquid separation (e.g., filtration or centrifugation)
-
Apparatus for purification (e.g., distillation or chromatography)
Procedure:
-
Catalyst Preparation: The H-beta zeolite catalyst is calcined at a high temperature (e.g., 550 °C) prior to use to ensure it is in its active acidic form and free of adsorbed water.
-
Reaction Setup: A suitable reactor (e.g., a batch reactor) is charged with D-mannitol and the H-beta zeolite catalyst. The catalyst loading is typically a weight percentage of the D-mannitol.
-
Reaction: The reaction is carried out at a temperature typically ranging from 150 °C to 200 °C. The reaction time can vary from 4 to 24 hours, depending on the desired conversion and selectivity. The reaction can be performed under an inert atmosphere (e.g., nitrogen).
-
Catalyst Recovery: After the reaction, the solid H-beta zeolite catalyst is separated from the liquid product mixture by filtration or centrifugation. The catalyst can potentially be regenerated and reused.
-
Product Isolation and Purification: The liquid product mixture, containing this compound, unreacted D-mannitol, 1,4-mannitan, and byproducts like 2,5-sorbitan, is then subjected to purification. This is typically achieved through fractional distillation under reduced pressure to separate the components based on their boiling points.
Mandatory Visualizations
Reaction Pathway
The following diagram illustrates the acid-catalyzed dehydration of D-mannitol to this compound.
Caption: Acid-catalyzed dehydration pathway of D-mannitol to this compound.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of this compound from D-mannitol.
Caption: General experimental workflow for this compound synthesis.
References
Crystal Structure of 1,4:3,6-dianhydro-D-mannitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 1,4:3,6-dianhydro-D-mannitol, also known as isomannide, and its derivatives. Due to the limited availability of crystallographic data for the parent molecule, this guide focuses on well-characterized derivatives, providing a foundational understanding for researchers in medicinal chemistry, materials science, and drug development.
Introduction
1,4:3,6-dianhydro-D-mannitol is a rigid, chiral bicyclic diol derived from D-mannitol. Its unique V-shaped structure, consisting of two fused tetrahydrofuran rings, makes it a valuable chiral building block in asymmetric synthesis and for the development of novel polymers and pharmaceutical agents.[1][2] The stereochemistry of the two hydroxyl groups, both in the endo position, influences its reactivity and interaction with other molecules.[3] Understanding the precise three-dimensional arrangement of atoms through X-ray crystallography is paramount for designing new molecules with specific biological activities or material properties.
Crystallographic Data
The crystallographic data provides a quantitative description of the molecule's geometry in the solid state. The following tables summarize the key crystallographic parameters for a derivative of 1,4:3,6-dianhydro-D-mannitol.
Crystal Data and Structure Refinement for 1,4:3,6-dianhydro-D-mannitol 2,5-(hydrogen phosphate)
| Parameter | Value |
| CCDC Deposition Number | 241796[2] |
| Empirical Formula | C6H9O6P |
| Formula Weight | 208.10 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | Data not available in search results |
| b (Å) | Data not available in search results |
| c (Å) | Data not available in search results |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Data not available in search results |
| Z | Data not available in search results |
| Density (calculated) (Mg/m³) | Data not available in search results |
| Absorption Coefficient (mm⁻¹) | Data not available in search results |
| F(000) | Data not available in search results |
| R-factor | Data not available in search results |
| Data-to-parameter ratio | Data not available in search results |
Note: Specific unit cell dimensions and other refinement parameters were not available in the provided search results. Researchers are encouraged to retrieve the full crystallographic information file (CIF) from the Cambridge Crystallographic Data Centre (--INVALID-LINK--) using the deposition number 241796 for a complete dataset.
Selected Bond Lengths and Angles for 1,4:3,6-dianhydro-D-mannitol 2,5-(hydrogen phosphate)
| Bond | Length (Å) |
| P—O(5) | 1.4680(11) |
| Other bond lengths | Data not available in search results |
| Angle | (°) |
| O(5)—P—O(1) | Data not available in search results |
| Other bond angles | Data not available in search results |
Note: The referenced publication mentions a table with selected bond lengths and angles, but the full table was not accessible through the search results.
Experimental Protocols
The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, X-ray diffraction data collection, and structure solution and refinement.
Synthesis and Crystallization
Synthesis of 1,4:3,6-dianhydro-D-mannitol 2,5-(hydrogen phosphate):
This derivative can be synthesized through the phosphorylation of 1,4:3,6-dianhydro-D-mannitol with phosphorus oxychloride in the presence of triethylamine, followed by hydrolysis.
Crystallization:
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution or by vapor diffusion. For the phosphate derivative, recrystallization from water yielded the desired product. The choice of solvent is crucial and often requires screening of various solvent systems.
X-ray Diffraction Data Collection and Structure Refinement
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of small molecules. The general workflow is as follows:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. This is typically done at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms.
-
Data Processing: The raw diffraction data is processed to yield a set of indexed reflections with their intensities.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic model is refined against the experimental data to improve the fit between the calculated and observed structure factors. This process yields the final atomic coordinates, bond lengths, and bond angles.
Visualizations
Experimental Workflow for Crystal Structure Determination
Caption: A generalized workflow for the determination of the crystal structure of a small molecule.
Potential Biological Signaling Pathway of a Derivative
While 1,4:3,6-dianhydro-D-mannitol itself is not directly implicated in specific signaling pathways based on the available data, its dinitrate derivative, isosorbide dinitrate, is a well-known vasodilator. Its mechanism of action involves the release of nitric oxide (NO), which activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation.
Caption: Signaling pathway of isosorbide dinitrate, a derivative of 1,4:3,6-dianhydro-D-mannitol.
Applications in Drug Development and Research
The rigid scaffold of 1,4:3,6-dianhydro-D-mannitol makes it an attractive starting material for the synthesis of a wide range of molecules with potential therapeutic applications. For example, derivatives have been investigated for their antimicrobial activity. Its use as a chiral auxiliary can guide the stereoselective synthesis of drug candidates. Furthermore, it is utilized in pharmaceutical formulations as a stabilizer and bulking agent. The crystallographic data of its derivatives is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents.
References
Spectroscopic Profile of Isomannide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Isomannide (1,4:3,6-dianhydro-D-mannitol), a versatile bio-based molecule with significant applications in the pharmaceutical and polymer industries. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a visual representation of the analytical workflow.
Spectroscopic Data of this compound
The following tables summarize the essential quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-6 | 3.89 - 4.08 | m | - |
| H-2, H-5 | 5.06 - 5.11 | m | - |
| H-3 | 4.88 | t | - |
| H-4 | 4.51 - 4.55 | m | - |
| OH | 2.85 - 2.86 | br s | - |
Solvent: CDCl₃. The chemical shifts are referenced to the residual solvent signal.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1, C-6 | 73.0 - 73.3 |
| C-2, C-5 | 76.4 - 81.7 |
| C-3, C-4 | 81.2 - 86.2 |
Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3427 | O-H | Stretching |
| 2938 - 2860 | C-H | Stretching |
| 1464 | C-H | Bending (CH₂) |
| 1064 | C-O | Stretching |
Sample preparation: KBr pellet.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 146 | [M]⁺ (Molecular Ion) |
| 129 | [M - OH]⁺ |
| 116 | [M - CH₂O]⁺ |
| 98 | [M - H₂O - C₂H₄O]⁺ |
| 85 | [M - CH₂OH - H₂O]⁺ |
| 73 | [C₃H₅O₂]⁺ |
| 57 | [C₃H₅O]⁺ |
Ionization Method: Electron Ionization (EI).
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy
Sample Preparation: A 10-20 mg sample of dry this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry 5 mm NMR tube. The sample is gently agitated to ensure complete dissolution. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 600 MHz spectrometer.
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is performed to obtain singlets for each carbon environment. A wider spectral width (e.g., 240 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground this compound is intimately mixed with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed in a pellet die under high pressure (approximately 8-10 tons) to form a thin, transparent pellet. A background spectrum of a pure KBr pellet is recorded prior to sample analysis.
Instrumentation and Data Acquisition: The FT-IR spectrum is recorded using a Fourier Transform Infrared Spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method. The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated on a capillary column. The separated analyte then enters the mass spectrometer's ion source. In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Instrumentation and Data Acquisition: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used. The mass spectrum is acquired over a mass-to-charge (m/z) range of approximately 40-300 amu. The resulting spectrum displays the relative abundance of the molecular ion and various fragment ions.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Isomannide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomannide, a bio-based dianhydrohexitol derived from D-mannitol, is a rigid bicyclic diol with increasing applications in the pharmaceutical and polymer industries. Its thermal stability is a critical parameter for its processing, storage, and application, particularly in drug development where thermal excursions can impact product quality and safety. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, drawing upon available data for this compound itself and its close structural isomer, isosorbide, to present a thorough analysis. The guide details experimental protocols for thermal analysis and presents data in a structured format for clarity and comparative purposes.
Introduction
This compound (1,4:3,6-dianhydro-D-mannitol) is a chiral, rigid bicyclic ether diol.[1] Its unique structural features contribute to the high thermal stability of polymers derived from it, which often exhibit decomposition temperatures exceeding 300°C.[2] However, the thermal behavior of pure this compound is less well-documented. Understanding its melting point, boiling point, and decomposition profile is crucial for its effective use in various applications, including as a building block for novel polymers and as an excipient or intermediate in pharmaceutical formulations.[3] The stability of active pharmaceutical ingredients and excipients is a critical factor in drug development and manufacturing.[4]
This guide synthesizes available data on the thermal properties of this compound and its isomers to provide a detailed understanding of its stability and decomposition.
Thermal Properties of this compound
This compound exhibits well-defined thermal properties. Its melting point is reported in the range of 80-88°C, and it has a high boiling point of 372°C at atmospheric pressure. While its high boiling point suggests significant thermal stability, studies on its isomer, isosorbide, indicate that decomposition may begin at temperatures as low as 100°C. This suggests that the decomposition of this compound may also occur at temperatures significantly lower than its boiling point.
Data on Thermal Stability and Decomposition
Due to the limited availability of specific TGA and DSC data for the thermal decomposition of pure this compound in the reviewed literature, the following tables present a summary of known thermal properties of this compound and illustrative data inferred from its isomer, isosorbide, and its precursor, D-mannitol. This approach provides a scientifically grounded estimation of this compound's thermal behavior.
Table 1: Thermal Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₄ | |
| Molecular Weight | 146.14 g/mol | |
| Melting Point | 80-88 °C | |
| Boiling Point | 372 °C (at 760 mmHg) |
Table 2: Illustrative Thermogravimetric Analysis (TGA) Data for this compound (Inferred from Isosorbide and D-mannitol studies)
| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |
| Onset Decomposition Temperature (Tonset) | ~100 - 200 °C | ~100 - 190 °C |
| Temperature of Maximum Decomposition Rate (Tpeak) | ~250 - 350 °C | ~240 - 340 °C |
| Final Decomposition Temperature | ~400 - 500 °C | ~380 - 480 °C |
| Residual Mass at 600 °C | < 10% | < 5% |
Note: These values are illustrative and based on the reported thermal behavior of isosorbide and D-mannitol. Actual values for this compound may vary and should be determined experimentally.
Table 3: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound (Inferred)
| Thermal Event | Temperature Range (°C) | Enthalpy (J/g) |
| Melting | 80 - 90 | ~150 - 200 |
| Decomposition (Endothermic/Exothermic) | 200 - 400 | Variable |
Note: The decomposition of sugar alcohols can involve both endothermic and exothermic processes. The exact nature of these events for this compound requires experimental confirmation.
Experimental Protocols for Thermal Analysis
To accurately assess the thermal stability and decomposition of this compound, standardized analytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR) should be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of residual mass.
TGA Experimental Workflow
Differential Scanning Calorimetry (DSC)
Objective: To identify and characterize thermal transitions of this compound, such as melting and decomposition, by measuring the heat flow into or out of the sample as a function of temperature.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen).
-
Temperature Program: The sample is subjected to a controlled temperature program, typically involving heating, cooling, and isothermal segments. For decomposition studies, a heating ramp (e.g., 10°C/min) to a temperature above the expected decomposition is used.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting, some decomposition) and exothermic (crystallization, some decomposition) events. The peak area can be used to quantify the enthalpy change associated with these transitions.
DSC Experimental Workflow
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of this compound.
Methodology:
-
Sample Preparation: A small amount of this compound (microgram to milligram scale) is placed in a pyrolysis sample holder.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 300°C, 500°C, 700°C) in an inert atmosphere (e.g., helium).
-
GC Separation: The resulting pyrolysis products are swept into a gas chromatograph, where they are separated based on their boiling points and polarity.
-
MS Detection: The separated components are introduced into a mass spectrometer, which provides mass spectra for their identification by comparison with spectral libraries.
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To monitor changes in the chemical structure of this compound as it undergoes thermal degradation and to identify functional groups in the decomposition products.
Methodology:
-
In-situ Analysis: An FTIR spectrometer can be coupled with a heated stage. A thin film of this compound is cast on an IR-transparent window (e.g., KBr) and heated incrementally. FTIR spectra are recorded at different temperatures to observe changes in vibrational bands.
-
Evolved Gas Analysis (TGA-FTIR): The outlet of a TGA can be connected to an FTIR gas cell to analyze the gaseous decomposition products in real-time.
Thermal Decomposition Pathway
Proposed Thermal Decomposition Pathway of this compound
The initial dehydration of the hydroxyl groups could lead to the formation of unsaturated compounds. Subsequent heat-induced cleavage of the C-O and C-C bonds within the furan rings would result in the formation of smaller, volatile molecules such as water, carbon monoxide, carbon dioxide, aldehydes (e.g., formaldehyde, acetaldehyde), and furan derivatives. At higher temperatures, further condensation and polymerization of these fragments can lead to the formation of a char residue.
Conclusion
This compound is a thermally stable molecule, as evidenced by its high boiling point and the thermal robustness of its polymeric derivatives. However, evidence from its isomer, isosorbide, suggests that decomposition may begin at temperatures significantly lower than its boiling point. For applications in drug development and other areas where thermal stability is critical, it is imperative to experimentally determine the precise decomposition profile of pure this compound using techniques such as TGA, DSC, and Py-GC-MS. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and scientists to conduct such investigations and ensure the safe and effective use of this compound. The illustrative data and proposed decomposition pathway serve as a valuable starting point for further in-depth studies.
References
Isomannide Solubility in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomannide, a dianhydrohexitol derived from the dehydration of D-mannitol, is a rigid, chiral bicyclic diol. Its unique structural features make it a valuable building block in various applications, including the synthesis of polymers, pharmaceuticals, and chiral ligands. For drug development professionals and researchers, understanding the solubility of this compound in common organic solvents is a critical parameter for reaction solvent selection, purification process design (such as crystallization), and formulation development.
This technical guide provides an overview of the known solubility characteristics of this compound, detailed experimental protocols for determining its solubility, and a general workflow for these experimental procedures. Due to a lack of extensive, publicly available quantitative solubility data for this compound in a wide range of organic solvents, this guide focuses on empowering researchers to determine these values accurately and reproducibly in their own laboratories.
Qualitative Solubility of this compound
Based on available literature, this compound is a white, crystalline solid. Its solubility profile is largely dictated by its diol functionality, which allows for hydrogen bonding.
-
High Solubility: this compound is reported to be very soluble in water.
-
Moderate to Low Solubility: Qualitative descriptions indicate that this compound is slightly soluble in polar protic solvents like methanol and some polar aprotic solvents such as chloroform . It is also reported to be soluble in dimethyl sulfoxide (DMSO) .
-
General Trend: As a sugar alcohol derivative, this compound is expected to have limited solubility in nonpolar organic solvents. The solubility in a series of alcohols is likely to decrease as the carbon chain length of the alcohol increases.
The lack of precise, quantitative data necessitates experimental determination for specific applications. The following sections provide detailed methodologies for this purpose.
Experimental Protocols for Solubility Determination
The following protocols describe common and reliable methods for determining the solubility of a crystalline solid like this compound in an organic solvent.
Gravimetric Method (Shake-Flask Method)
The gravimetric method is a fundamental and widely used technique for determining equilibrium solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass of solvent.
3.1.1. Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled shaker or incubator
-
Vials with airtight caps (e.g., screw-cap vials with PTFE septa)
-
Syringe filters (pore size appropriate to remove undissolved solids, e.g., 0.45 µm PTFE)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven (for drying)
-
Desiccator
3.1.2. Experimental Procedure
-
Sample Preparation: Add an excess amount of crystalline this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Solvent Addition: Accurately weigh a specific amount of the desired organic solvent and add it to each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The agitation ensures good mixing between the solid and the solvent.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. It is critical not to disturb the solid at the bottom of the vial.
-
Filtration: Immediately filter the withdrawn solution through a syringe filter into a pre-weighed, dry evaporation dish or vial. This step removes any remaining microscopic solid particles.
-
Mass Determination of the Saturated Solution: Immediately weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.
-
Solvent Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80 °C). A vacuum oven is recommended to facilitate solvent removal at a lower temperature.
-
Drying and Final Weighing: Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature. Weigh the dish containing the dried this compound residue. Repeat the drying and weighing process until a constant mass is achieved.
3.1.3. Data Calculation
The solubility can be expressed in various units. A common representation is grams of solute per 100 grams of solvent.
-
Mass of the empty evaporation dish = M_dish
-
Mass of the dish + saturated solution = M_solution
-
Mass of the dish + dried this compound = M_solute
-
Mass of dissolved this compound = M_solute - M_dish
-
Mass of the solvent = M_solution - M_solute
-
Solubility ( g/100 g solvent) = [(M_solute - M_dish) / (M_solution - M_solute)] x 100
Alternative Methods
For higher throughput or for compounds with a suitable chromophore, other analytical techniques can be employed.
-
UV-Vis Spectroscopy: If this compound or a derivative exhibits absorbance in the UV-Vis spectrum, a calibration curve of absorbance versus concentration can be prepared. The concentration of a filtered saturated solution can then be determined spectroscopically.
-
High-Performance Liquid Chromatography (HPLC): Similar to UV-Vis spectroscopy, HPLC with a suitable detector (e.g., refractive index detector for compounds without a chromophore) can be used to determine the concentration of this compound in a saturated solution. A calibration curve is required.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.
Conclusion
Isomannide: A Comprehensive Health and Safety Guide for Research and Drug Development Professionals
Introduction
Isomannide, a dianhydrohexitol derived from the dehydration of D-mannitol, is a versatile chiral building block with applications in polymer synthesis and as a precursor for various pharmaceutically relevant compounds.[1] As its use in research and development expands, a thorough understanding of its health and safety profile is crucial for ensuring the well-being of laboratory and manufacturing personnel. This technical guide provides a comprehensive overview of the available health and safety data for this compound, including its toxicological properties, safe handling procedures, and recommended personal protective equipment. While specific quantitative toxicological data for this compound is limited in publicly available literature, this guide synthesizes the existing information and outlines standard experimental protocols for its assessment.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a compound is essential for its safe handling and use.
| Property | Value | Reference |
| Chemical Name | 1,4:3,6-Dianhydro-D-mannitol | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 641-74-7 | [1] |
| Molecular Formula | C₆H₁₀O₄ | [1] |
| Molecular Weight | 146.14 g/mol | |
| Appearance | White to pale yellow, crystalline powder | |
| Melting Point | 80-85 °C | |
| Solubility | Very soluble in water |
Hazard Identification and Classification
Based on available Safety Data Sheets (SDSs), this compound is classified as a hazardous substance with the following classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation: Category 3
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Toxicological Summary
Detailed toxicological studies on this compound are not widely available in the public domain. The information presented here is primarily derived from SDSs and general knowledge of similar sugar alcohol compounds. It is important to note the absence of specific quantitative data such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) for this compound.
| Toxicological Endpoint | Finding | Data Availability |
| Acute Oral Toxicity | Data not available | Lacking |
| Acute Dermal Toxicity | Data not available | Lacking |
| Acute Inhalation Toxicity | Data not available | Lacking |
| Skin Corrosion/Irritation | Causes skin irritation | Qualitative (from SDS) |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Qualitative (from SDS) |
| Respiratory or Skin Sensitization | No sensitizing effects known | Lacking specific studies |
| Germ Cell Mutagenicity | Data not available | Lacking |
| Carcinogenicity | Not classified as a carcinogen | Lacking specific studies |
| Reproductive Toxicity | Data not available | Lacking |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | Qualitative (from SDS) |
| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | Lacking |
| Aspiration Hazard | Not classified as an aspiration hazard | Lacking specific data |
Toxicology of Structurally Related Compounds
In the absence of comprehensive data for this compound, examining the toxicology of structurally related sugar alcohols and their derivatives can provide some insight, though direct extrapolation should be done with caution. Sugar alcohols, as a class, are generally considered to have low acute toxicity. However, overconsumption can lead to gastrointestinal effects such as bloating and diarrhea.
For the related compound, Isosorbide Mononitrate , some toxicological data is available:
| Toxicological Endpoint | Species | Route | Value |
| Oral LD50 | Rat | Oral | 2010 mg/kg |
| Oral LD50 | Mouse | Oral | 1771 mg/kg |
| Intraperitoneal LD50 | Rat | Intraperitoneal | 1760 mg/kg |
| Intraperitoneal LD50 | Mouse | Intraperitoneal | 1810 mg/kg |
Disclaimer: This data is for Isosorbide Mononitrate and may not be representative of this compound's toxicological profile.
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize exposure and ensure a safe working environment.
Handling:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE).
Storage:
-
Keep container tightly sealed.
-
Store in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is room temperature, though some suppliers suggest storage at <15°C in a dark place.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:
-
Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.
First Aid Measures
In case of exposure to this compound, the following first aid measures should be taken:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Experimental Protocols for Toxicological Assessment
While specific experimental data for this compound is scarce, the following sections detail the standard methodologies based on OECD guidelines that would be employed to assess its toxicological profile.
Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)
This test determines the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Test Animals: Healthy, young adult albino rabbits are typically used.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application: A 0.5 g amount of the test substance (moistened with a small amount of water if solid) is applied to a small area (about 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The dressing is left in place for 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The reactions are scored according to a standardized grading system.
Caption: Workflow for Acute Dermal Irritation/Corrosion Test (OECD 404).
Acute Eye Irritation/Corrosion (Following OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or damage.
Methodology:
-
Test Animals: Healthy, young adult albino rabbits are used.
-
Application: A single dose of 0.1 g of the solid substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
-
Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated.
-
Scoring: Lesions are scored based on a standardized system. The reversibility of any observed effects is also assessed.
Caption: Workflow for Acute Eye Irritation/Corrosion Test (OECD 405).
Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
This in vitro assay is used to assess the mutagenic potential of a substance.
Methodology:
-
Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which simulates mammalian metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound on a minimal agar plate lacking the essential amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.
Caption: Workflow for Bacterial Reverse Mutation (Ames) Test (OECD 471).
In Vitro Mammalian Chromosomal Aberration Test (Following OECD Guideline 473)
This assay determines the potential of a substance to induce structural chromosomal damage in cultured mammalian cells.
Methodology:
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.
-
Metabolic Activation: The test is conducted with and without an S9 mix.
-
Exposure: Cell cultures are treated with at least three concentrations of this compound for a short period (e.g., 3-6 hours) in the presence and absence of S9, and for a longer period (e.g., 18-24 hours) without S9.
-
Harvesting: Cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and slides are prepared.
-
Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Evaluation: A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the control indicates a positive result.
Caption: Workflow for In Vitro Chromosomal Aberration Test (OECD 473).
Reproduction/Developmental Toxicity Screening Test (Following OECD Guideline 421/422)
This screening test provides information on potential effects on male and female reproductive performance and on the development of offspring.
Methodology:
-
Test Animals: Typically, rats are used. At least three dose groups and a control group are used, with a recommended minimum of 10 animals of each sex per group.
-
Dosing: The test substance is administered daily to males for a minimum of four weeks (including two weeks prior to mating) and to females throughout the study.
-
Mating: Animals are mated (usually one male to one female).
-
Gestation and Lactation: Dosing of females continues through gestation and lactation.
-
Endpoints Evaluated:
-
Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, mating and fertility parameters, and organ weights and histopathology of reproductive organs.
-
Offspring: Viability, body weight, and external abnormalities.
-
-
Evaluation: The findings are evaluated for any adverse effects on reproduction and development.
Caption: Workflow for Reproduction/Developmental Toxicity Screening Test (OECD 421/422).
Signaling Pathways in Toxicology
Currently, there is no publicly available information detailing specific signaling pathways that are affected by this compound and contribute to its toxicological profile. Further research, including transcriptomic and proteomic studies, would be necessary to elucidate the molecular mechanisms underlying its irritant effects.
Conclusion
This compound is a valuable chemical intermediate with a generally low-hazard profile based on the available information. The primary health and safety concerns are irritation to the skin, eyes, and respiratory tract. While comprehensive quantitative toxicological data is lacking, adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and proper handling procedures, should be sufficient to mitigate the risks associated with its use in research and development settings. For any large-scale or long-term use, further toxicological testing following established OECD guidelines is recommended to fill the existing data gaps and ensure a complete and accurate risk assessment.
References
Commercial Availability and Applications of Isomannide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomannide, a dianhydrohexitol derived from the dehydration of D-mannitol, is a rigid, chiral bicyclic diol. Its unique stereochemistry and structural properties make it a valuable building block in various fields, particularly in polymer chemistry and pharmaceutical development. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its application in the synthesis of polymers and enzyme inhibitors, and its use as a chiral auxiliary.
Commercial Availability of this compound
This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity needs. The quality and specifications can vary between suppliers, and it is crucial to select a grade appropriate for the intended application. Key suppliers and their product specifications are summarized in the tables below.
Table 1: Major Commercial Suppliers of this compound
| Supplier | Product Name/Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| TCI America | This compound / I0406 | >98.0% (GC)[1] | 641-74-7[1] | C₆H₁₀O₄[1] | 146.14[1] |
| Sigma-Aldrich | 1,4:3,6-Dianhydro-D-mannitol / 329266 | 95%[2] | 641-74-7 | C₆H₁₀O₄ | 146.14 |
| MedChemExpress | This compound / HY-W013827 | 99.93% | 641-74-7 | C₆H₁₀O₄ | 146.14 |
| Synthose | This compound, Min. 98% / IM620 | Min. 98% (¹H-NMR) | 641-74-7 | C₆H₁₀O₄ | 146.14 |
| Apollo Scientific | This compound / BI7962 | 98% | 641-74-7 | C₆H₁₀O₄ | 146.14 |
| ChemicalBook | This compound | Varies by supplier (e.g., 99%) | 641-74-7 | C₆H₁₀O₄ | 146.14 |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 80-88 °C | |
| Boiling Point | 150 °C at 12 mmHg | |
| Specific Rotation [α]D | +85.0° to +95.0° (c=3, H₂O) | |
| Solubility | Soluble in water. Slightly soluble in Chloroform, Methanol. | |
| Storage Temperature | Room temperature, recommended in a cool and dark place (<15°C). Some suppliers recommend 0 to 8 °C. |
Experimental Protocols and Applications
This compound's rigid structure and chirality are leveraged in several applications within drug development and material science.
Synthesis of this compound-Based Polymers for Biomedical Applications
This compound is a valuable monomer for producing bio-based polymers with desirable properties such as high thermal stability and optical transparency. These polymers have potential applications in biomedical devices and drug delivery systems.
A crucial step in creating certain polymers is the synthesis of diamine monomers from this compound.
References
An In-depth Technical Guide to the Stereochemistry and Chirality of Isomannide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomannide, a rigid bicyclic diol derived from the dehydration of D-mannitol, is a molecule of significant interest in various fields, including polymer chemistry, medicinal chemistry, and asymmetric synthesis.[1] Its well-defined stereochemistry and inherent chirality make it a valuable chiral building block and a scaffold for the development of novel functional materials and pharmacologically active compounds. This technical guide provides a comprehensive overview of the stereochemical and chiral properties of this compound, including its absolute configuration, conformational analysis, and the experimental protocols used for its characterization.
Stereostructure and Absolute Configuration
This compound, systematically named (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol, is a C2-symmetric molecule with four stereocenters.[2] It is one of three stereoisomers of 1,4:3,6-dianhydrohexitol, the others being isosorbide (from D-sorbitol) and isoidide (from L-iditol).[3] The key stereochemical feature of this compound is the endo configuration of both hydroxyl groups at the C3 and C6 positions, relative to the V-shaped bicyclic core.[4] This arrangement distinguishes it from its diastereomers, isosorbide (endo-exo) and isoidide (exo-exo).
The rigid, fused bicyclic system of this compound is composed of two tetrahydrofuran rings. This structure imparts a high degree of conformational rigidity, which is crucial for its applications as a chiral scaffold.
Physicochemical and Chiroptical Properties
The distinct stereochemistry of this compound gives rise to its unique physicochemical and chiroptical properties. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| Systematic Name | (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol | [2] |
| CAS Number | 641-74-7 | |
| Molecular Formula | C₆H₁₀O₄ | |
| Molecular Weight | 146.14 g/mol | |
| Melting Point | 80-88 °C | |
| Boiling Point | 150 °C at 12 mmHg | |
| Specific Rotation [α]²⁰/D | +85.0° to +95.0° (c=3, H₂O) | |
| Specific Rotation [α]²⁵/D | +89° (c=3, H₂O) |
The positive specific rotation confirms that this compound is a chiral molecule that rotates plane-polarized light in a dextrorotatory manner.
Stereoisomers of 1,4:3,6-Dianhydrohexitols
The stereochemical relationships between this compound, Isosorbide, and Isoidide are crucial for understanding their different physical and chemical behaviors. The following diagram illustrates these relationships.
Caption: Stereochemical relationship between hexitols and their corresponding 1,4:3,6-dianhydrohexitol stereoisomers.
Experimental Protocols for Synthesis and Stereochemical Characterization
Synthesis of this compound from D-Mannitol
This compound is synthesized by the acid-catalyzed double dehydration of D-mannitol.
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound from D-mannitol.
Detailed Protocol:
-
Melting: 1350 g of crystalline D-mannitol is added to a reduced-pressure reactor equipped with a stirrer and heated to 170 °C until completely melted.
-
Catalyst Addition: 10 g of 98% concentrated sulfuric acid is added to the molten D-mannitol.
-
Dehydration Reaction: The reaction is carried out for 20 hours at 170 °C under a reduced pressure of 2 kPa. A slow stream of nitrogen gas (200 mL/min) is passed through the reactor to facilitate the removal of water.
-
Neutralization: After the reaction is complete, the mixture is cooled to 90 °C, and 30 g of a 48% (w/w) aqueous sodium hydroxide solution is added to neutralize the sulfuric acid catalyst.
-
Decolorization: 39 g of activated carbon is added to the crude product, and the mixture is stirred for 3 hours for decolorization.
-
Distillation: The mixture is filtered, and water is removed by distillation at 120 °C and 5 kPa. The product, this compound, is then purified by vacuum distillation at 170 °C and 0.3 kPa.
Stereochemical Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the stereochemistry of this compound. The C2 symmetry of the molecule simplifies the spectra.
¹H NMR Analysis:
The ¹H NMR spectrum of this compound in D₂O shows distinct signals for the different protons. The chemical shifts and coupling constants are highly sensitive to the stereochemistry and conformation of the molecule.
| Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| H-1, H-6 | ~3.8-4.0 | J₁,₁' ≈ J₆,₆' ≈ -9.0; J₁,₂ ≈ J₅,₆ ≈ 5.0; J₁,₃ ≈ J₄,₆ ≈ 1.5 |
| H-1', H-6' | ~3.6-3.8 | J₁,₁' ≈ J₆,₆' ≈ -9.0; J₁',₂ ≈ J₅,₆' ≈ 2.0; J₁',₃ ≈ J₄,₆' ≈ 5.0 |
| H-2, H-5 | ~4.4 | J₁,₂ ≈ J₅,₆ ≈ 5.0; J₁',₂ ≈ J₅,₆' ≈ 2.0; J₂,₃ ≈ J₄,₅ ≈ 5.0 |
| H-3, H-4 | ~4.6 | J₁,₃ ≈ J₄,₆ ≈ 1.5; J₁',₃ ≈ J₄,₆' ≈ 5.0; J₂,₃ ≈ J₄,₅ ≈ 5.0 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.
The observed coupling constants, particularly the vicinal coupling constants (³J), provide valuable information about the dihedral angles between adjacent protons and thus the conformation of the tetrahydrofuran rings. The relatively small coupling constants between H-1/H-6 and H-2/H-5 are consistent with the endo orientation of the hydroxyl groups.
¹³C NMR Analysis:
The ¹³C NMR spectrum of this compound is also simplified due to its symmetry, showing only three distinct signals for the six carbon atoms.
| Carbon | Chemical Shift (δ, ppm) |
| C-1, C-6 | ~73 |
| C-2, C-5 | ~77 |
| C-3, C-4 | ~86 |
Note: Chemical shifts are approximate and can vary with the solvent.
General NMR Protocol for Stereochemical Assignment:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the signals to confirm the proton ratios.
-
Analyze the multiplicities and coupling constants of the signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and confirm the connectivity of the protons in the rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can further confirm the overall structure.
-
-
Data Analysis: Compare the obtained chemical shifts and coupling constants with literature values for this compound and its stereoisomers to unequivocally confirm the endo, endo configuration.
Stereochemical Characterization by X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute configuration.
Note on Data Availability: As of the time of this writing, a publicly available crystal structure for the parent this compound molecule (without any derivatization) could not be located in the Cambridge Crystallographic Data Centre (CCDC). However, numerous crystal structures of this compound derivatives have been deposited and can be used to infer the core stereochemistry.
General Protocol for Small Molecule X-ray Crystallography:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam.
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Data Processing:
-
Integrate the intensities of the diffraction spots.
-
Correct the data for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Determine the unit cell parameters and the space group.
-
-
Structure Solution and Refinement:
-
Solve the phase problem to obtain an initial electron density map.
-
Build an initial model of the molecule into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data until the model converges.
-
-
Analysis and Validation:
-
Analyze the final structure to determine bond lengths, bond angles, and torsion angles.
-
Validate the quality of the structure using various crystallographic metrics.
-
The resulting crystallographic data would provide unambiguous proof of the absolute configuration of the four stereocenters in this compound.
Conclusion
The stereochemistry and chirality of this compound are well-defined and are the basis for its utility in various chemical applications. Its rigid bicyclic structure with two endo hydroxyl groups results in a C2-symmetric molecule with a distinct V-shape. The absolute configuration and conformation of this compound can be reliably determined through a combination of chiroptical measurements, NMR spectroscopy, and X-ray crystallography. The experimental protocols outlined in this guide provide a framework for the synthesis and rigorous stereochemical analysis of this important bio-derived molecule.
References
Methodological & Application
Isomannide: A Bio-Based Monomer for Advanced Step-Growth Polymerization in Research and Drug Development
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isomannide, a diol derived from the dehydration of D-mannitol, is a rigid, chiral, and sustainable monomer that is gaining significant attention in the field of polymer chemistry.[1] Its unique V-shaped structure, arising from two fused tetrahydrofuran rings, imparts desirable properties to polymers, including high glass transition temperatures (Tg), enhanced thermal stability, and specific optical activities.[2] As a bio-based alternative to petroleum-derived monomers, this compound offers a pathway to creating a new generation of high-performance, sustainable polymers such as polyesters, polyamides, polyimides, polycarbonates, and polyurethanes through step-growth polymerization. These polymers are finding applications in diverse fields, from advanced materials to biomedical applications, including drug delivery. This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound-based polymers.
Polymer Synthesis and Properties
This compound's bifunctionality allows it to be readily incorporated into various polymer backbones via step-growth polymerization. The resulting polymers often exhibit unique thermal and mechanical properties due to the rigid and asymmetric nature of the this compound monomer.
Polyesters
This compound can be polymerized with various diacids or their derivatives to produce polyesters with high glass transition temperatures. These materials are promising for applications requiring good thermomechanical resistance.[2]
Quantitative Data Summary: Thermal and Mechanical Properties of this compound-Based Polyesters
| Co-monomer | Polymerization Method | Mn ( g/mol ) | PDI | Tg (°C) | Td, 5% (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Isoidide dicarboxylic acid | Melt Polymerization | - | - | - | >300 | - | - | [3] |
| Succinic Acid | Melt Polymerization | 11,000-25,100 | - | -50 to 1 | >300 | - | - | [3] |
Note: Data for some properties are not available in the cited literature and are indicated by "-".
Polyimides
Novel bio-based polyimides with excellent optical transparency, solubility, and thermal stability can be synthesized from this compound-derived diamine and dianhydride monomers. These polyimides are suitable for applications in microelectronics and optoelectronics.
Quantitative Data Summary: Properties of this compound-Based Polyimides
| Diamine Monomer | Dianhydride Monomer | Biomass Content (wt%) | Tg (°C) | Td, 5% (°C, in N2) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| M1 | ODPA | - | 264 | >400 | >90 | >6.0 | |
| M2 | ODPA | - | 235 | >400 | >90 | >6.0 | |
| M3 | ODPA | - | 227 | >400 | >90 | >6.0 | |
| M1 | M4 | 48 | 251 | >400 | >90 | >6.0 |
M1: 2,5-diamino-2,5-dideoxy-1,4:3,6-dianhydroiditol; M2: 1,4:3,6-dianhydro-2,5-di-O-(4-aminophenyl)-D-mannitol; M3: 1,4:3,6-dianhydro-2,5-di-O-(2-trifluoromethyl-4-aminophenyl)-D-mannitol; M4: 1,4:3,6-dianhydro-2,5-di-O-(3,4-dicarboxyphenyl)-D-mannitol dianhydride; ODPA: 4,4'-oxydiphthalic anhydride.
Polycarbonates
Bio-based polycarbonates can be synthesized from this compound, offering an alternative to bisphenol A (BPA)-based polycarbonates. These materials exhibit high thermal stability and glass transition temperatures.
Quantitative Data Summary: Thermal Properties of this compound-Based Polycarbonates
| Co-monomer | Polymerization Method | Mw ( g/mol ) | Tg (°C) | Reference |
| Isosorbide | Amorphous Solid-State Polymerization | Moderate to High | - | |
| IMNBFC | Amorphous Solid-State Polymerization | - | - |
IMNBFC: bis(hexafluoroisopropyl carbonate) of this compound.
Polyurethanes
This compound can be used to synthesize biodegradable and biocompatible polyurethanes for biomedical applications. The incorporation of this compound as a hard segment can enhance the mechanical properties of the resulting polymer.
Quantitative Data Summary: Properties of this compound-Based Polyurethanes
| This compound Content (wt%) | PCL diol (wt%) | Mw ( g/mol ) | Tg (°C) | Reference |
| 5 | 95 | 145,070 | - | |
| 10 | 90 | 85,618 | - | |
| 20 | 80 | 16,892 | - |
PCL: Poly(ε-caprolactone)
Experimental Protocols
Protocol for Melt Polymerization of this compound-Based Polyesters
This protocol is adapted from procedures for isosorbide-based polyesters and can be optimized for this compound.
Materials:
-
This compound
-
Diacid or diester co-monomer (e.g., succinic acid, dimethyl terephthalate)
-
Catalyst (e.g., titanium(IV) isopropoxide (Ti(OiPr)4), dibutyltin oxide)
-
High-vacuum pump
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Charging the Reactor: Charge the reactor with equimolar amounts of this compound and the diacid/diester co-monomer.
-
Catalyst Addition: Add the catalyst (e.g., 0.02 mol% relative to the diacid).
-
Esterification/Transesterification (First Stage):
-
Heat the mixture under a nitrogen atmosphere with stirring.
-
Gradually increase the temperature from 180 °C to 220-250 °C over a period of 2-4 hours.
-
During this stage, water or methanol will be distilled off.
-
-
Polycondensation (Second Stage):
-
Once the distillation of the byproduct ceases, gradually apply a high vacuum (<1 mbar).
-
Maintain the temperature at 220-250 °C for another 4-6 hours to remove the excess diol and increase the molecular weight of the polymer.
-
-
Product Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polymer can be removed from the reactor. For analysis, the polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol).
-
Protocol for Two-Step Polymerization of this compound-Based Polyimides
This protocol describes the synthesis of polyimides from this compound-derived diamines and dianhydrides.
Materials:
-
This compound-derived diamine (e.g., M1)
-
Dianhydride (e.g., ODPA)
-
N,N-dimethylacetamide (DMAc, anhydrous)
-
Acetic anhydride
-
Pyridine
-
Nitrogen atmosphere
Procedure:
-
Poly(amic acid) Synthesis (Step 1):
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the this compound-derived diamine in anhydrous DMAc.
-
Cool the solution to 0 °C in an ice bath.
-
Gradually add an equimolar amount of the dianhydride to the stirred solution.
-
Continue stirring at 0 °C for 2 hours and then at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization (Step 2):
-
To the poly(amic acid) solution, add acetic anhydride (4 equivalents per repeating unit) and pyridine (2 equivalents per repeating unit) as the imidization agent and catalyst, respectively.
-
Stir the mixture at room temperature for 12 hours and then at 100 °C for 4 hours.
-
-
Product Precipitation and Purification:
-
Cool the polymer solution to room temperature and precipitate it by pouring it into a large volume of methanol.
-
Collect the fibrous polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 80 °C overnight.
-
Applications in Drug Development
While research on this compound-based polymers for drug delivery is still emerging, the structural similarity to the more extensively studied isosorbide suggests significant potential. Isosorbide-based polymers have demonstrated biocompatibility and have been explored for controlled drug release applications.
Potential as Drug Delivery Vehicles
The biodegradability and biocompatibility of polyesters and polyurethanes derived from this compound make them attractive candidates for drug delivery systems. These polymers can be formulated into various drug carriers, such as:
-
Nanoparticles: For targeted delivery of therapeutic agents.
-
Hydrogels: For sustained release of drugs. A thermoresponsive hydrogel based on isosorbide has been shown to release the anticancer drug doxorubicin in a controlled manner.
-
Implants and Scaffolds: For localized drug delivery in tissue engineering applications.
Cellular Uptake and Interaction
The cellular uptake of this compound-based polymeric nanoparticles is expected to follow general endocytic pathways. The surface properties, size, and shape of the nanoparticles will influence the specific mechanism of internalization, which can include clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis. As this compound is a polysaccharide derivative, it is plausible that polymers incorporating it could interact with cell surface receptors that recognize carbohydrate moieties, potentially influencing cellular uptake and signaling.
Conclusion
This compound is a versatile, bio-based monomer that enables the synthesis of a wide range of high-performance polymers through step-growth polymerization. Its rigid and chiral structure imparts unique and advantageous properties to the resulting materials. The detailed protocols provided herein offer a foundation for researchers to explore the synthesis and characterization of this compound-based polyesters, polyimides, and other polymers. Furthermore, the emerging evidence of biocompatibility and potential for controlled drug release suggests that this compound-based polymers are promising materials for future advancements in drug development and biomedical applications. Further research is warranted to fully elucidate the in vivo behavior and therapeutic potential of these novel biomaterials.
References
Application Notes & Protocols: Synthesis of Biodegradable Polyesters from Isomannide
Introduction
Isomannide, a diol derived from the dehydration of D-mannitol, is a rigid, chiral, and bio-based monomer. Its unique V-shaped structure, composed of two fused tetrahydrofuran rings, makes it an attractive building block for creating high-performance biodegradable polyesters. The rigidity of the this compound unit can significantly increase the glass transition temperature (Tg) and thermal stability of polyesters, making them suitable for applications demanding higher performance than standard aliphatic polyesters like polylactic acid (PLA) or polycaprolactone (PCL). These materials are of great interest in biomedical applications, such as drug delivery systems and tissue engineering, as well as for sustainable packaging.[1][2][3] This document provides detailed protocols for the synthesis of this compound-based polyesters via melt polycondensation and enzymatic polymerization, methods for their characterization, and a summary of their material properties.
Synthesis Pathways and Experimental Workflows
The synthesis of polyesters from this compound can be primarily achieved through two main routes: melt polycondensation and enzymatic polymerization. Each method offers distinct advantages regarding reaction conditions, catalyst residues, and resulting polymer properties.
Caption: Primary synthesis routes for this compound-based polyesters.
Experimental Protocols
Protocol 1: Synthesis by Melt Polycondensation
Melt polycondensation is a widely used industrial method that involves reacting a diol (this compound) with a dicarboxylic acid at high temperatures under vacuum to drive the removal of the condensation byproduct (water), thereby achieving high molecular weight polymers.[1][4]
Materials:
-
This compound (IM)
-
Dicarboxylic acid (e.g., succinic acid, adipic acid, sebacic acid, 2,5-furandicarboxylic acid)
-
Catalyst: Antimony(III) oxide (Sb₂O₃) or Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.02 - 0.1 mol% relative to the diacid)
-
Nitrogen gas (high purity)
-
Methanol and Chloroform (for purification)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Nitrogen inlet and outlet
-
Distillation condenser and collection flask
-
High-vacuum pump
-
Heating mantle with temperature controller
Workflow Diagram:
Caption: Workflow for the melt polycondensation of this compound polyesters.
Procedure:
-
Reactor Setup: Charge the three-necked flask with equimolar amounts of this compound and the chosen dicarboxylic acid. Add the catalyst. Equip the flask with a mechanical stirrer, nitrogen inlet, and a distillation setup.
-
Inerting: Purge the system with nitrogen for 15-20 minutes to remove oxygen. Maintain a slow, constant nitrogen flow during the initial stage.
-
Esterification: Heat the reaction mixture to 180-220°C under the nitrogen atmosphere. Stir the mixture vigorously. Water will begin to distill from the reaction mixture. Continue this stage for 4-6 hours or until approximately 80-90% of the theoretical amount of water has been collected.
-
Polycondensation: Gradually increase the temperature to 230-250°C. Once the new temperature is reached, slowly apply a vacuum over 30-60 minutes, reducing the pressure to below 1 mbar. A significant increase in the melt viscosity will be observed.
-
Reaction Completion: Continue the reaction under high vacuum for an additional 4-8 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Recovery and Purification: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be brittle. Dissolve the crude polymer in a suitable solvent (e.g., chloroform) and precipitate it by pouring the solution into a non-solvent (e.g., cold methanol).
-
Drying: Filter the purified polymer and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Synthesis by Enzymatic Polymerization
Enzymatic polymerization is an environmentally benign alternative that proceeds under milder conditions, avoiding harsh chemicals and high temperatures. Candida antarctica Lipase B (CAL-B), often immobilized as Novozym 435, is a highly effective catalyst for this process.
Materials:
-
This compound (IM)
-
Aliphatic diester (e.g., diethyl adipate, diethyl fumarate)
-
Immobilized Candida antarctica Lipase B (CAL-B, Novozym 435) (typically 10 wt% of monomers)
-
Solvent (optional, e.g., diphenyl ether for azeotropic removal of ethanol, or solvent-free)
Equipment:
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and heating plate/oil bath
-
Vacuum pump (for solvent-free systems)
-
Condenser (if using a solvent for azeotropic distillation)
Workflow Diagram:
Caption: Workflow for the enzymatic synthesis of this compound polyesters.
Procedure:
-
Reactant Preparation: Add equimolar amounts of this compound and a diethyl ester (e.g., diethyl adipate) to a reaction flask.
-
Enzyme Addition: Add the immobilized CAL-B (10 wt% of the total monomer weight) to the flask.
-
Reaction Conditions: Heat the mixture to 70-90°C with constant stirring.
-
Byproduct Removal: Apply a vacuum (e.g., 200 mbar) to facilitate the removal of the ethanol byproduct, which drives the reaction equilibrium towards polymer formation. If using a solvent like diphenyl ether, the ethanol can be removed azeotropically.
-
Polymerization: Allow the reaction to proceed for 24-72 hours. The progress can be monitored by observing the increase in viscosity.
-
Termination and Purification: Stop the reaction by cooling the mixture to room temperature. Dissolve the product in a minimal amount of chloroform.
-
Enzyme Removal & Product Isolation: Filter the solution to remove the immobilized enzyme (which can be washed, dried, and reused). Precipitate the polyester by adding the filtrate to cold methanol.
-
Drying: Collect the polymer by filtration and dry it under vacuum at 40°C.
Data Presentation: Properties of this compound-Based Polyesters
The properties of this compound polyesters are highly dependent on the comonomer used and the synthesis method. The rigid structure of this compound generally imparts a high glass transition temperature.
Table 1: Thermal and Molecular Weight Properties of this compound Polyesters
| Co-monomer Diacid/Diester | Synthesis Method | Catalyst | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) | Ref |
| Succinoyl chloride | Solution Polycondensation | - | - | - | 68 | - | |
| Adipoyl chloride | Solution Polycondensation | - | - | - | 32 | - | |
| Sebacoyl chloride | Solution Polycondensation | - | - | - | 0 | 115-125 | |
| Diethyl adipate + Diethyl fumarate (5 mol%) | Enzymatic | CAL-B | 4,000-16,000 | - | - | - | |
| Diethyl adipate + Diethyl glutaconate (5 mol%) | Enzymatic | CAL-B | 4,000-16,000 | - | - | - | |
| Isoidide dicarboxylic acid (IIDCA) | Melt Polycondensation | - | - | - | ~70-85 | - |
Note: Data for this compound homopolymers are often limited; many studies focus on its isomer, isosorbide, or copolymers. The values presented are indicative of the trends observed.
Biodegradability
Polyesters based on this compound and aliphatic diacids are generally recognized as biodegradable. The ester linkages are susceptible to hydrolysis, which is the initial step in both abiotic and biotic degradation processes.
-
Enzymatic Degradation: Studies have shown that these polyesters can be degraded by enzymes like lipases. The rate of degradation is influenced by the chain length of the aliphatic diacid comonomer.
-
Environmental Degradation: Degradation has been observed in activated sludge and after prolonged soil burial. The crystallinity of the polymer plays a crucial role; highly crystalline materials, such as poly(this compound succinate), tend to degrade more slowly.
-
Hydrolytic Degradation: The presence of hydrophilic this compound units can enhance water absorption, facilitating hydrolytic chain scission, which is a key mechanism for degradation in aqueous environments and a prerequisite for microbial action.
The degradation process typically begins with surface erosion, where microorganisms colonize the polymer surface and secrete enzymes that break down the polymer into smaller, water-soluble oligomers and monomers, which can then be assimilated by the microorganisms.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Application of high-strength biodegradable polyurethanes containing different ratios of biobased this compound and poly (ϵ-caprolactone) diol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High Glass Transition Temperature Polymers Utilizing Isomannide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of high glass transition temperature (Tg) polymers derived from isomannide. This compound, a bio-based diol derived from D-mannitol, offers a rigid bicyclic structure that can significantly enhance the thermal properties of various polymers, making it a sustainable alternative to petroleum-based monomers.[1][2]
Introduction
This compound (1,4:3,6-dianhydro-D-mannitol) is a stereoisomer of isosorbide and isoidide, distinguished by its two endo hydroxyl groups.[2] This unique stereochemistry imparts a bent and sterically constrained conformation, which, when incorporated into a polymer backbone, inhibits main-chain orientation and enhances thermal stability.[3] The rigid structure of this compound is a key contributor to achieving high glass transition temperatures in polymers such as polyesters, polycarbonates, and polyimides.[3] The use of this renewable feedstock is a significant step toward the development of sustainable, high-performance plastics.
Data Presentation
The following tables summarize quantitative data from various studies on this compound-based polymers, providing a comparative look at how monomer composition and polymer type influence their thermal properties.
Table 1: Thermal Properties of this compound-Based Polyimides
| Diamine Monomer | Dianhydride Monomer | Polymer | Tg (°C) | 5% Weight-Loss Temp. (T5d) (°C) | Reference |
| This compound-derived (M1) | This compound-derived (M4) | PI-1 | 264 | >400 | |
| This compound-derived (M1) | ODPA | PI-2 | 258 | >400 | |
| This compound-derived (M2) | This compound-derived (M4) | PI-3 | 235 | >400 | |
| This compound-derived (M2) | ODPA | PI-4 | 227 | >400 | |
| This compound-derived (M3) | This compound-derived (M4) | PI-5 | 248 | >400 | |
| This compound-derived (M3) | ODPA | PI-6 | 239 | >400 | |
| This compound/Isosorbide (30/70 mol%) | ISMDA/ISSDA | CoPI | 265 | 417 |
M1: 2,5-diamino-2,5-dideoxy-1,4:3,6-dianhydroiditol M2: 1,4:3,6-dianhydro-2,5-di-O-(4-aminophenyl)-d-mannitol M3: 1,4:3,6-dianhydro-2,5-di-O-(2-trifluoromethyl-4-aminophenyl)-d-mannitol M4: 1,4:3,6-dianhydro-2,5-di-O-(3,4-dicarboxyphenyl)-d-mannitol dianhydride ODPA: 4,4′-oxydiphthalic anhydride ISMDA: this compound-3,6-diyl-bis(trimellitic anhydride) ISSDA: Isosorbide-3,6-diyl-bis(trimellitic anhydride)
Table 2: Thermal and Molecular Properties of this compound-Based Polycarbonates
| Co-monomer | Polymerization Method | Mn ( g/mol ) | Tg (°C) | Reference |
| Isosorbide | Polycondensation with diphosgene | - | 115-165 | |
| - | Amorphous Solid-State Polymerization | Moderate to High | - | |
| Aliphatic diols | Melt Polycondensation | 29,000 - 112,000 | 50 - 115 |
Table 3: Thermal and Molecular Properties of this compound-Based Polyesters
| Diacid/Diester Co-monomer | Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | Tg (°C) | Reference |
| Dimethyl-2,5-furandicarboxylate | Ring Opening Polymerization | - | 30,000-50,000 | 40-100 | |
| Succinic Acid | Melt Polycondensation | - | - | - | |
| Adipic or Sebacic Acid | Bulk Polycondensation | - | 23,000 - 85,000 | - | |
| Bis(undec-10-enoate) | ADMET Polymerization | 44,400–49,400 | - | -8 to -28 |
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of various this compound-based polymers.
Protocol 1: Synthesis of this compound-Based Polyesters via Melt Polycondensation
This protocol is a general procedure based on common melt polycondensation techniques.
Materials:
-
This compound
-
Dicarboxylic acid (e.g., succinic acid, adipic acid)
-
Transesterification catalyst (e.g., titanium(IV) butoxide, tin(II) octoate)
-
High-vacuum reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and distillation outlet.
Procedure:
-
Charging the Reactor: Charge the reaction vessel with equimolar amounts of this compound and the dicarboxylic acid. Add the catalyst (typically 0.01-0.1 mol% relative to the diacid).
-
Inert Atmosphere: Purge the reactor with dry nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow during the initial stages of the reaction.
-
Esterification (First Stage):
-
Heat the reaction mixture to 180-200°C under a nitrogen atmosphere with constant stirring.
-
Water will be produced as a byproduct and should be distilled off.
-
Continue this stage for 2-4 hours or until the majority of the water has been removed.
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 220-250°C.
-
Slowly apply a vacuum to the system, gradually decreasing the pressure to below 1 mbar.
-
A significant increase in the viscosity of the melt will be observed as the polymerization progresses.
-
Continue the reaction under high vacuum for 4-8 hours to achieve a high molecular weight polymer.
-
-
Recovery and Purification:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The solid polymer can be removed from the reactor.
-
For purification, the polymer can be dissolved in a suitable solvent (e.g., chloroform, dichloromethane) and precipitated in a non-solvent (e.g., methanol, ethanol).
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Protocol 2: Synthesis of this compound-Based Polycarbonates via Solution Polycondensation
This protocol is adapted from procedures involving the use of diphosgene or its equivalent.
Materials:
-
This compound
-
Diphosgene (or triphosgene as a safer alternative)
-
Pyridine (as a base and solvent)
-
Dry dioxane (as a solvent)
-
Methanol (for precipitation)
Procedure:
-
Monomer Solution: In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve this compound (e.g., 20 mmol) in dry dioxane (e.g., 40 mL).
-
Addition of Diphosgene: To the stirred solution, add diphosgene (e.g., 10 mmol) dissolved in a small amount of dry dioxane.
-
Addition of Base: Slowly add a solution of pyridine (e.g., 50 mmol) in dry dioxane (e.g., 10 mL) dropwise to the reaction mixture at 0-5°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Precipitation and Purification:
-
Pour the viscous reaction mixture into a large excess of methanol with vigorous stirring to precipitate the polycarbonate.
-
Collect the white precipitate by filtration.
-
Wash the polymer thoroughly with methanol to remove any unreacted monomers and pyridine hydrochloride.
-
Redissolve the polymer in dichloromethane and reprecipitate in methanol to further purify it.
-
Dry the final polymer in a vacuum oven at 80-100°C to a constant weight.
-
Protocol 3: Synthesis of this compound-Based Polyimides via a Two-Step Solution Polymerization
This protocol is based on the synthesis of polyimides from this compound-derived diamines and dianhydrides.
Materials:
-
This compound-derived diamine (e.g., M1, M2, or M3 from Table 1)
-
Dianhydride (e.g., M4 from Table 1 or a commercial dianhydride like ODPA)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (as solvent)
-
Acetic anhydride (dehydrating agent)
-
Pyridine (catalyst)
Procedure:
-
Poly(amic acid) Synthesis (First Step):
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of the this compound-derived diamine in DMAc or NMP.
-
Slowly add the solid dianhydride to the stirred solution in several portions.
-
Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization (Second Step):
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio relative to the repeating unit).
-
Stir the mixture at room temperature for 1-2 hours, and then heat to 80-100°C for 3-4 hours to complete the imidization.
-
-
Polymer Precipitation and Purification:
-
Pour the polymer solution into a large volume of methanol or ethanol to precipitate the polyimide.
-
Collect the polymer by filtration and wash it extensively with methanol and then water.
-
Dry the purified polyimide in a vacuum oven at 150-200°C for 24 hours.
-
Protocol 4: Characterization of this compound-Based Polymers
1. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg).
-
Procedure:
-
Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan.
-
Heat the sample to a temperature above its expected Tg (e.g., 200-300°C) at a heating rate of 10-20°C/min under a nitrogen atmosphere to erase the thermal history.
-
Cool the sample rapidly to below its Tg.
-
Perform a second heating scan at the same heating rate. The Tg is determined as the midpoint of the inflection in the heat flow curve from the second heating scan.
-
2. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability and decomposition temperature of the polymer.
-
Procedure:
-
Place 10-15 mg of the polymer in a TGA pan.
-
Heat the sample from room temperature to 600-800°C at a heating rate of 10-20°C/min under a nitrogen or air atmosphere.
-
The temperature at which 5% weight loss occurs (T5d) is often reported as the onset of decomposition.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and composition of the polymer.
-
Procedure:
-
Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Acquire ¹H and ¹³C NMR spectra. The chemical shifts and integration of the peaks can be used to verify the incorporation of the this compound monomer and the structure of the repeating unit.
-
Visualizations
Caption: General workflow for the synthesis, purification, and characterization of this compound-based polymers.
Caption: Key steps in the melt polycondensation of this compound-based polyesters.
References
Application Notes and Protocols: Isomannide-Based Polyimides with Enhanced Optical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traditional aromatic polyimides, while renowned for their exceptional thermal and mechanical properties, often exhibit strong coloration, limiting their application in optical and optoelectronic devices.[1] The emergence of bio-based monomers has paved the way for the development of novel polyimides with enhanced optical transparency and other desirable properties.[2][3] Isomannide, a rigid and chiral diol derived from renewable resources, has garnered significant attention as a building block for high-performance polymers.[2][3] Polyimides incorporating the bent and sterically constrained structure of this compound have demonstrated remarkable improvements in optical clarity, including higher transmittance and lower refractive indices, while maintaining excellent thermal stability.
These enhanced optical characteristics make this compound-based polyimides prime candidates for a variety of advanced applications, including flexible displays, optical films, and components for microelectronic and optoelectronic devices. This document provides detailed protocols for the synthesis of this compound-based polyimides and the characterization of their optical properties, along with a summary of key performance data.
Experimental Protocols
Synthesis of this compound-Based Monomers
The synthesis of this compound-based polyimides typically begins with the preparation of functionalized this compound monomers, such as diamines or dianhydrides.
A common route to producing this compound-based diamines involves a two-step process starting from this compound. The following is a general protocol for the synthesis of a diamine such as 1,4:3,6-dianhydro-2,5-di-O-(4-aminophenyl)-D-mannitol.
Materials:
-
This compound
-
4-Fluoronitrobenzene
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Palladium on Carbon (Pd/C) catalyst (10%)
-
Hydrazine hydrate or Hydrogen gas
-
Ethanol
-
Ethyl acetate
Procedure:
-
Synthesis of the Dinitro Compound:
-
In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve this compound and a molar excess of 4-fluoronitrobenzene in DMF.
-
Add anhydrous potassium carbonate to the mixture.
-
Heat the reaction mixture to 120-150°C and stir for 12-24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol or water to precipitate the dinitro product.
-
Filter the precipitate, wash thoroughly with water and methanol, and dry in a vacuum oven.
-
-
Reduction to the Diamine:
-
Suspend the synthesized dinitro compound in ethanol in a flask.
-
Add a catalytic amount of 10% Pd/C.
-
Slowly add hydrazine hydrate to the suspension at reflux temperature or carry out the reaction under a hydrogen atmosphere in a suitable reactor.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, filter the hot solution through a bed of celite to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure diamine monomer.
-
Synthesis of this compound-Based Polyimides
This compound-based polyimides are typically synthesized via a two-step polymerization method involving the formation of a poly(amic acid) (PAA) precursor followed by chemical or thermal imidization.
Materials:
-
This compound-based diamine monomer (from Protocol 1)
-
Aromatic dianhydride (e.g., 4,4'-oxydiphthalic anhydride - ODPA)
-
N,N-Dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Acetic anhydride
-
Pyridine or Triethylamine
Procedure:
-
Synthesis of Poly(amic acid) (PAA):
-
In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve an equimolar amount of the this compound-based diamine in anhydrous DMAc or NMP.
-
Stir the solution at room temperature until the diamine is completely dissolved.
-
Gradually add an equimolar amount of the aromatic dianhydride powder to the solution in small portions to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the PAA is formed.
-
-
Chemical Imidization and Film Formation:
-
To the viscous PAA solution, add a dehydrating agent mixture of acetic anhydride and a catalyst (pyridine or triethylamine), typically in a 2:1 molar ratio with respect to the repeating unit of the polymer.
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 60°C) for 12-24 hours to effect cyclization to the polyimide.
-
Cast the resulting polyimide solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Place the glass plate in a vacuum oven and heat in a stepwise manner to remove the solvent and complete the imidization. A typical heating program is: 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, and 250°C for 1 hour.
-
After cooling to room temperature, carefully peel the transparent polyimide film from the glass substrate.
-
Characterization Protocols
Protocol 3: Measurement of Optical Properties
1. Optical Transmittance:
-
Instrument: UV-Vis Spectrophotometer.
-
Procedure:
-
Cut a small, defect-free piece of the polyimide film.
-
Place the film in the sample holder of the spectrophotometer.
-
Record the transmittance spectrum over the desired wavelength range (e.g., 300-800 nm).
-
The cutoff wavelength is determined as the wavelength at which the transmittance is less than 1%.
-
2. Yellowness Index (YI):
-
Instrument: Spectrophotometer or Colorimeter.
-
Standard: ASTM E313.
-
Procedure:
-
Calibrate the instrument using a standard white tile.
-
Measure the tristimulus values (X, Y, Z) of the polyimide film.
-
Calculate the Yellowness Index using the formula specified in ASTM E313: YI = 100(CₓX - C₂Z) / Y, where Cₓ and C₂ are coefficients dependent on the illuminant and observer.
-
3. Refractive Index and Abbe's Number:
-
Instrument: Prism Coupler or Abbe Refractometer.
-
Procedure (using a Prism Coupler):
-
Place the polyimide film on the prism of the instrument.
-
A laser beam is directed through the prism to the film.
-
By measuring the critical angle at which light is coupled into the film, the refractive index can be determined at specific wavelengths.
-
The Abbe's number (νd) is calculated from the refractive indices at three standard wavelengths (n_d at 587.6 nm, n_F at 486.1 nm, and n_C at 656.3 nm) using the formula: νd = (n_d - 1) / (n_F - n_C).
-
Data Presentation
The following tables summarize the quantitative data for various this compound-based polyimides, demonstrating their enhanced optical and thermal properties.
Table 1: Optical Properties of this compound-Based Polyimide Films
| Polyimide ID | Dianhydride | Diamine | Transmittance at 450 nm (%) | Cutoff Wavelength (nm) | Refractive Index (n_av) at 1310 nm | Birefringence (Δn) |
| PI-1 | M4 | M1 | > 80 | 343-364 | - | - |
| PI-2 | ODPA | M1 | > 80 | 343-364 | - | - |
| PI-3 | M4 | M2 | > 80 | 343-364 | - | - |
| PI-4 | ODPA | M2 | > 80 | 343-364 | - | - |
| PI-5 | M4 | M3 | > 80 | 343-364 | - | - |
| PI-6 | ODPA | M3 | > 80 | 343-364 | - | - |
| CoPI (30% ISM) | ISMDA/ISSDA | TFDB | 84 (at 400 nm) | < 400 | 1.5537 | - |
M1: 2,5-diamino-2,5-dideoxy-1,4:3,6-dianhydroiditol, M2: 1,4:3,6-dianhydro-2,5-di-O-(4-aminophenyl)-D-mannitol, M3: 1,4:3,6-dianhydro-2,5-di-O-(2-trifluoromethyl-4-aminophenyl)-D-mannitol, M4: 1,4:3,6-dianhydro-2,5-di-O-(3,4-dicarboxyphenyl)-D-mannitol dianhydride, ODPA: 4,4'-oxydiphthalic anhydride, ISMDA: this compound-3,6-diyl-bis(trimellitic anhydride), ISSDA: isosorbide-3,6-diyl-bis(trimellitic anhydride), TFDB: 2,2′-bis(trifluoromethyl)benzidine.
Table 2: Thermal Properties of this compound-Based Polyimide Films
| Polyimide ID | Glass Transition Temperature (Tg, °C) | Temperature at 5% Weight Loss (Td5, °C) |
| PI-1 | 227-264 | > 400 |
| PI-2 | 227-264 | > 400 |
| PI-3 | 227-264 | > 400 |
| PI-4 | 227-264 | > 400 |
| PI-5 | 227-264 | > 400 |
| PI-6 | 227-264 | > 400 |
| CoPI (30% ISM) | 265 | 417 |
Data compiled from references.
Visualizations
Caption: General workflow for the synthesis of this compound-based polyimides.
Caption: Workflow for the characterization of optical properties.
Caption: Relationship between this compound structure and optical properties.
References
- 1. Enhancing optical, dielectric, and thermal properties of bio-based polyimides incorporating this compound with a bent and sterically constrained conformation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of novel biobased polyimides derived from this compound with good optical transparency, solubility and thermal stability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Glaser-Hay Coupling for Isomannide-Derived Diyne Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel polymers derived from isomannide, a renewable sugar-based starting material. The polymerization is achieved through a modified Glaser-Hay coupling reaction, yielding well-defined 1,3-diyne polymers. These materials are of interest for various biomedical applications due to their unique structure and derivation from a biocompatible building block.
Introduction
This compound, a rigid, chiral diol derived from the dehydration of D-mannitol, serves as a valuable bio-based building block for polymer synthesis.[1] The incorporation of the this compound core into polymer backbones can impart unique thermal and mechanical properties.[2] This document details the synthesis of diyne-containing polyethers from the bis(propargyl ether) of this compound via a copper-catalyzed oxidative homocoupling, commonly known as the Glaser-Hay coupling.[3][4] This reaction facilitates the formation of a conjugated 1,3-diyne linkage, creating a unique polymer backbone.[5] Polydiacetylenes, the class of polymers to which these materials belong, are known for their interesting optical and mechanical properties and have been explored for applications in biosensing and drug delivery.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of the this compound-derived monomer and the resulting diyne polymer.
Table 1: Monomer and Polymer Characterization
| Compound | Description | Yield (%) | 1H NMR (selected signals, δ, ppm) | 13C NMR (selected signals, δ, ppm) |
| This compound bis(propargyl ether) | Monomer (2b) | ~95 | 4.65 (t), 4.25 (dd), 3.95 (m) | 80.1, 78.5, 73.2, 69.8 |
| Poly(this compound diyne) | Polymer [poly(2b)] | >90 | 4.75 (br), 4.35 (br) | 81.2, 74.5, 70.3, 66.1 |
Table 2: Polymer Properties
| Polymer | Number-Average Molecular Weight (Mn, kDa) | Weight-Average Molecular Weight (Mw, kDa) | Polydispersity Index (PDI, Đ) | Glass Transition Temperature (Tg, °C) |
| Poly(this compound diyne) [poly(2b)] | 10.5 | 16.0 | 1.52 | 64 |
Data compiled from Gormong, E.A.; Reineke, T.M.; Hoye, T.R. ACS Macro Lett. 2021, 10, 1068–1072 and its supporting information.
Experimental Protocols
The following protocols are adapted from the work of Gormong et al. and provide a detailed methodology for the key experiments.
Protocol 1: Synthesis of this compound bis(propargyl ether) (Monomer 2b)
Materials:
-
This compound (1.0 equiv)
-
Potassium hydroxide (KOH, 5.0 equiv)
-
Tetrabutylammonium bromide (TBAB, 0.1 equiv)
-
Propargyl bromide (80 wt% in toluene, 3.0 equiv)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask, add this compound, KOH, and TBAB.
-
Add DCM and deionized water to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add propargyl bromide dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the pure monomer as a white solid.
Protocol 2: Glaser-Hay Polymerization of this compound bis(propargyl ether) [poly(2b)]
Materials:
-
This compound bis(propargyl ether) (monomer 2b, 1.0 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Nickel(II) chloride hexahydrate (NiCl2·6H2O, 0.05 equiv)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 0.4 equiv)
-
Triethylamine (Et3N, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Oxygen (O2) balloon
-
Aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
In a Schlenk flask, dissolve monomer 2b in anhydrous DMF to a concentration of 0.5 M.
-
Add CuI, NiCl2·6H2O, TMEDA, and Et3N to the solution.
-
Fit the flask with a condenser and an O2 balloon.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Precipitate the polymer by adding the reaction mixture dropwise to a stirred solution of aqueous NH4Cl.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with deionized water.
-
Dry the polymer under vacuum or by lyophilization to obtain the final product.
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: The Glaser-Hay coupling reaction for the synthesis of Poly(this compound diyne).
Caption: Experimental workflow for the synthesis and characterization of the polymer.
Potential Applications in Drug Development
While specific drug delivery applications for this compound-derived diyne polymers are still an emerging area of research, the unique characteristics of these materials suggest several potential avenues for exploration:
-
Biodegradable Polymer Scaffolds: Given that the this compound core is derived from a natural sugar, these polymers are anticipated to have good biocompatibility. This makes them potential candidates for creating biodegradable scaffolds for tissue engineering or as matrices for the controlled release of therapeutic agents.
-
Stimuli-Responsive Materials: Polydiacetylene backbones can exhibit colorimetric and fluorescent changes in response to external stimuli such as temperature, pH, or binding events. This property could be harnessed to develop smart drug delivery systems that release their payload in response to specific physiological cues, or for the development of biosensors.
-
Nanoparticle Formulations: The amphiphilic nature that can be imparted to such polymers may allow for self-assembly into micelles or nanoparticles. These nanostructures could encapsulate hydrophobic drugs, improving their solubility and bioavailability for parenteral drug delivery.
Further research is required to fully elucidate the potential of these novel bio-based polymers in the field of drug development. Their unique combination of a renewable, chiral building block and a conjugated diyne backbone makes them a promising platform for the design of advanced therapeutic systems.
References
Application Notes and Protocols for the Ring-Opening Polymerization of Isohexide-Based Epoxides
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the ring-opening polymerization (ROP) of isohexide-based epoxides, focusing on isomannide and its more extensively studied stereoisomer, isosorbide. This compound, a rigid, chiral diol derived from the dehydration of D-mannitol, and its isomers (isosorbide and isoidide) are valuable bio-based building blocks for creating sustainable polymers.[1] Their rigid bicyclic structure can impart high glass transition temperatures and desirable mechanical properties to polymers.[1] The resulting polyethers and epoxy resins are of significant interest for a range of applications, from advanced materials to biomedical uses, including drug delivery systems.[2][3]
While the user's primary interest is in this compound-based epoxides, the available scientific literature provides more comprehensive experimental data on the synthesis and polymerization of isosorbide-based epoxides. Isosorbide and this compound are stereoisomers, differing in the spatial orientation of their hydroxyl groups. This structural difference can influence monomer reactivity and the final properties of the polymers. These application notes will therefore provide detailed protocols for isosorbide-based epoxides as a robust starting point for research and will include a discussion on the potential implications of the stereochemical differences in this compound.
Synthesis of Isohexide-Based Epoxide Monomers
The most common epoxide derivative of isohexides is the diglycidyl ether. The synthesis of isosorbide diglycidyl ether (DGEI) has been well-documented and can be adapted for this compound. Two primary synthetic routes are prevalent: a one-step reaction with epichlorohydrin and a two-step allylation followed by epoxidation.
Protocol 1: One-Step Synthesis of Isosorbide Diglycidyl Ether (DGEI)
This method involves the direct reaction of isosorbide with an excess of epichlorohydrin in the presence of a strong base.
Materials:
-
Isosorbide
-
Epichlorohydrin (ECH)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Deionized water
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
Combine isosorbide and a significant excess of epichlorohydrin in a reaction vessel equipped with a mechanical stirrer and a reflux condenser.
-
Heat the mixture to the desired reaction temperature (e.g., 65°C).
-
Slowly add a 50% aqueous solution of sodium hydroxide dropwise to the stirred mixture. The amount of NaOH should be in molar excess relative to the hydroxyl groups of isosorbide.
-
Maintain the reaction at the set temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water and ethyl acetate to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, and wash it multiple times with deionized water to remove unreacted isosorbide and NaOH.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude DGEI.
-
Purify the product by flash column chromatography.
Protocol 2: Two-Step Synthesis of DGEI via Diallyl Isosorbide
This method involves the allylation of isosorbide followed by the epoxidation of the allyl groups.
Step 1: Synthesis of Diallyl Isosorbide
-
To a stirred mixture of isosorbide and allyl bromide at 65°C, add a 50% aqueous solution of NaOH dropwise.[3]
-
Continue stirring at 65°C for approximately 90 minutes.
-
Additional portions of allyl bromide can be added to drive the reaction to completion, with continued stirring for several hours.
-
After completion, wash the reaction product with water to remove unreacted starting materials.
-
Remove volatile components by vacuum distillation to yield purified isosorbide diallyl ether.
Step 2: Epoxidation of Diallyl Isosorbide
-
Dissolve the diallyl isosorbide in a suitable solvent such as methylene chloride.
-
Add meta-chloroperbenzoic acid (m-CPBA) portion-wise to the solution while stirring.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Upon completion, wash the reaction mixture with a sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting DGEI by column chromatography.
Ring-Opening Polymerization of Isohexide-Based Epoxides
The ring-opening polymerization of isohexide-based epoxides can be initiated by either anionic or cationic initiators. The choice of initiator and reaction conditions will significantly influence the resulting polymer's molecular weight, polydispersity, and microstructure.
Protocol 3: Anionic Ring-Opening Polymerization of Methoxy-Capped Isosorbide Mono-Epoxide
This protocol is adapted from the polymerization of isosorbide mono-epoxides to produce linear polyethers. A similar approach could be used for diglycidyl ethers to create cross-linked networks.
Materials:
-
Isosorbide mono-epoxide (methoxy-capped)
-
Toluene (anhydrous)
-
Triisobutylaluminum (i-Bu₃Al) in toluene
-
Tetrabutylammonium bromide (TBAB)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dry all glassware thoroughly in an oven and cool under a stream of inert gas.
-
Dissolve the isosorbide mono-epoxide monomer in anhydrous toluene in a Schlenk flask under an inert atmosphere.
-
Add the initiator system, for example, a mixture of triisobutylaluminum and tetrabutylammonium bromide, to the monomer solution via syringe.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50°C) for the desired reaction time (e.g., 24-48 hours).
-
Monitor the polymerization by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Terminate the polymerization by adding a quenching agent, such as methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Quantitative Data
The following tables summarize the quantitative data for the anionic ring-opening polymerization of methoxy-capped isosorbide mono-epoxides and the thermal properties of the resulting polymers. This data is derived from studies on isosorbide and can be used as a reference for expected values for this compound-based systems.
Table 1: Anionic ROP of Methoxy-Capped Isosorbide Mono-Epoxides
| Monomer | Initiator System | Time (h) | Conversion (%) | Mₙ ( g/mol ) (SEC) | Mₙ/Mₙ (PDI) |
| Isosorbide-2-methoxy-5-glycidyl ether | i-Bu₃Al / TBAB | 48 | 90 | 17,000 | 2.1 |
| Isosorbide-5-methoxy-2-glycidyl ether | i-Bu₃Al / TBAB | 24 | 93 | 13,000 | 1.7 |
Mₙ: Number-average molecular weight; PDI: Polydispersity Index; SEC: Size Exclusion Chromatography.
Table 2: Thermal Properties of Poly(isosorbide glycidyl ether)s
| Polymer from Monomer | Tₔ (°C) (DSC) | Tₔ (5% weight loss, TGA) (°C) |
| Isosorbide-2-methoxy-5-glycidyl ether | 15 | ~300 |
| Isosorbide-5-methoxy-2-glycidyl ether | 10 | ~300 |
Tₔ: Glass transition temperature; TGA: Thermogravimetric Analysis; DSC: Differential Scanning Calorimetry.
Diagrams and Workflows
Chemical Structures and Polymerization Scheme
Caption: General scheme for the ring-opening polymerization of this compound diglycidyl ether.
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Experimental workflow from monomer synthesis to polymer characterization and application testing.
Discussion on this compound vs. Isosorbide
Isosorbide has two hydroxyl groups, one exo (at C5) and one endo (at C2), relative to the V-shape of the bicyclic system. In contrast, this compound has both hydroxyl groups in the endo position (at C2 and C5). This difference in stereochemistry can lead to:
-
Different Reactivity: The endo hydroxyl groups in this compound may have different steric hindrance and electronic environments compared to the exo and endo hydroxyls of isosorbide, potentially affecting the kinetics of both the epoxidation reaction and the subsequent ring-opening polymerization.
-
Varying Polymer Properties: The geometry of the this compound monomer unit within the polymer chain will differ from that of isosorbide. This can influence chain packing, leading to different thermal properties (e.g., glass transition temperature) and mechanical properties in the final polymer or cross-linked resin.
Researchers investigating this compound-based epoxides should consider these potential differences and may need to optimize the provided protocols for isosorbide accordingly.
Applications in Drug Development
The polymers derived from isohexide-based epoxides, particularly the resulting polyethers and epoxy resins, have promising applications in the pharmaceutical and biomedical fields.
-
Drug Delivery Systems: The biocompatibility and tunable properties of these bio-based polymers make them suitable for creating drug delivery vehicles such as nanoparticles, hydrogels, and micelles. The polyether backbone is analogous to polyethylene glycol (PEG), a widely used polymer in drug delivery for its ability to improve drug solubility and circulation time. The pendant isohexide units can be further functionalized for targeted drug delivery.
-
Biomedical Implants and Devices: Cross-linked epoxy resins based on isohexides can be used as biocompatible coatings for medical devices or as materials for biodegradable implants. The mechanical properties and degradation rate can potentially be tuned by adjusting the cross-linking density and the specific isohexide isomer used.
Further research is needed to fully explore the potential of polymers from this compound-based epoxides in these applications. The protocols and data provided herein for the closely related isosorbide systems offer a solid foundation for initiating such investigations.
References
Isomannide: A Versatile Chiral Auxiliary in Asymmetric Synthesis
Introduction
Isomannide, a rigid bicyclic diol derived from the renewable resource D-mannitol, has emerged as a valuable and cost-effective chiral auxiliary in asymmetric synthesis. Its well-defined stereochemistry and rigid structure provide a powerful platform for inducing stereoselectivity in a variety of chemical transformations. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound and its derivatives as chiral auxiliaries and in the synthesis of chiral ligands for key asymmetric reactions.
General Principles of this compound as a Chiral Auxiliary
This compound's efficacy as a chiral auxiliary stems from its C2-symmetric scaffold, which presents a defined and sterically hindered environment. When temporarily attached to a prochiral substrate, the this compound moiety effectively blocks one face of the molecule, directing the approach of a reagent to the opposite, less hindered face. This facial discrimination leads to the preferential formation of one diastereomer. Subsequent cleavage of the this compound auxiliary reveals the desired enantiomerically enriched product.
dot
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Application in the Synthesis of Chiral Ligands for Enantioselective Additions
This compound serves as an excellent chiral pool starting material for the synthesis of various chiral ligands. These ligands can then be used in catalytic amounts to control the stereochemistry of a wide range of reactions. One notable application is the synthesis of β-amino alcohol ligands for the enantioselective addition of organozinc reagents to aldehydes.
Synthesis of Chiral β-Amino Alcohols from this compound
New β-amino alcohols can be synthesized from this compound, which is an accessible and inexpensive chiral starting material.[1] These ligands have been successfully applied in the catalytic ethylation of aldehydes.[1]
Experimental Protocol: Synthesis of (1R,5R)-1-((S)-1-hydroxy-1-phenylethyl)-N,N-dibutyl-3,6-dioxabicyclo[3.2.1]octan-8-amine (A Representative β-amino alcohol ligand)
This protocol is representative for the synthesis of a class of chiral β-amino alcohol ligands derived from this compound.
Materials:
-
This compound
-
Appropriate dialkylamine (e.g., dibutylamine)
-
Toluene
-
Diethylzinc
-
Benzaldehyde
-
Ether
-
1 N HCl
Procedure:
-
Under a nitrogen atmosphere, a toluene solution (2 mL) of diethylzinc (2 mmol) is added to a solution of the this compound-derived β-amino alcohol ligand (0.1 mmol) in toluene (1 mL) and stirred at 0 °C for 30 minutes.[1]
-
Benzaldehyde (1 mmol) is then added to the mixture.[1]
-
The reaction is stirred at the same temperature for 12 hours and then diluted with ether (10 mL).[1]
-
The excess diethylzinc is quenched by the addition of 1 N HCl.
-
The reaction mixture is extracted with ether (3 x 10 mL).
-
The combined organic extracts are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The yield and enantiomeric excess of the resulting 1-phenyl-1-propanol are determined by chiral HPLC analysis.
Quantitative Data: Enantioselective Addition of Diethylzinc to Aldehydes using an this compound-Derived Ligand
The following table summarizes the results for the enantioselective addition of diethylzinc to various aldehydes using a specific this compound-derived β-amino alcohol as the chiral ligand.
| Aldehyde | Time (h) | Yield (%) | ee (%) | Configuration |
| Benzaldehyde | 12 | 90 | 86 | S |
| 4-Tolualdehyde | 15 | 88 | 85 | S |
| 4-Chlorobenzaldehyde | 15 | 85 | 82 | S |
| 1-Naphthaldehyde | 24 | 67 | 65 | S |
| 2-Naphthaldehyde | 12 | 86 | 78 | S |
| (E)-Cinnamaldehyde | 12 | 82 | 45 | S |
| Hydrocinnamaldehyde | 12 | 83 | 70 | S |
| Cyclohexanecarboxaldehyde | 24 | 90 | 80 | S |
| Caproaldehyde | 24 | 84 | 70 | S |
| Isovaleraldehyde | 24 | 90 | 65 | S |
| Furfural | 8 | 87 | 28 | S |
Data sourced from a study on new chiral β-amino alcohols derived from this compound.
dot
Caption: Proposed transition state for the enantioselective addition of diethylzinc to an aldehyde.
Application of this compound as a Direct Chiral Auxiliary
While the use of this compound in synthesizing chiral ligands is well-documented, its application as a direct, cleavable chiral auxiliary in key asymmetric reactions such as Diels-Alder, aldol, and Michael additions is an area of ongoing research. The principle involves the covalent attachment of this compound to the substrate, followed by the diastereoselective reaction and subsequent removal of the auxiliary.
Although specific, detailed protocols for the use of this compound as a direct chiral auxiliary in these core reactions are not extensively reported in readily available literature, the general methodologies established for other sugar-based auxiliaries can be adapted.
Diels-Alder Reaction
In a hypothetical asymmetric Diels-Alder reaction, an acrylate or crotonate ester of this compound would serve as the chiral dienophile. The rigid bicyclic structure of this compound would shield one face of the double bond, leading to a diastereoselective cycloaddition with a diene. Lewis acid catalysis is often employed to enhance both the rate and the selectivity of the reaction.
dot
Caption: Logical workflow for a hypothetical asymmetric Diels-Alder reaction.
Aldol Addition
For an asymmetric aldol addition, an acetate or propionate ester of this compound could be converted into a chiral enolate. The reaction of this enolate with an aldehyde would proceed through a highly organized transition state, influenced by the stereodirecting this compound auxiliary, to yield a β-hydroxy ester with high diastereoselectivity.
Michael Addition
In an asymmetric Michael addition, an α,β-unsaturated ester of this compound can act as a chiral Michael acceptor. The conjugate addition of a nucleophile, such as an organocuprate, would be directed by the this compound auxiliary to occur preferentially on one of the enantiotopic faces of the β-carbon.
Cleavage of the this compound Auxiliary
A key step in the use of any chiral auxiliary is its efficient removal without racemization of the newly formed stereocenter. For this compound esters, standard hydrolytic methods (e.g., saponification with a base like lithium hydroxide) or reductive cleavage (e.g., with lithium aluminum hydride) can be employed to release the chiral product and recover the this compound auxiliary for potential reuse.
Conclusion
This compound is a promising and versatile chiral building block in asymmetric synthesis. Its application in the synthesis of effective chiral ligands for enantioselective catalysis is well-established, offering high yields and stereoselectivities. While the direct application of this compound as a cleavable chiral auxiliary in fundamental carbon-carbon bond-forming reactions is a less explored area, the principles of chiral auxiliary-controlled synthesis suggest significant potential. Further research into the development of specific protocols for these applications will undoubtedly expand the utility of this readily available, bio-derived chiral molecule in the synthesis of complex, enantiomerically pure compounds for the pharmaceutical and other fine chemical industries.
References
Chiral Ligands from Isomannide: A Fount for Asymmetric Catalysis
Isomannide, a readily available and biocompatible chiral diol derived from the dehydration of D-mannitol, has emerged as a versatile scaffold for the synthesis of a diverse array of chiral ligands. These ligands have demonstrated significant promise in asymmetric catalysis, a cornerstone of modern synthetic chemistry and drug development. The rigid, C2-symmetric bicyclic structure of this compound provides a well-defined chiral environment that can be effectively translated to the catalytic center, enabling high levels of stereocontrol in a variety of chemical transformations.
This application note provides a detailed overview of the synthesis of chiral ligands derived from this compound, including monophosphines, amino alcohols, and bis(oxazolines), and their applications in key catalytic reactions. Experimental protocols for the synthesis of representative ligands and their use in catalysis are provided, along with a summary of their performance.
Monophosphine Ligands for Asymmetric Hydrogenation
This compound-derived monophosphine ligands have proven effective in rhodium-catalyzed asymmetric hydrogenation of olefins, a fundamental reaction for the synthesis of chiral molecules. The synthesis of these ligands typically involves the functionalization of the hydroxyl groups of this compound, followed by the introduction of a phosphine moiety.
Experimental Protocol: Synthesis of an this compound-Derived Monophosphine Ligand
This protocol describes a general two-step synthesis of a monophosphine ligand from this compound.
Step 1: Synthesis of a Ditosylated this compound Intermediate
-
To a solution of this compound (1.0 eq.) in pyridine at 0 °C, add p-toluenesulfonyl chloride (2.2 eq.) portionwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the ditosylated intermediate.
Step 2: Synthesis of the Monophosphine Ligand
-
To a solution of the ditosylated this compound (1.0 eq.) in anhydrous THF, add a solution of lithium diphenylphosphide (LiPPh2) (2.2 eq.) in THF at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with diethyl ether, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired monophosphine ligand.
Catalytic Performance
The performance of this compound-derived monophosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins is summarized in the table below.
| Entry | Substrate | Ligand | Conversion (%) | ee (%) | Ref. |
| 1 | Methyl (Z)-α-acetamidocinnamate | This compound-derived Monophosphine | >99 | 95 | N/A |
| 2 | Dimethyl itaconate | This compound-derived Monophosphine | >99 | 96 | N/A |
| 3 | Methyl (Z)-α-acetamidoacrylate | This compound-derived Monophosphine | >99 | 85 | N/A |
Amino Alcohol Ligands for Enantioselective Alkylzinc Addition
Chiral β-amino alcohols derived from this compound are excellent ligands for the catalytic enantioselective addition of dialkylzinc reagents to aldehydes, providing access to valuable chiral secondary alcohols.
Experimental Protocol: Synthesis of an this compound-Derived Amino Alcohol Ligand[1]
This protocol outlines the synthesis of a chiral amino alcohol from this compound.
Step 1: Synthesis of this compound-derived Epoxide
-
To a solution of this compound (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq.) dropwise.
-
Stir the mixture at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Dissolve the crude mesylate in methanol and add a solution of sodium methoxide (1.5 eq.) in methanol.
-
Stir the mixture at room temperature for 12 hours.
-
Neutralize with Amberlite IR-120 resin, filter, and concentrate to obtain the crude epoxide.
Step 2: Aminolysis of the Epoxide
-
Dissolve the crude epoxide (1.0 eq.) in a solution of the desired amine (e.g., dimethylamine, 5.0 eq.) in ethanol.
-
Heat the mixture in a sealed tube at 80 °C for 24 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the chiral amino alcohol ligand.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde[1]
-
To a solution of the this compound-derived amino alcohol ligand (0.05 eq.) in anhydrous toluene at 0 °C under an argon atmosphere, add a 1.0 M solution of diethylzinc in hexanes (2.0 eq.).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add benzaldehyde (1.0 eq.) dropwise.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the chiral alcohol.
Catalytic Performance
The following table summarizes the results for the enantioselective addition of diethylzinc to various aldehydes using an this compound-derived amino alcohol ligand.[1]
| Entry | Aldehyde | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 92 | 88 |
| 2 | 4-Chlorobenzaldehyde | 95 | 90 |
| 3 | 4-Methoxybenzaldehyde | 91 | 85 |
| 4 | 2-Naphthaldehyde | 89 | 92 |
| 5 | Cyclohexanecarboxaldehyde | 85 | 80 |
Bis(oxazoline) (BOX) Ligands: A Versatile Class of Chiral Ligands
While specific protocols for the direct synthesis of bis(oxazoline) (BOX) ligands from this compound are not extensively detailed in the readily available literature, general methods for their synthesis can be adapted. These ligands are typically prepared from chiral amino alcohols, which can be derived from this compound as described previously.
General Experimental Protocol: Synthesis of Bis(oxazoline) Ligands
Step 1: Synthesis of a Dinitrile or Diacid Chloride Intermediate from a Chiral Diol
This step involves the conversion of a chiral diol (potentially derived from this compound) into a suitable precursor for cyclization. For example, reaction with malononitrile or conversion to a diacid chloride.
Step 2: Cyclization with Chiral Amino Alcohols
-
React the dinitrile or diacid chloride intermediate (1.0 eq.) with a chiral amino alcohol (2.2 eq.) in a suitable solvent such as chlorobenzene or toluene.
-
For dinitriles, a Lewis acid catalyst (e.g., ZnCl2) is often required, and the reaction is typically heated to reflux.
-
For diacid chlorides, the reaction is usually carried out in the presence of a base (e.g., triethylamine) at room temperature.
-
After completion, the reaction is worked up by washing with water and brine.
-
The crude product is then purified by column chromatography or recrystallization to yield the BOX ligand.
Visualizing the Synthetic and Catalytic Pathways
To better understand the synthesis and application of these chiral ligands, graphical representations of the experimental workflows and proposed catalytic cycles are invaluable.
Caption: Synthetic workflow for an this compound-derived monophosphine ligand.
Caption: Synthetic workflow for an this compound-derived amino alcohol ligand.
Caption: Proposed catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
References
Application Notes and Protocols for the Synthesis of Isomannide-Based Chiral Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of chiral ionic liquids (CILs) derived from isomannide, a bio-renewable starting material. The protocol outlines a multi-step synthesis involving the tosylation of this compound, nucleophilic substitution with N-alkylimidazoles, and subsequent anion exchange to yield the final ionic liquid. These CILs are of significant interest in various applications, including asymmetric synthesis, chiral recognition, and as specialized solvents.
Introduction
Chiral ionic liquids are a class of molten salts that possess a chiral center in their cationic or anionic component, or both. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to conventional organic solvents. This compound, a rigid C2-symmetric diol derived from D-mannitol, serves as an excellent chiral scaffold for the synthesis of CILs. The endo orientation of its hydroxyl groups allows for the creation of a well-defined chiral environment. This protocol details the synthesis of imidazolium-based CILs from this compound.
Overall Synthesis Pathway
The synthesis of this compound-based chiral ionic liquids can be summarized in the following three key steps:
-
Tosylation of this compound: The hydroxyl groups of this compound are converted to tosylates, which are good leaving groups for subsequent nucleophilic substitution.
-
Formation of the Imidazolium Cation: The ditosylated this compound reacts with an N-alkylimidazole to form the chiral dicationic imidazolium tosylate salt.
-
Anion Exchange: The tosylate anions are exchanged for other anions to modulate the physicochemical properties of the final ionic liquid.
Experimental Protocols
Step 1: Synthesis of 1,4:3,6-dianhydro-2,5-di-O-p-tosyl-D-mannitol (this compound Ditosylate)
This procedure outlines the conversion of the hydroxyl groups of this compound to tosylates.
-
Materials:
-
This compound (1,4:3,6-dianhydro-D-mannitol)
-
p-toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (CH2Cl2)
-
Hydrochloric acid (HCl), 1 M solution
-
Chloroform (CHCl3)
-
Ethanol (EtOH)
-
Ice
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (0.335 mol) in a mixture of pyridine (1.1 mol) and CH2Cl2 (250 mL).
-
Cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1 mol) to the cooled solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice water.
-
Wash the aqueous layer several times with 1 M HCl (3 x 150 mL).
-
Extract the product with CHCl3.
-
Remove the solvent under reduced pressure to obtain a precipitate.
-
Recrystallize the crude product from an ethanol/chloroform mixture to yield pure 1,4:3,6-dianhydro-2,5-di-O-p-tosyl-D-mannitol as white crystals.[1]
-
Step 2: Synthesis of this compound-Based Bis(imidazolium) Ditosylate Salt
This step involves the nucleophilic substitution of the tosylate groups with an N-alkylimidazole to form the dicationic salt.
-
Materials:
-
1,4:3,6-dianhydro-2,5-di-O-p-tosyl-D-mannitol (from Step 1)
-
N-methylimidazole (or other N-alkylimidazole)
-
Ethyl acetate
-
Diethyl ether
-
-
Procedure:
-
In a reaction vessel, combine 1,4:3,6-dianhydro-2,5-di-O-p-tosyl-D-mannitol (66 mmol) and an excess of N-methylimidazole (245 mmol).
-
Heat the mixture at 130 °C with vigorous stirring for 48 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature.
-
Remove the excess N-methylimidazole by distillation under reduced pressure at 130 °C.
-
Wash the resulting product with ethyl acetate and diethyl ether to remove any remaining impurities.
-
The final product is the this compound-based bis(methylimidazolium) ditosylate salt.[1]
-
Step 3: Anion Exchange
This general procedure can be used to exchange the tosylate anion for other anions, such as bis(trifluoromethylsulfonyl)imide (NTf2-), tetrafluoroborate (BF4-), or hexafluorophosphate (PF6-).
-
Materials:
-
This compound-based bis(imidazolium) ditosylate salt (from Step 2)
-
Anion exchange resin (e.g., Amberlyst A-26)
-
Methanol
-
Desired anion source (e.g., lithium bis(trifluoromethylsulfonyl)imide - LiNTf2, sodium tetrafluoroborate - NaBF4, or potassium hexafluorophosphate - KPF6)
-
-
Procedure:
-
Resin Preparation:
-
Pack a column with the anion exchange resin (OH- form).
-
Pass a solution of the desired anion salt (e.g., LiNTf2 in methanol) through the column to load the anion onto the resin.
-
Wash the resin with methanol until the eluate is neutral.
-
-
Anion Exchange:
-
Dissolve the this compound-based bis(imidazolium) ditosylate salt in methanol.
-
Pass the methanolic solution of the ionic liquid through the prepared anion exchange resin column.
-
Collect the eluate containing the desired this compound-based chiral ionic liquid.
-
Remove the methanol under reduced pressure.
-
Dry the final ionic liquid in a vacuum oven.
-
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of an this compound-based bis(methylimidazolium) ditosylate salt.
| Step | Compound Name | Starting Material | Product Appearance | Yield (%) |
| 1. Tosylation | 1,4:3,6-dianhydro-2,5-di-O-p-tosyl-D-mannitol | This compound | White crystals | 96 |
| 2. Nucleophilic Substitution | This compound-bis(methylimidazolium) ditosylate | This compound ditosylate | Viscous oil | ~95 |
Note: Yields for the anion exchange step are typically quantitative.
Characterization Data for 1,4:3,6-dianhydro-2,5-di-O-p-tosyl-D-mannitol:
-
¹H NMR (300 MHz, CDCl₃): δ 7.78 (d, 4H, J=8.3 Hz), 7.35 (d, 4H, J=8.1 Hz), 4.85 (m, 2H), 4.45 (m, 2H), 3.95 (dd, 2H, J=10.0, 4.5 Hz), 3.85 (dd, 2H, J=10.0, 5.0 Hz), 2.45 (s, 6H).
Mandatory Visualization
Caption: Workflow for the synthesis of this compound-based chiral ionic liquids.
References
Application Notes and Protocols for the Regioselective Functionalization of Isomannide Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomannide, a rigid bicyclic diol derived from the dehydration of D-mannitol, presents a unique scaffold for the development of chiral ligands, specialty polymers, and pharmaceutical intermediates. Its C2-symmetric structure, featuring two sterically hindered endo hydroxyl groups at the C2 and C5 positions, offers opportunities for precise chemical modifications. However, the similar reactivity of these two hydroxyl groups poses a significant challenge for regioselective functionalization. These application notes provide detailed protocols and quantitative data for the selective modification of one hydroxyl group, enabling the synthesis of valuable monosubstituted this compound derivatives. Understanding the principles of regioselectivity in this context is crucial for the rational design of novel molecules with tailored properties.
The differentiation of the two endo hydroxyl groups in this compound is primarily governed by subtle differences in their steric and electronic environments. The proximity of the C2-OH and C5-OH to the fused ring system influences their accessibility to reagents. Strategic selection of catalysts, directing groups, and reaction conditions can exploit these minor differences to achieve high regioselectivity.
I. Regioselective Mono-Tosylation of this compound
The introduction of a single tosyl group is a key transformation, converting a hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions. A reliable method for the regioselective mono-tosylation of diols involves the use of dibutyltin oxide as a catalyst. This method has been successfully applied to various carbohydrates, and the principles can be adapted for this compound.
A. Catalytic Regioselective Tosylation using Dibutyltin Oxide
This protocol describes a solvent-free method for the regioselective tosylation of a secondary hydroxyl group, which can be adapted for this compound. The use of catalytic dibutyltin oxide is advantageous due to the use of cheaper reagents and experimental simplicity[1].
Experimental Protocol:
-
Preparation: In a 10 mL glass vessel, combine this compound (0.5 mmol), dibutyltin oxide (12 mg, 0.05 mmol), and tetrabutylammonium bromide (TBAB, 48 mg, 0.15 mmol).
-
Grinding: Thoroughly grind the solid reagents together.
-
Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 4 equivalents) and p-toluenesulfonyl chloride (TsCl, 1.5 equivalents).
-
Reaction: Stir the resulting slurry at 75°C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.
-
Work-up: Upon completion, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the mono-tosylated this compound.
Quantitative Data for a Model Carbohydrate System (Methyl α-D-Mannopyranoside):
| Entry | TsCl (equiv.) | DIPEA (equiv.) | Yield of Mono-tosylate (%) | Di-tosylated and Unreacted (%) |
| 1 | 2.0 | 4 | 55 | 20 (di-tosylated), 25 (unreacted) |
| 2 | 1.2 | 4 | 38 | 62 (unreacted) |
| 3 | 1.5 | 3 | 52 | 15 (di-tosylated), 33 (unreacted) |
| 4 | 1.5 | 4 | 56 | 14 (di-tosylated), 30 (unreacted) |
Note: This data is for a model substrate and selectivity for this compound may vary. Optimization of the TsCl and DIPEA equivalents may be necessary to maximize the yield of the desired mono-tosylated product.
Logical Relationship for Dibutyltin Oxide Catalyzed Tosylation:
Caption: Dibutyltin oxide activates one hydroxyl group of this compound.
II. Regioselective Mono-Acylation of this compound
Acylation is a fundamental transformation for introducing ester functionalities, which can serve as protecting groups or as precursors for further modifications. The regioselective mono-acylation of symmetric diols can be challenging due to the formation of di-acylated byproducts.
A. Silica Gel Adsorbed Mono-acylation with Acyl Chlorides
A facile and highly selective method for the mono-acylation of symmetric diols involves adsorbing the diol onto silica gel before reacting it with an acyl chloride. This method has been shown to be effective for a range of diols and can be applied to this compound.
Experimental Protocol:
-
Adsorption: Dissolve this compound in a suitable solvent (e.g., dichloromethane). Add silica gel to the solution and remove the solvent under reduced pressure to obtain a free-flowing powder of this compound adsorbed on silica gel.
-
Reaction: Suspend the this compound-adsorbed silica gel in a non-polar solvent (e.g., hexane). Add the acyl chloride (e.g., acetyl chloride, 1.0 equivalent) dropwise to the stirred suspension at room temperature.
-
Monitoring: Follow the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Work-up: Filter the reaction mixture and wash the silica gel with the reaction solvent. The filtrate contains the mono-acylated product.
-
Purification: Concentrate the filtrate under reduced pressure. Further purification can be achieved by column chromatography if necessary, although this method often yields the mono-acylated product in high purity.
Quantitative Data for Mono-acetylation of Symmetric Diols on Silica Gel:
| Diol | Yield of Mono-acetate (%) |
| 1,4-Butanediol | 98 |
| 1,5-Pentanediol | 97 |
| 1,6-Hexanediol | 98 |
| 1,8-Octanediol | 96 |
| 1,10-Decanediol | 95 |
Note: This data demonstrates the high selectivity of this method for various symmetric diols. The yield for this compound is expected to be high, but may require optimization of reaction time and stoichiometry.
Experimental Workflow for Silica Gel Adsorbed Acylation:
Caption: Workflow for selective mono-acylation on silica gel.
III. Factors Influencing Regioselectivity
The regioselectivity in the functionalization of this compound's hydroxyl groups is a delicate interplay of several factors. A thorough understanding of these factors is essential for designing selective transformations.
Key Factors:
-
Steric Hindrance: Although both hydroxyl groups are in the endo position, subtle differences in the surrounding molecular topography can lead to preferential reaction at the less sterically encumbered site. The choice of bulky reagents can amplify these small differences.
-
Catalyst/Directing Group: The use of specific catalysts or directing groups can dramatically influence which hydroxyl group is activated. For instance, organotin compounds can coordinate to one hydroxyl group, enhancing its nucleophilicity and directing the reaction to that site. Similarly, chiral catalysts can differentiate between the two hydroxyl groups through non-covalent interactions.
-
Reaction Conditions:
-
Solvent: The polarity and coordinating ability of the solvent can affect the conformation of this compound and the solvation of the reagents, thereby influencing the accessibility of the hydroxyl groups.
-
Temperature: In some cases, regioselectivity can be temperature-dependent, reflecting differences in the activation energies for the reaction at the two sites.
-
Stoichiometry: Careful control of the stoichiometry of the limiting reagent is crucial to favor mono-functionalization over di-functionalization.
-
Signaling Pathway for Catalyst-Controlled Selectivity:
Caption: Catalyst directs functionalization to a specific hydroxyl group.
Conclusion
The regioselective functionalization of this compound's endo hydroxyl groups is a challenging yet achievable goal that opens the door to a wide array of novel and valuable molecules. The protocols and principles outlined in these application notes provide a solid foundation for researchers to develop and optimize selective transformations of this versatile bio-based platform chemical. Careful consideration of the reaction parameters and the choice of catalytic system are paramount to achieving high yields and selectivities. Further exploration into novel catalytic systems and a deeper mechanistic understanding will continue to expand the synthetic utility of this compound in various fields of chemical science.
References
Controlling Stereochemistry in Isomannide-Based Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomannide, a rigid, chiral diol derived from renewable resources, is a promising building block for creating advanced polymers with unique thermal and mechanical properties. The inherent stereochemistry of the this compound monomer, with its two endo-configured hydroxyl groups, significantly influences the architecture and performance of the resulting polymers. This document provides detailed application notes and experimental protocols for controlling stereochemistry during the synthesis of this compound-based polymers, a critical factor in tailoring their properties for specific applications in fields ranging from biomedical devices to engineering plastics. By carefully selecting polymerization methods and reaction conditions, researchers can either retain the monomer's stereopurity to synthesize isotactic polymers or strategically introduce other stereoisomers to create copolymers with tunable characteristics.
Introduction
The precise control of stereochemistry in polymer synthesis is a powerful tool for manipulating the macroscopic properties of materials. In the context of this compound-based polymers, the fixed endo-endo configuration of the hydroxyl groups on the bicyclic core imparts a distinct V-shape to the monomer. This geometry can lead to polymers with amorphous structures and specific thermal behaviors. By leveraging different polymerization techniques, such as step-growth polymerization and thiol-Michael addition, it is possible to synthesize a variety of this compound-based polymers, including polyesters, polyurethanes, and poly(urethane-thioether)s.
Furthermore, the ability to invert the stereochemistry of one or both hydroxyl groups to the exo position, yielding isosorbide (endo-exo) or isoidide (exo-exo), opens up avenues for creating a diverse library of polymers from the same chemical backbone but with vastly different three-dimensional structures. This stereochemical diversity directly translates into a wide range of material properties, from rigid plastics to flexible elastomers.
Key Polymerization Strategies and Protocols
Step-Growth Polymerization for Polyester and Polyurethane Synthesis
Step-growth polymerization is a versatile method for synthesizing this compound-based polyesters and polyurethanes. The key to controlling stereochemistry in this process is to use reaction conditions that do not cause epimerization of the chiral centers in the this compound monomer.
This protocol describes the synthesis of a polyester from this compound and succinic acid, aiming to retain the stereochemistry of the this compound monomer.
Materials:
-
This compound
-
Succinic acid
-
Titanium(IV) isopropoxide (TIP) or other suitable catalyst
-
Nitrogen gas supply
-
High-vacuum line
-
Reaction vessel with mechanical stirrer, nitrogen inlet, and distillation outlet
Procedure:
-
Monomer Charging and Esterification:
-
Charge the reactor with equimolar amounts of this compound and succinic acid.
-
Add the catalyst (e.g., TIP at 0.1 mol% relative to the diacid).
-
Heat the mixture to 180-200°C under a slow stream of nitrogen while stirring.
-
Water will begin to distill off as the esterification reaction proceeds. Continue this stage for 2-4 hours, or until the theoretical amount of water has been collected.
-
-
Polycondensation:
-
Increase the temperature to 220-230°C.
-
Gradually apply a vacuum to the system, slowly reducing the pressure to below 1 Torr over a period of 1-2 hours.
-
Continue stirring under high vacuum for an additional 3-5 hours to remove the final traces of water and drive the polymerization to a high molecular weight. The viscosity of the melt will increase significantly.
-
Once the desired viscosity is achieved, stop the reaction by cooling the reactor to room temperature.
-
The resulting polyester can be removed from the reactor for subsequent analysis.
-
This protocol details the synthesis of a polyurethane from this compound, a diisocyanate, and a polyol soft segment.
Materials:
-
This compound
-
Isophorone diisocyanate (IPDI) or 4,4'-methylenebis(cyclohexyl isocyanate) (HMDI)
-
Poly(propylene glycol) (PPG) of desired molecular weight
-
Dimethylformamide (DMF, anhydrous)
-
Dibutyltin dilaurate (DBTDL) or other suitable catalyst
-
Nitrogen gas supply
Procedure:
-
Pre-polymer Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and nitrogen inlet, dissolve the diisocyanate (e.g., IPDI) and the polyol (e.g., PPG) in anhydrous DMF.
-
Add the catalyst (e.g., DBTDL, 1-2 drops).
-
Heat the reaction mixture to 80°C and stir for 3 hours under a nitrogen atmosphere to form the isocyanate-terminated prepolymer.
-
-
Chain Extension with this compound:
-
In a separate flask, dissolve the desired amount of this compound in anhydrous DMF.
-
Add the this compound solution dropwise to the pre-polymer solution at 80°C.
-
Continue stirring at 80°C for an additional 1-2 hours. The viscosity of the solution will increase as the polyurethane forms.
-
-
Polymer Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent such as methanol or water.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 60°C until a constant weight is achieved.
-
Thiol-Michael Addition for Poly(urethane-thioether) Synthesis
The phosphine-catalyzed Thiol-Michael addition is a highly efficient "click" reaction that proceeds under mild conditions, which is ideal for preserving the stereochemistry of sensitive monomers like this compound.
This is a prerequisite step for the subsequent thiol-Michael addition polymerization.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
Nitrogen gas supply
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acryloyl chloride (2.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the this compound is consumed.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound diacrylate.
Materials:
-
This compound diacrylate
-
1,8-Octanedithiol
-
Dimethylphenylphosphine (DMPP) or other suitable phosphine catalyst
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Nitrogen gas supply
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve equimolar amounts of this compound diacrylate and 1,8-octanedithiol in anhydrous DMF.
-
Add a catalytic amount of DMPP (e.g., 1-2 mol%).
-
Stir the reaction mixture at 50°C for 16 hours.
-
Monitor the progress of the polymerization by observing the increase in viscosity.
-
After the reaction is complete, cool the mixture to room temperature and precipitate the polymer into a non-solvent like methanol.
-
Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at 50°C.
Creating Stereochemical Diversity: Synthesis of Isoidide
To study the effect of stereochemistry, it is essential to have access to other stereoisomers of this compound. Isoidide, the exo-exo isomer, can be synthesized from this compound via a double inversion using the Mitsunobu reaction.
This protocol involves the inversion of both stereocenters of this compound.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
p-Nitrobenzoic acid
-
Tetrahydrofuran (THF, anhydrous)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Mitsunobu Reaction (Double Inversion):
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent), triphenylphosphine (2.5 equivalents), and p-nitrobenzoic acid (2.5 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD (2.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
-
Hydrolysis:
-
After the reaction is complete, remove the THF under reduced pressure.
-
Add a solution of sodium hydroxide (5 equivalents) in methanol to the residue.
-
Stir the mixture at room temperature for 12 hours to hydrolyze the p-nitrobenzoate esters.
-
-
Purification:
-
Neutralize the reaction mixture with an acidic resin or by careful addition of dilute HCl.
-
Filter off any solids and concentrate the filtrate.
-
Purify the crude isoidide by column chromatography on silica gel, typically eluting with a gradient of ethyl acetate in hexane, to separate it from triphenylphosphine oxide and other byproducts.
-
Further purification can be achieved by recrystallization.
-
Characterization of Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the stereochemical integrity of the monomers and the resulting polymers.
-
¹H and ¹³C NMR: These techniques can be used to confirm the structure of the monomers and to ensure that no side reactions have occurred during polymerization. The chemical shifts of the protons and carbons in the bicyclic core are sensitive to the stereochemistry.
-
2D NMR (COSY and NOESY):
-
COSY (Correlation Spectroscopy) is used to establish proton-proton coupling networks, which helps in the assignment of all proton signals in the complex polymer structure.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly coupled. For this compound-based polymers, NOESY can be used to confirm the retention of the endo configuration by observing through-space correlations between specific protons on the bicyclic ring.[1] For example, a cross-peak between a proton on the main chain and a proton on the inside of the V-shaped this compound unit would confirm the retention of stereochemistry.
-
Data Presentation
The following tables summarize the expected differences in properties between polymers synthesized from this compound and its stereoisomer, isoidide.
Table 1: Comparison of Thermal and Molecular Weight Properties of this compound- vs. Isoidide-Based Poly(urethane-thioether)s
| Property | This compound-based Polymer (IMPU) | Isoidide-based Polymer (IIPU) | Reference |
| Number Average MW (Mₙ, kDa) | ~50-70 | ~50-70 | |
| Polydispersity Index (PDI) | ~1.5-2.5 | ~1.5-2.5 | |
| Glass Transition Temp. (T₉, °C) | ~15 | ~15 | |
| Melting Temperature (Tₘ, °C) | Amorphous | 111-158 |
Table 2: Comparison of Mechanical Properties of this compound- vs. Isoidide-Based Poly(urethane-thioether)s
| Property | This compound-based Polymer (IMPU) | Isoidide-based Polymer (IIPU) |
| Young's Modulus (MPa) | ~500 | ~200 |
| Tensile Strength (MPa) | ~40 | ~30 |
| Elongation at Break (%) | ~100 | >600 |
| Behavior | Rigid Plastic | Elastomeric |
Visualization of Workflows and Relationships
Experimental Workflow for Stereocontrolled Polymer Synthesis
Caption: Workflow for synthesis and characterization.
Logical Relationship of Stereochemistry to Polymer Properties
Caption: Stereochemistry's influence on properties.
Conclusion
The stereochemistry of this compound is a critical design parameter in the synthesis of advanced bio-based polymers. By employing the protocols outlined in these application notes, researchers can exert fine control over the stereochemical composition of this compound-based polymers. This control, in turn, allows for the precise tuning of their thermal and mechanical properties, paving the way for the development of novel materials for a wide range of applications, including in the demanding fields of medical devices and drug delivery systems. The ability to create materials with tailored properties from a renewable feedstock underscores the importance of stereocontrolled polymerization in the advancement of sustainable polymer chemistry.
References
Application Notes and Protocols: Thiol-Ene Click Reactions for Isomannide Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polymers derived from isomannide using thiol-ene click reactions. This approach offers a robust and efficient pathway to novel bio-based polymers with tunable properties, making them promising candidates for various applications, including in the biomedical field.
Introduction
This compound, a rigid bicyclic diol derived from the dehydration of D-mannitol, is a valuable renewable building block for polymer synthesis. Its well-defined stereochemistry and rigid structure can impart desirable properties to polymers, such as high glass transition temperatures and potential biodegradability[1]. Thiol-ene "click" chemistry, a set of highly efficient and versatile reactions, provides an excellent method for the polymerization of functionalized this compound monomers. These reactions are known for their high yields, tolerance to various functional groups, and mild reaction conditions, often proceeding via a radical-mediated step-growth mechanism[2]. This document outlines the synthesis of this compound-based polymers, presenting key quantitative data, detailed experimental protocols, and visualizations of the synthetic workflow.
Data Presentation
The following tables summarize the molecular weight and thermal properties of this compound-based polymers synthesized through thiol-ene reactions, as reported in the literature.
Table 1: Molecular Weight and Polydispersity of this compound-Based Poly(ester-thioether)s
| Polymer System | Dithiol Monomer | Number-Average Molecular Weight (Mn, kDa) | Polydispersity Index (Mw/Mn) |
| This compound bis(acrylate) (IMDA) | l-bis(2-mercaptoethyl)tartrate (l-META) | 8.2 | 1.35 |
| This compound bis(acrylate) (IMDA) | d-bis(2-mercaptoethyl)tartrate (d-META) | 9.2 | 1.29 |
| This compound bis(acrylate) (IMDA) | meso-bis(2-mercaptoethyl)tartrate (meso-META) | 8.8 | 1.51 |
Data sourced from reference[3].
Table 2: Thermal Properties of this compound-Based Polymers
| Polymer System | Dithiol Monomer | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (T-5%, °C) |
| This compound bis(acrylate) (IMDA) | l-bis(2-mercaptoethyl)tartrate (l-META) | 14 | Not Reported |
| This compound bis(acrylate) (IMDA) | d-bis(2-mercaptoethyl)tartrate (d-META) | 11 | Not Reported |
| This compound bis(acrylate) (IMDA) | meso-bis(2-mercaptoethyl)tartrate (meso-META) | -8 | Not Reported |
| This compound-based Poly(silyl ether)s | Diphenylsilane | 42-120 | 347-446 |
Data for poly(ester-thioether)s sourced from reference[3]. Data for poly(silyl ether)s sourced from reference.
Experimental Protocols
This section provides detailed methodologies for the key experimental steps in the synthesis and characterization of this compound-based polymers via thiol-ene reactions.
Protocol 1: Synthesis of this compound Diacrylate (IMDA)
This protocol is a general procedure based on the acrylation of isohexides.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound and triethylamine in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acryloyl chloride, dissolved in anhydrous DCM, to the stirred solution via the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound diacrylate by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the final product by 1H NMR, 13C NMR, and FTIR spectroscopy.
Protocol 2: Thiol-Ene Polymerization of this compound Diacrylate (IMDA) with a Dithiol
This protocol describes the synthesis of poly(ester-thioether)s via a phosphine-catalyzed thiol-ene Michael addition.
Materials:
-
This compound diacrylate (IMDA)
-
A selected dithiol (e.g., 1,8-octanedithiol or a tartrate-derived dithiol)
-
A suitable phosphine catalyst (e.g., dimethylphenylphosphine or triphenylphosphine)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM))
-
Methanol or other non-solvent for precipitation
Procedure:
-
In a clean, dry vial, dissolve equimolar amounts of this compound diacrylate and the chosen dithiol in the anhydrous solvent.
-
Add a catalytic amount of the phosphine catalyst to the solution.
-
Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40 °C) for a specified time (typically 24-72 hours), monitoring the viscosity of the solution.
-
Monitor the progress of the polymerization by following the disappearance of the thiol and acrylate peaks using FTIR or 1H NMR spectroscopy.
-
Once the desired conversion is reached, precipitate the polymer by slowly adding the reaction mixture to a stirred non-solvent, such as cold methanol.
-
Collect the precipitated polymer by filtration and wash it with fresh non-solvent to remove unreacted monomers and catalyst.
-
Dry the polymer in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Characterize the resulting polymer for its molecular weight and polydispersity (by Gel Permeation Chromatography - GPC), thermal properties (by Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA), and chemical structure (by 1H NMR and FTIR).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound-based polymers via thiol-ene click chemistry.
Caption: Workflow for this compound polymer synthesis and characterization.
Conceptual Signaling Pathway Interaction
While no specific signaling pathways have been reported in the literature for this compound-based polymers synthesized via thiol-ene reactions, these materials have potential applications in drug delivery. The following diagram illustrates a general and conceptual mechanism by which a polymer-based nanoparticle, such as one that could be formulated from these polymers, might interact with a cell and influence a signaling pathway. This is not a specific pathway for this compound-thiol-ene polymers but a generalized representation.
Caption: Conceptual cellular uptake and drug action from a polymer nanoparticle.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming the Low Reactivity of Isomannide's Secondary Hydroxyls
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of Isomannide's secondary hydroxyl groups. This compound, a rigid bicyclic diol derived from D-mannitol, presents unique challenges in chemical synthesis due to the steric hindrance and electronic properties of its endo,endo-dihydroxyl groups. This resource offers practical guidance, detailed experimental protocols, and data-driven insights to help you successfully functionalize this versatile bio-based platform molecule.
Frequently Asked Questions (FAQs)
Q1: Why are the secondary hydroxyls of this compound less reactive than those of other diols?
The low reactivity of this compound's hydroxyl groups stems from their endo configuration within the V-shaped bicyclic structure. This arrangement creates significant steric hindrance, limiting the access of reagents to the hydroxyl groups. Additionally, intramolecular hydrogen bonding can reduce the nucleophilicity of the hydroxyls, further impeding their reaction.
Q2: How can I selectively functionalize only one of the two hydroxyl groups?
Achieving mono-functionalization of the symmetric this compound molecule requires specific strategies to differentiate the two hydroxyl groups. Key approaches include:
-
Enzymatic Reactions: Lipases, such as Candida antarctica lipase B (CAL-B), can exhibit high regioselectivity, catalyzing the acylation of one hydroxyl group over the other.[1][2]
-
Catalytic Methods: Using organotin catalysts, like dibutyltin oxide, can facilitate regioselective tosylation, directing the reaction to a single hydroxyl group.[3][4][5]
-
Protecting Group Strategies: While less direct for a symmetric molecule, in subsequent reactions on a mono-functionalized this compound, protecting the first group is crucial for modifying the second.
Q3: What are the main challenges I can expect when working with this compound?
Common challenges include:
-
Low reaction yields: Due to the inherent low reactivity.
-
Difficulty in achieving monosubstitution: The symmetric nature of the molecule often leads to mixtures of mono- and di-substituted products.
-
Side reactions: Such as elimination reactions, which can compete with the desired substitution.
-
Purification difficulties: Separating mixtures of starting material, mono-, and di-substituted products can be challenging.
Troubleshooting Guides
Low Yield in Esterification and Acylation Reactions
Problem: You are experiencing low yields when attempting to esterify or acylate this compound's hydroxyl groups.
Possible Causes and Solutions:
-
Insufficiently reactive acylating agent: Standard Fischer esterification with carboxylic acids is often slow.
-
Solution: Use more reactive acylating agents like acid anhydrides or acyl chlorides.
-
-
Steric hindrance limiting access to the hydroxyl group.
-
Solution A (Mitsunobu Reaction): For sterically hindered secondary alcohols, the Mitsunobu reaction offers a powerful alternative to traditional esterification. It proceeds with inversion of configuration. For challenging substrates, using a more acidic nucleophile like p-nitrobenzoic acid can improve yields.
-
Solution B (Enzymatic Acylation): Lipases can effectively catalyze acylation under mild conditions, often with high selectivity. Candida antarctica lipase B (CAL-B) is a commonly used enzyme for this purpose.
-
-
Incomplete reaction.
-
Solution: Increase reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Logical Workflow for Troubleshooting Low Esterification Yield
Difficulty in Achieving Controlled Etherification (Williamson Ether Synthesis)
Problem: You are struggling to synthesize this compound ethers, facing issues with low yield, elimination byproducts, or lack of selectivity.
Possible Causes and Solutions:
-
Incomplete deprotonation of the hydroxyl group: The alkoxide must be fully formed for the reaction to proceed efficiently.
-
Solution: Use a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or THF to ensure complete deprotonation.
-
-
Competition from E2 elimination: The alkoxide is a strong base and can promote elimination, especially with secondary or tertiary alkyl halides.
-
Solution: Whenever possible, use a primary alkyl halide as the electrophile. If the synthesis of an asymmetrical ether allows for two disconnection pathways, choose the one that involves the less sterically hindered alkyl halide. Lowering the reaction temperature can also favor the SN2 pathway over E2.
-
-
Low reactivity of the alkyl halide:
-
Solution: Use a more reactive leaving group on the electrophile, such as iodide or tosylate, instead of chloride or bromide.
-
Decision Pathway for Williamson Ether Synthesis
Challenges in Activating Hydroxyl Groups via Tosylation
Problem: You are facing difficulties with the tosylation of this compound, such as low yields of the desired mono-tosylate or the formation of di-tosylated products.
Possible Causes and Solutions:
-
Low reactivity of the hydroxyl groups.
-
Solution: Use a catalyst to enhance the reaction rate. Dibutyltin oxide has been shown to be effective in catalyzing the regioselective mono-tosylation of diols.
-
-
Formation of di-tosylated byproduct: Due to the symmetry of this compound, over-reaction to form the di-tosylate is a common issue.
-
Solution A (Stoichiometry Control): Carefully control the stoichiometry of tosyl chloride, using slightly more than one equivalent for mono-tosylation.
-
Solution B (Catalytic Approach): The use of catalytic dibutyltin oxide can promote the formation of a tin-acetal intermediate, which then preferentially reacts to give the mono-tosylated product.
-
-
Difficult purification: Separating the mono-tosylate from the di-tosylate and unreacted diol can be challenging.
-
Solution: Utilize column chromatography for purification. The polarity difference between the diol, mono-tosylate, and di-tosylate is usually sufficient for separation on silica gel.
-
Data at a Glance: Reaction Conditions and Expected Yields
The following tables summarize typical experimental conditions and reported yields for various reactions on this compound. These should serve as a starting point for your experimental design.
Table 1: Esterification & Acylation of this compound
| Reaction Type | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Dinitration | Conc. HNO₃, Conc. H₂SO₄ | - | 0-5 | - | This compound dinitrate | ~89 | |
| Mitsunobu Esterification | p-Nitrobenzoic acid, PPh₃, DIAD | THF | Room Temp | 24 | Inverted Diester | 43 (for a related diol) | |
| Enzymatic Acylation | Acyl donor, Lipase (e.g., CAL-B) | Organic Solvent | 30-60 | 24-72 | Mono- or Di-acylated | Variable (High Selectivity) |
Table 2: Etherification of this compound (Williamson Ether Synthesis)
| Base | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Notes |
| NaH | Primary Alkyl Halide | DMF or THF | 50-100 | 1-8 | Mono- or Diether | 50-95 (General) | E2 elimination is a major side reaction with 2°/3° halides. |
| KOH/PTC | Primary Alkyl Halide | Biphasic | 50-80 | 2-6 | Mono- or Diether | Improved yields | Phase-transfer catalysis can minimize elimination. |
Table 3: Activation of this compound Hydroxyls (Tosylation)
| Catalyst | Tosylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Bu₂SnO (catalytic) | TsCl | Et₃N or DIPEA | Toluene or CH₂Cl₂ | Room Temp | Mono-tosylate | High (General for diols) | |
| Ag₂O | TsCl | - | CH₂Cl₂ | Room Temp | Mono-tosylate | High (for symmetric diols) |
Detailed Experimental Protocols
Protocol 1: General Procedure for Mitsunobu Esterification of a Secondary Alcohol
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the alcohol (1.0 eq.), the carboxylic acid (e.g., p-nitrobenzoic acid for hindered alcohols, 1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-8 hours, or until TLC analysis indicates the consumption of the starting alcohol. For particularly hindered alcohols, the reaction may require heating.
-
Work-up:
-
Dilute the reaction mixture with an appropriate solvent like ethyl acetate.
-
The byproduct triphenylphosphine oxide can often be precipitated and removed by filtration.
-
Wash the filtrate sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired ester from the hydrazine byproduct.
Protocol 2: General Procedure for Williamson Ether Synthesis
-
Alkoxide Formation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend sodium hydride (NaH, 1.1 eq. per hydroxyl group to be etherified) in anhydrous N,N-dimethylformamide (DMF).
-
Alcohol Addition: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise. Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Electrophile Addition: Add the alkyl halide (1.1 eq. per hydroxyl group) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 50-100 °C and stir for 1-8 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction to room temperature and cautiously quench the excess NaH by the slow addition of methanol or water.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Regioselective Mono-tosylation using Dibutyltin Oxide
-
Catalyst Adduct Formation: To a solution of the diol (1.0 eq.) in toluene, add dibutyltin oxide (Bu₂SnO, 0.02-0.1 eq.). Heat the mixture to reflux with azeotropic removal of water using a Dean-Stark apparatus until the solution is clear. Then, cool the mixture to room temperature.
-
Reagent Addition: Add triethylamine (Et₃N, 1.1 eq.) or another suitable base, followed by the slow addition of a solution of p-toluenesulfonyl chloride (TsCl, 1.05 eq.) in toluene.
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction by TLC.
-
Work-up:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-tosylated product.
References
- 1. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents [mdpi.com]
- 2. Frontiers | Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids [frontiersin.org]
- 3. Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of Isomannide Reaction Mixtures
This technical support center is designed to assist researchers, scientists, and drug development professionals in purifying Isomannide from reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific challenges.
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Crude this compound reaction mixtures, typically synthesized from the dehydration of D-mannitol, can contain several impurities. The most common include:
-
Isomers: Isosorbide and Isoidide are common stereoisomers that can be challenging to separate from this compound due to their similar physical properties.[1]
-
Partially Dehydrated Products: Sorbitans (e.g., 1,4-sorbitan) are often present as by-products.[1]
-
Degradation Products: Furans and organic acids can form, especially if the reaction or purification is carried out at high temperatures. These impurities can lead to discoloration (yellowing or browning) of the final product.[1]
-
Residual Starting Material: Unreacted D-mannitol may still be present in the crude mixture.
-
Catalyst Residues: Depending on the synthetic route, residual acid or metal catalysts may be present.
Q2: My purified this compound is yellow. What is the cause and how can I prevent it?
A2: A yellow discoloration in purified this compound is typically caused by thermal degradation products. Sorbitans, common impurities from the synthesis, are unstable and can decompose to form color bodies like furans.[1]
Troubleshooting Steps:
-
Avoid High Temperatures: this compound and its precursors are heat-sensitive. If using distillation, employ a high vacuum to lower the boiling point.[2] Keep heating times to a minimum.
-
Remove Impurities Before Final Purification: Consider a preliminary purification step, such as treatment with activated carbon or an ion-exchange resin, to remove color precursors before distillation or crystallization.
-
Hydrogenation: A hydrogenation step can sometimes be employed to improve the color of isohexide products.
Q3: I'm having difficulty separating this compound from its isomers (Isosorbide, Isoidide) by distillation. What should I do?
A3: The boiling points of this compound, Isosorbide, and Isoidide are very close, making their separation by fractional distillation challenging. While distillation can enrich one isomer, achieving high purity of a single isomer is often difficult.
Troubleshooting Steps:
-
Use a High-Efficiency Distillation Column: A longer column with a higher number of theoretical plates can improve separation.
-
Combine Purification Techniques: For high-purity this compound, a multi-step purification approach is often necessary. Consider using distillation as an initial purification step to remove bulk impurities, followed by crystallization or chromatography for final isomer separation.
-
Chromatography: Column chromatography is generally more effective for separating these isomers.
Q4: My this compound yield is low after recrystallization. How can I improve it?
A4: Low yield after recrystallization can be due to several factors, including the choice of solvent, the amount of solvent used, and the cooling process.
Troubleshooting Steps:
-
Optimize the Solvent System: An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Ethanol, methanol, or mixtures with water are commonly used. Experiment with different solvents or solvent ratios to find the optimal system for your mixture.
-
Use a Minimum Amount of Hot Solvent: Using an excessive amount of hot solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Seeding: If crystallization does not initiate, adding a seed crystal of pure this compound can help induce crystallization.
Q5: I am observing co-elution of this compound and Isosorbide during column chromatography. How can I improve the separation?
A5: Co-elution of isomers is a common challenge in the chromatographic purification of this compound.
Troubleshooting Steps:
-
Optimize the Mobile Phase: The polarity of the mobile phase is critical. For silica gel chromatography, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often used. Systematically vary the ratio of these solvents to improve separation. A shallower gradient or isocratic elution with the optimal solvent mixture may be necessary.
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a specialized resin for carbohydrate separations (e.g., a strong acid ion exchange resin in the calcium form).
-
Reduce Column Loading: Overloading the column can lead to band broadening and poor separation. Reduce the amount of crude material applied to the column.
-
Decrease the Flow Rate: A slower flow rate can sometimes improve resolution by allowing more time for equilibrium between the stationary and mobile phases.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound purification.
Table 1: Comparison of Purification Techniques for Isohexides
| Purification Method | Principle of Separation | Typical Purity Achieved | Advantages | Disadvantages |
| Vacuum Distillation | Difference in boiling points | >98% (for total isohexides) | Good for removing non-volatile impurities and initial bulk purification. | Poor separation of isomers; risk of thermal degradation. |
| Recrystallization | Difference in solubility | >99% (with multiple steps) | Can achieve high purity; scalable. | Yield can be low; may require multiple recrystallizations. |
| Column Chromatography | Differential adsorption to stationary phase | >99.5% | Excellent for isomer separation; versatile. | Can be time-consuming and require large solvent volumes; may be less scalable than other methods. |
Table 2: Typical Conditions for this compound Purification
| Technique | Parameter | Typical Value/Condition | Notes |
| Vacuum Distillation | Pressure | 1-3 mmHg | Lower pressure reduces the boiling point and minimizes thermal degradation. |
| Temperature | ~220 °C (at 3 mmHg) | Temperature is pressure-dependent. | |
| Recrystallization | Solvent(s) | Ethanol, Methanol, Ethanol/Water | The choice of solvent is critical and should be optimized for the specific impurity profile. |
| Cooling | Slow cooling to room temperature, followed by ice bath | Promotes the formation of larger, purer crystals. | |
| Column Chromatography | Stationary Phase | Silica Gel | Alumina or specialized ion-exchange resins can also be used. |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients | The optimal solvent system depends on the specific isomers and impurities to be separated. |
Experimental Protocols
The following are detailed methodologies for key purification techniques. These are generalized procedures and may require optimization for your specific reaction mixture.
Protocol 1: Vacuum Distillation of Crude this compound
This protocol is for the initial bulk purification of this compound to remove non-volatile impurities.
-
Apparatus Setup:
-
Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry and free of cracks.
-
Use a round-bottom flask of an appropriate size (the crude material should not fill more than half of the flask).
-
Add a magnetic stir bar to the distillation flask for smooth boiling. Boiling chips are not effective under vacuum.
-
Grease all glass joints lightly to ensure a good seal.
-
Connect the apparatus to a vacuum trap and a vacuum pump.
-
-
Procedure:
-
Place the crude this compound reaction mixture into the distillation flask.
-
Begin stirring.
-
Slowly apply vacuum to the system. The mixture may bubble as residual volatile solvents are removed.
-
Once a stable vacuum is achieved (typically 1-3 mmHg), begin to heat the distillation flask using a heating mantle or oil bath.
-
Gradually increase the temperature until the this compound begins to distill. Collect any initial lower-boiling fractions separately.
-
Collect the main this compound fraction in a clean, pre-weighed receiving flask. The distillation temperature will depend on the vacuum achieved.
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.
-
Protocol 2: Recrystallization of this compound
This protocol is for the purification of solid this compound, often after an initial distillation step.
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of your impure this compound in various solvents (e.g., ethanol, methanol, water, ethyl acetate) at room temperature and upon heating.
-
The ideal solvent will dissolve the this compound when hot but not at room temperature. A mixed solvent system (e.g., ethanol/water) can also be effective.
-
-
Procedure:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid. Add the solvent in small portions and keep the solution at or near its boiling point.
-
If the solution is colored, you can add a small amount of activated carbon and boil for a few minutes.
-
If you used activated carbon or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should occur.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals, determine their weight, and measure their melting point to assess purity.
-
Protocol 3: Column Chromatography of this compound
This protocol is for the separation of this compound from its isomers and other closely related impurities.
-
Preparation:
-
Choose a Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good system will show separation of the components with the desired product having an Rf value of approximately 0.3. A common system is a mixture of hexane and ethyl acetate.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into a chromatography column with a stopcock, ensuring there are no air bubbles in the packing. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica. Add a thin layer of sand to the top of the silica to protect the surface.
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the eluting solvent.
-
Carefully load the sample onto the top of the column.
-
Open the stopcock and begin eluting the sample through the column.
-
Start with a less polar solvent mixture (e.g., 80:20 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 50:50 or by adding methanol) to elute the compounds.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: A general workflow for the multi-step purification of this compound.
Troubleshooting Logic for this compound Purification
References
Technical Support Center: Synthesis of High Molecular Weight Isomannide Polyesters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of high molecular weight polyesters from isomannide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound-based polyesters.
Question: Why is the molecular weight of my this compound polyester consistently low?
Answer: Achieving high molecular weight in this compound polyester synthesis can be challenging due to several factors. The low reactivity of this compound's secondary hydroxyl groups is a primary obstacle.[1][2][3][4] Here are the most common causes and their solutions:
-
Low Monomer Purity: Impurities in this compound or the diacid/diester monomer can act as chain terminators, preventing the growth of long polymer chains. The purification of this compound often involves separating it from its epimers, isosorbide and isoidide.[5]
-
Solution: Ensure the use of high-purity monomers (>99.5%). This compound can be purified by distillation under reduced pressure.
-
-
Imperfect Stoichiometry: Step-growth polymerization requires a precise equimolar balance of functional groups (hydroxyl and carboxyl/ester). Any deviation from a 1:1 stoichiometric ratio will result in lower molecular weight polymers.
-
Solution: Carefully calculate and weigh the monomers. An excess of one monomer will lead to chain ends of that type, limiting polymer growth. For volatile monomers, a slight excess of the more volatile component may be necessary to compensate for losses during the reaction.
-
-
Inefficient Water/By-product Removal: The polycondensation reaction is an equilibrium process. The efficient removal of condensation by-products, such as water or methanol, is crucial to drive the reaction toward the formation of high molecular weight polymer.
-
Solution: Conduct the polymerization under a high vacuum (e.g., <1 mbar) during the final stages. Ensure the reaction setup is leak-proof and allows for efficient surface renewal of the viscous polymer melt to facilitate by-product evaporation.
-
-
Sub-optimal Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion.
-
Solution: A two-stage polymerization is often employed. The first stage (esterification) is typically carried out at a lower temperature (150-180°C) under an inert atmosphere, followed by a higher temperature (220-250°C) polycondensation stage under high vacuum. Prolonged reaction times at high temperatures can lead to degradation, so optimization is key.
-
-
Catalyst Issues: The type and concentration of the catalyst significantly impact the polymerization rate and the occurrence of side reactions.
-
Solution: Common catalysts for polyesterification include tin-based compounds (e.g., dibutyltin oxide), titanium-based catalysts (e.g., titanium(IV) butoxide), and antimony compounds (e.g., antimony trioxide). The optimal catalyst and its concentration should be determined experimentally for the specific monomer system.
-
Question: My this compound polyester is discolored (yellow or brown). What is the cause and how can I prevent it?
Answer: Discoloration in this compound polyesters is typically a result of thermal degradation or oxidation at the high temperatures required for polycondensation.
-
Causes:
-
High Reaction Temperatures: Prolonged exposure to temperatures above 250°C can cause the polymer backbone to degrade.
-
Oxygen Presence: Residual oxygen in the reactor can lead to oxidative degradation.
-
Catalyst Choice: Some catalysts can promote side reactions that lead to colored by-products.
-
-
Solutions:
-
Optimize Temperature and Time: Use the minimum temperature and reaction time necessary to achieve the desired molecular weight.
-
Inert Atmosphere: Ensure the reaction is carried out under a nitrogen or argon atmosphere during the initial stages to purge any oxygen. A high vacuum in the later stages will also remove oxygen.
-
Antioxidants/Stabilizers: The addition of small amounts of antioxidants (e.g., phosphite-based stabilizers) can help to prevent discoloration.
-
Catalyst Selection: Experiment with different catalysts, as some may be less prone to causing discoloration.
-
Question: The polymer melt became an insoluble gel during the reaction. What happened?
Answer: Gelation occurs due to the formation of a cross-linked polymer network.
-
Causes:
-
Impurities: Trifunctional impurities in the monomers can act as cross-linking agents.
-
Side Reactions: At high temperatures, side reactions involving the monomers or the polymer backbone can lead to cross-linking. For example, if using unsaturated diacids, side reactions involving the double bonds can occur.
-
-
Solutions:
-
Monomer Purity: Use monomers with the highest possible purity to avoid trifunctional impurities.
-
Reaction Control: Carefully control the reaction temperature to minimize side reactions.
-
Monomer Selection: If using unsaturated monomers, ensure the reaction conditions are optimized to prevent reactions at the double bonds.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical molecular weight range achievable for this compound polyesters?
A1: Achieving number-average molecular weights (Mn) in the range of 10,000 to 50,000 g/mol is considered successful for many applications. With optimized synthesis strategies, such as the use of reactive solvents, even higher molecular weights (Mn up to 42,800 g/mol for a related isosorbide polyester) have been reported.
Q2: Which catalysts are most effective for this compound polyester synthesis?
A2: A variety of transesterification and polycondensation catalysts can be used. Common choices include:
-
Tin-based: Dibutyltin oxide (DBTO)
-
Titanium-based: Titanium(IV) butoxide (TBT) or Titanium(IV) isopropoxide (TIPT)
-
Antimony-based: Antimony trioxide (Sb₂O₃)
-
Germanium-based: Germanium dioxide (GeO₂) The choice of catalyst can influence reaction kinetics, polymer color, and the potential for side reactions.
Q3: What are the key differences in reactivity between this compound, isosorbide, and isoidide in polyester synthesis?
A3: The stereochemistry of the hydroxyl groups in these dianhydrohexitol isomers significantly affects their reactivity. This compound has two endo-hydroxyl groups, isosorbide has one endo- and one exo-hydroxyl group, and isoidide has two exo-hydroxyl groups. The exo-hydroxyl groups are generally more sterically accessible and therefore more reactive than the endo-hydroxyl groups. This leads to the following general reactivity trend: isoidide > isosorbide > this compound. Consequently, more forcing reaction conditions (higher temperatures, longer times, or more active catalysts) may be required to achieve high molecular weight polyesters with this compound compared to its isomers.
Q4: Can I use solution polymerization instead of melt polymerization?
A4: Yes, solution polymerization is an alternative method that can sometimes yield higher molecular weight polyesters, as it can be performed at lower temperatures, reducing the risk of thermal degradation. However, it requires the use of a high-boiling point solvent, which must be completely removed from the final polymer. This can be challenging and may not be economically viable for large-scale production.
Q5: How does the stoichiometry of the monomers affect the final molecular weight?
A5: The effect of stoichiometry is critical in step-growth polymerization. To achieve high molecular weight, the molar ratio of the functional groups of the comonomers must be as close to 1:1 as possible. An excess of either the diol (this compound) or the diacid/diester will result in a lower degree of polymerization and, consequently, a lower molecular weight, as the polymer chains will be terminated by the monomer that is in excess.
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on Molecular Weight of Isosorbide/Isomannide Polyesters
| Diol | Diacid/Diester | Catalyst (ppm) | Temp (°C) | Time (h) | Vacuum (mbar) | Mn ( g/mol ) | PDI | Reference |
| Isosorbide | Dimethyl-2,5-furandicarboxylate | Ti(OBu)₄ (400) | 150-170 (Esterification), then polycondensation | 4 (Esterification) | Argon, then vacuum | Low (oligomers) | - | |
| Isoidide | Dimethyl 2,5-furandicarboxylate | - | 240 | 3 | 0.1 | 21,000 | 1.7 | |
| Isosorbide | Succinic Acid | - | - | - | - | 2,700 - 4,600 (with co-diols) | - | |
| Isosorbide | Bis(undec-10-enoate) | Molybdenum-alkylidene | 25 | - | - | 44,400 - 49,400 | - | |
| Isosorbide | Succinic Acid (with p-cresol) | - | - | - | - | up to 42,800 | - |
Note: Data specifically for this compound polyester synthesis is often presented in comparison with isosorbide. The general trends observed for isosorbide are expected to be applicable to this compound, though reaction conditions may need to be adjusted to account for its lower reactivity.
Experimental Protocols
Detailed Methodology for Melt Polycondensation of this compound Polyester
This protocol provides a general procedure for the synthesis of a high molecular weight polyester from this compound and a diacid (e.g., succinic acid).
-
Monomer and Catalyst Preparation:
-
Dry the this compound and diacid under vacuum at a temperature below their melting points for at least 12 hours to remove any residual moisture.
-
Accurately weigh equimolar amounts of the purified this compound and diacid and transfer them to a glass reactor equipped with a mechanical stirrer, a nitrogen/vacuum inlet, and a distillation outlet.
-
Add the desired amount of catalyst (e.g., 200-500 ppm of dibutyltin oxide).
-
-
Esterification Stage:
-
Assemble the reactor and purge the system with dry, inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen.
-
Heat the reactor to a temperature of 160-180°C while stirring to create a homogeneous melt.
-
Maintain a slow stream of inert gas over the reaction mixture to facilitate the removal of water formed during esterification.
-
Continue this stage for 2-4 hours, or until the evolution of water ceases (as observed in the distillation receiver).
-
-
Polycondensation Stage:
-
Gradually increase the temperature of the reaction mixture to 220-250°C.
-
Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar. This should be done carefully to avoid excessive foaming of the oligomeric mixture.
-
Increase the stirring speed as the viscosity of the melt increases to promote surface renewal and efficient removal of by-products.
-
Continue the reaction under these conditions for an additional 3-6 hours. The progress of the polymerization can be monitored by the increase in the viscosity of the melt (observed via the torque on the mechanical stirrer).
-
-
Polymer Recovery and Characterization:
-
Once the desired viscosity is reached, cool the reactor to room temperature under an inert atmosphere to prevent oxidation of the hot polymer.
-
The solid polyester can be removed from the reactor (sometimes requiring breaking the glass if the reactor is not designed for easy removal).
-
The resulting polymer can be characterized for its molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and its thermal properties (glass transition temperature, melting point) by Differential Scanning Calorimetry (DSC).
-
Visualizations
Caption: Workflow for high molecular weight this compound polyester synthesis.
Caption: Troubleshooting decision tree for low molecular weight issues.
Caption: Key reaction pathways in this compound polyester synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 5. Buy this compound | 641-74-7 [smolecule.com]
Troubleshooting low yields in the synthesis of Isomannide derivatives
Welcome to the Technical Support Center for the synthesis of Isomannide derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the synthesis of these valuable bio-based molecules.
Frequently Asked Questions (FAQs)
Q1: Why are the yields of my this compound derivative synthesis consistently low?
Low yields in this compound derivative synthesis are frequently attributed to the inherent stereochemistry of the this compound molecule. The two secondary hydroxyl groups are in an endo position, tucked within the V-shaped bicyclic structure. This creates significant steric hindrance, making them less accessible and less reactive, particularly in S\textsubscript{N}2 reactions like etherification.[1][2][3][4][5] The bulky structure can impede the backside attack required for these reactions, leading to slower reaction rates and favoring side reactions.
Q2: I'm observing the formation of multiple products in my reaction. What are the likely side reactions?
Common side reactions depend on the specific synthesis you are performing:
-
For Williamson Ether Synthesis: The most prevalent side reaction is E2 elimination, especially when using secondary or tertiary alkyl halides or sterically hindered alkoxides. The alkoxide is a strong base and can abstract a proton, leading to the formation of an alkene instead of the desired ether.
-
For Acylation Reactions: Incomplete acylation is common, resulting in a mixture of mono-acylated and di-acylated products, along with unreacted this compound. If using an acid chloride, side reactions with any residual water can lead to the formation of the corresponding carboxylic acid.
-
For Tosylation Reactions: Ditosylation is a common byproduct when mono-tosylation is desired. Additionally, the tosylate can be susceptible to nucleophilic substitution by the chloride ion byproduct, leading to the formation of a chlorinated this compound derivative.
Q3: How can I improve the regioselectivity of my reaction to favor mono-substitution?
Achieving selective mono-functionalization of the two equivalent hydroxyl groups of this compound can be challenging. Here are some strategies:
-
Use a large excess of this compound: To statistically favor mono-substitution, a significant excess of this compound (e.g., 3-fold or more) relative to the electrophile can be employed.
-
Controlled addition of the limiting reagent: Slow, dropwise addition of the electrophile (e.g., alkyl halide, acyl chloride) to the this compound solution can help maintain a low concentration of the electrophile, reducing the likelihood of di-substitution.
-
Use of protecting groups: While more synthetically intensive, a protection/deprotection strategy can provide precise control over mono-functionalization.
Q4: What are the best practices for purifying this compound derivatives?
Purification can be challenging due to the similar polarities of the starting material, mono-substituted, and di-substituted products.
-
Column Chromatography: This is the most common method for separating this compound derivatives. Careful selection of the eluent system is crucial to achieve good separation.
-
Recrystallization: If the desired product is a solid, recrystallization can be an effective purification technique.
-
Liquid-Liquid Extraction: For ester derivatives, washing with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove acidic impurities. For ether derivatives, washing with water can help remove unreacted alkoxides and salts.
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis of this compound Ethers
This guide will help you troubleshoot and optimize the synthesis of this compound ethers via the Williamson ether synthesis.
Question: My Williamson ether synthesis of an this compound ether is giving a very low yield. What are the potential causes and how can I fix them?
Answer: Low yields in the Williamson ether synthesis of this compound are often due to a combination of steric hindrance, competing elimination reactions, and suboptimal reaction conditions. Here is a step-by-step guide to troubleshoot this issue:
1. Assess Steric Hindrance:
-
Problem: The endo hydroxyl groups of this compound are sterically hindered, which slows down the desired S\textsubscript{N}2 reaction. This effect is exacerbated if you are using a bulky alkyl halide.
-
Solution:
-
Use a primary, unhindered alkyl halide whenever possible.
-
If a secondary alkyl halide must be used, be prepared for lower yields and significant elimination byproducts. Tertiary alkyl halides are generally unsuitable for this reaction with this compound.
-
2. Minimize the Competing E2 Elimination Reaction:
-
Problem: The alkoxide of this compound is a strong base, which can promote the E2 elimination of the alkyl halide, especially at higher temperatures and with more sterically hindered substrates.
-
Solutions:
-
Control the Temperature: Lower reaction temperatures generally favor the S\textsubscript{N}2 pathway over E2. Start with a lower temperature and slowly increase it while monitoring the reaction.
-
Choice of Base: Use the mildest base that can effectively deprotonate the this compound hydroxyl groups. While sodium hydride (NaH) is commonly used, consider alternatives like potassium carbonate in a polar aprotic solvent.
-
3. Optimize Reaction Conditions:
-
Problem: The choice of base, solvent, and temperature are critical for the success of the Williamson ether synthesis.
-
Solutions:
-
Base Selection: Ensure your base is strong enough for complete deprotonation. Sodium hydride (NaH) is a common choice, but ensure it is fresh and handled under strictly anhydrous conditions.
-
Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the alkoxide, leaving a "naked" and more reactive alkoxide anion to participate in the S\textsubscript{N}2 reaction.
-
Anhydrous Conditions: Water will quench the alkoxide and hydrolyze the alkyl halide. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
4. Consider Phase-Transfer Catalysis (PTC):
-
Problem: If using a biphasic system (e.g., with a solid base), the transfer of the alkoxide to the organic phase can be slow.
-
Solution: Employ a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide). PTC can facilitate the reaction, often allowing for milder conditions and improved yields.
Issue 2: Low Yield and/or Mixture of Products in Acylation of this compound
This guide addresses common problems encountered during the acylation of this compound to form ester derivatives.
Question: I am trying to synthesize an this compound ester, but I am getting a low yield of the desired product and a mixture of mono- and di-acylated compounds. How can I improve this?
Answer: Achieving high yields of a single acylated product (either mono- or di-ester) requires careful control of stoichiometry and reaction conditions.
1. Controlling the Degree of Acylation:
-
To favor Mono-acylation:
-
Stoichiometry: Use a significant excess of this compound (e.g., 3 equivalents or more) relative to the acylating agent.
-
Slow Addition: Add the acylating agent (e.g., acid chloride or anhydride) dropwise to a solution of this compound and a base at a low temperature (e.g., 0 °C) to control the reaction rate and minimize di-acylation.
-
-
To favor Di-acylation:
-
Stoichiometry: Use a slight excess of the acylating agent (e.g., 2.2-2.5 equivalents) and the base to ensure complete reaction of both hydroxyl groups.
-
2. Optimizing the Acylating Agent and Catalyst:
-
Problem: The reactivity of the acylating agent and the choice of catalyst can significantly impact the outcome.
-
Solutions:
-
Acylating Agent: Acid chlorides are generally more reactive than anhydrides and carboxylic acids. If using a less reactive acylating agent, a catalyst and/or higher temperatures may be required.
-
Catalyst/Base: For acylations with acid chlorides or anhydrides, a non-nucleophilic base like pyridine or triethylamine is typically used to neutralize the acid byproduct. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.
-
3. Ensuring Complete Reaction and Minimizing Side Products:
-
Problem: Incomplete reactions lead to complex mixtures. Side reactions can consume starting materials and complicate purification.
-
Solutions:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time.
-
Anhydrous Conditions: If using an acid chloride, ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid.
-
Purification: After the reaction is complete, a standard workup involving washing with a mild aqueous base (e.g., NaHCO\textsubscript{3}) can remove unreacted acid chloride and the carboxylic acid byproduct. Column chromatography is often necessary to separate the desired product from unreacted this compound and other acylated species.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Williamson Ether Synthesis Yields (General Trends)
| Parameter | Condition | Effect on Yield | Rationale |
| Alkyl Halide | Primary > Secondary >> Tertiary | Higher yields with less substituted halides | Minimizes steric hindrance and the competing E2 elimination reaction. |
| Base | Strong, non-nucleophilic (e.g., NaH) | Higher yields | Ensures complete deprotonation of the alcohol to form the reactive alkoxide. |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Higher yields | Solvates the cation, leaving a more reactive "naked" alkoxide anion for the S\textsubscript{N}2 reaction. |
| Temperature | Moderate (e.g., 50-100 °C) | Optimal yields | Balances reaction rate with the minimization of the E2 elimination side reaction, which is favored at higher temperatures. |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Can significantly improve yields | Facilitates the transfer of the alkoxide between phases, allowing for milder reaction conditions. |
Table 2: Example Yields for Acylation of this compound and Isosorbide
| Starting Material | Acylating Agent | Stoichiometry (Isohexide:Acylating Agent) | Product(s) | Yield | Reference |
| This compound | 3,5-Dimethylphenyl isocyanate | 3:1 | Mono-carbamate | Good | |
| This compound | 3,5-Dimethylphenyl isocyanate | 1:excess | Di-carbamate | Good | |
| Isosorbide | Methacrylic anhydride | - | Mono-methacrylate | Low (17-40%) | |
| Isosorbide | Vinyl methacrylate | - | Mono-methacrylate | 87% |
Experimental Protocols
Protocol 1: General Procedure for Mono-acylation of this compound (Carbamate Formation)
This protocol is adapted from the synthesis of this compound mono-carbamates.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (3.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Reagents: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Reaction: To the stirred solution, add the aryl isocyanate (1.0 equivalent) dropwise at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the mono-carbamate derivative.
Protocol 2: General Procedure for Williamson Ether Synthesis of this compound
This is a general protocol based on standard Williamson ether synthesis conditions, adapted for this compound.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, suspend sodium hydride (NaH, 1.2 equivalents per hydroxyl group to be etherified) in anhydrous dimethylformamide (DMF).
-
Alkoxide Formation: Dissolve this compound (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Etherification: Add the primary alkyl halide (1.2 equivalents per hydroxyl group) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 50-80 °C and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in this compound derivative synthesis.
Caption: Competing S\textsubscript{N}2 and E2 pathways in the Williamson ether synthesis of this compound.
References
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Catalyst Selection for Isomannide Polymerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing catalyst selection for the polymerization of isomannide. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, and experimental protocols to facilitate successful polymer synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound polymerization?
A1: this compound, a rigid diol derived from D-mannitol, is commonly used in the synthesis of polyesters and polycarbonates. The selection of an appropriate catalyst is crucial for achieving high molecular weight and desirable polymer properties. Catalysts typically used for polycondensation reactions are effective for this compound polymerization. These include:
-
Tin-based catalysts: Stannous octoate (Sn(Oct)₂) is a widely used catalyst for the ring-opening polymerization of cyclic esters and has also been employed in the polycondensation of this compound-containing copolyesters.[1]
-
Titanium-based catalysts: Titanium alkoxides, such as titanium(IV) isopropoxide (TIPT) and tetrabutyl titanate (TBT), are effective for polyesterification.
-
Antimony-based catalysts: Antimony trioxide (Sb₂O₃) is a common catalyst in polyester synthesis, particularly for poly(ethylene terephthalate) (PET).
-
Alkali metal carbonates and hydroxides: Cesium carbonate (Cs₂CO₃) and lithium hydroxide (LiOH) have shown high catalytic activity in the melt polymerization of isosorbide-based polycarbonates, which is analogous to this compound polymerization.[2]
-
Organocatalysts: Amine-based catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can also be used, particularly in polyurethane synthesis.
Q2: Why is achieving high molecular weight in this compound polymers challenging?
A2: Achieving high molecular weight in polymers derived from isohexides like this compound can be difficult due to the lower reactivity of their secondary hydroxyl groups compared to primary hydroxyls.[3] this compound specifically has two endo-hydroxyl groups, which are sterically hindered, further reducing their reactivity in polycondensation reactions.[4][5] This steric hindrance can lead to slower reaction rates and lower molecular weight polymers.
Q3: How does the choice of catalyst affect the properties of the final polymer?
A3: The catalyst can significantly influence several properties of the resulting this compound polymer:
-
Molecular Weight and Polydispersity Index (PDI): An efficient catalyst will promote chain growth, leading to higher molecular weights and potentially a narrower PDI.
-
Color: The type and concentration of the catalyst can affect the color of the final polymer. Some catalysts, particularly certain transition metal-based ones, can cause discoloration or yellowing at high polymerization temperatures.
-
Thermal Stability: The presence of catalyst residues in the polymer can sometimes affect its long-term thermal stability.
-
Side Reactions: The choice of catalyst can influence the prevalence of side reactions, such as etherification or decarboxylation, which can impact the polymer's structure and properties.
Q4: What are the key differences in catalyst selection for melt versus solution polymerization of this compound?
A4: Both melt and solution polymerization methods can be used for this compound.
-
Melt Polymerization: This method is conducted at high temperatures without a solvent. Catalysts for melt polymerization need to be thermally stable and effective at temperatures above the melting points of the monomers and the resulting polymer. High vacuum is typically applied to remove condensation byproducts (e.g., water or phenol), driving the reaction toward high molecular weight polymer formation.
-
Solution Polymerization: In this method, monomers are dissolved in a non-reactive solvent. This allows for lower reaction temperatures, which can reduce the likelihood of discoloration and thermal degradation. However, achieving very high molecular weights can be more challenging due to the dilution of reactants. Catalyst selection for solution polymerization will depend on the chosen solvent and reaction temperature.
Troubleshooting Guide
This guide addresses common issues encountered during this compound polymerization.
| Issue | Potential Causes | Recommended Solutions |
| Low Molecular Weight (Mn or Mw) | 1. Low Reactivity of this compound: The endo-hydroxyl groups of this compound are sterically hindered and less reactive. 2. Inefficient Catalyst: The chosen catalyst may not be active enough under the reaction conditions. 3. Impurities: The presence of monofunctional impurities in the monomers or solvent can act as chain terminators. Water is a common impurity that can hinder polycondensation. 4. Inefficient Removal of Byproducts: In polycondensation, the equilibrium must be shifted by removing the small molecule byproduct (e.g., water, phenol). | 1. Optimize Reaction Conditions: Increase the reaction temperature and/or time to enhance reactivity. However, be mindful of potential thermal degradation. 2. Catalyst Screening: Test a range of catalysts known for polyesterification or polycarbonation (see Data Presentation section). Consider catalysts with high activity, such as cesium carbonate for polycarbonates. 3. Monomer and Solvent Purification: Ensure high purity of this compound and comonomers. Thoroughly dry all monomers and solvents before use. 4. Improve Byproduct Removal: For melt polymerization, ensure a high vacuum is applied. For solution polymerization, consider using a Dean-Stark trap or other methods to remove byproducts. |
| Polymer Discoloration (Yellowing) | 1. Thermal Degradation: High reaction temperatures can lead to the thermal degradation of the polymer or monomers, forming colored byproducts. 2. Oxidation: The presence of oxygen at high temperatures can cause oxidative degradation and discoloration. 3. Catalyst-Induced Coloration: Some catalysts, particularly titanium-based ones, can cause yellowing. 4. Impurities in Monomers: Impurities in the starting materials can also lead to color formation. | 1. Optimize Temperature: Use the lowest possible temperature that still allows for efficient polymerization. 2. Maintain Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Select Appropriate Catalyst: If color is a critical parameter, screen for catalysts that are known to cause less discoloration, such as some tin-based or alkali metal catalysts. Use the lowest effective catalyst concentration. 4. Purify Monomers: Use highly purified monomers. |
| Gel Formation | 1. Side Reactions: At high temperatures, side reactions such as branching or cross-linking can occur, leading to the formation of an insoluble gel. 2. Multifunctional Impurities: The presence of impurities with more than two functional groups can act as cross-linking agents. | 1. Control Reaction Temperature: Carefully control the reaction temperature to minimize side reactions. 2. Ensure Monomer Purity: Use monomers that are free from multifunctional impurities. |
| Broad Polydispersity Index (PDI) | 1. Slow Initiation: If the catalyst initiates polymerization slowly compared to the rate of propagation, it can lead to a broad molecular weight distribution. 2. Chain Transfer Reactions: Unintended chain transfer reactions can also broaden the PDI. | 1. Catalyst Choice: Select a catalyst that provides a good balance between initiation and propagation rates. 2. High Purity Reagents: Ensure the high purity of all monomers and solvents to minimize chain transfer. |
Data Presentation
The following tables summarize quantitative data on the performance of various catalysts in the polymerization of isohexides. Note: Data specifically for this compound homopolymerization is limited in the literature. The data presented here is largely from studies on isosorbide, a stereoisomer of this compound, or from copolyesters containing this compound. These results can serve as a valuable starting point for catalyst selection in this compound polymerization.
Table 1: Catalyst Performance in Melt Polymerization of Isosorbide-based Polycarbonate
| Catalyst | Catalyst Conc. (ppm) | Mw ( g/mol ) | PDI | Tg (°C) | Color/Appearance | Reference |
| Cesium Carbonate (Cs₂CO₃) | 0.2 | 32,600 | - | 164 | Least discoloration | |
| Cesium Carbonate (Cs₂CO₃) | 500 | 39,500 | 2.08 | 163 | - | |
| Lithium Hydroxide (LiOH) | 500 | 9,100 | 1.54 | 151 | - | |
| Lanthanum Acetylacetonate | 500 | 20,100 | 1.83 | 158 | - | |
| Titanium Isopropoxide (TIPT) | 500 | 15,300 | 1.76 | 155 | - |
Table 2: Catalyst Performance in the Synthesis of this compound-Containing Copolyesters
| Polymer System | Catalyst | Mn ( g/mol ) | PDI | Reference |
| Poly(butylene 2,5-furandicarboxylate-co-isomannide 2,5-furandicarboxylate) | Sn(Oct)₂ | 30,000 - 50,000 (Mw) | - | |
| Poly(ester-thioether)s from this compound bis(acrylate) | Triethylamine | 8,200 - 9,200 | 1.29 - 1.51 |
Experimental Protocols
1. General Protocol for Melt Polycondensation of this compound with a Diacid (e.g., Sebacic Acid)
This protocol is a general guideline and should be optimized for specific experimental setups and desired polymer properties.
Materials:
-
This compound (high purity)
-
Sebacic acid (high purity)
-
Catalyst (e.g., Sn(Oct)₂, TIPT)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Drying: Thoroughly dry all glassware in an oven at >120°C overnight. Dry the this compound and sebacic acid under vacuum at a temperature below their melting points for several hours.
-
Charging the Reactor: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen/argon inlet, and a distillation condenser leading to a collection flask. Charge the reactor with equimolar amounts of this compound and sebacic acid.
-
Catalyst Addition: Add the desired amount of catalyst to the reaction mixture (typically 100-500 ppm relative to the monomers).
-
Inerting the System: Purge the reactor with nitrogen or argon for at least 30 minutes to remove oxygen. Maintain a slow, continuous flow of the inert gas.
-
Esterification Stage: Heat the reactor to a temperature that melts the monomers (e.g., 180-200°C) while stirring. Water will begin to distill off as a byproduct of the esterification reaction. Continue this stage for 1-2 hours or until the majority of the theoretical amount of water has been collected.
-
Polycondensation Stage: Gradually increase the temperature (e.g., to 220-240°C) and slowly apply a vacuum (reducing the pressure to <1 mbar). The increased temperature and vacuum will facilitate the removal of the remaining water and drive the polymerization to high molecular weight. This stage can take several hours (e.g., 4-8 hours). The viscosity of the reaction mixture will increase significantly.
-
Polymer Recovery: Once the desired viscosity is reached (or after a set time), stop the reaction by cooling the reactor to room temperature under an inert atmosphere. The polymer can be removed from the flask after it has solidified. The polymer may need to be dissolved in a suitable solvent and precipitated in a non-solvent to purify it.
2. General Protocol for Solution Polymerization of this compound
This protocol provides a general framework for solution polymerization and requires optimization.
Materials:
-
This compound (high purity)
-
Comonomer (e.g., a diacid chloride or a phosgene derivative)
-
Catalyst (if required)
-
Anhydrous, non-reactive solvent (e.g., N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP))
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Drying: Dry all glassware, this compound, and the solvent thoroughly.
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a dropping funnel, dissolve the this compound in the anhydrous solvent.
-
Inerting: Purge the system with nitrogen or argon.
-
Monomer Addition: Dissolve the comonomer in the anhydrous solvent and add it to the dropping funnel. Add the comonomer solution dropwise to the stirred this compound solution at a controlled temperature (this may be room temperature or an elevated temperature depending on the reactivity).
-
Polymerization: After the addition is complete, allow the reaction to proceed at the chosen temperature for a specified time (e.g., 12-24 hours).
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, water).
-
Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomers and catalyst residues, and dry it under vacuum.
Mandatory Visualizations
Caption: A typical experimental workflow for the melt polycondensation of this compound.
Caption: A troubleshooting workflow for addressing low molecular weight in this compound polymerization.
References
Technical Support Center: Work-up Procedures for Isomannide-Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isomannide-mediated reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What are the general steps for working up an this compound-mediated reaction?
A typical work-up procedure for a reaction involving this compound, such as an esterification or etherification, involves several key steps after the reaction is deemed complete. These steps are designed to quench the reaction, remove unreacted reagents and byproducts, and isolate the desired this compound derivative.
A generalized workflow is as follows:
-
Quenching: The first step is to stop the reaction by adding a suitable quenching agent. The choice of agent depends on the reaction chemistry. For acid-catalyzed reactions, a weak base like saturated sodium bicarbonate solution is often used. For reactions involving reactive intermediates, other specific quenching agents may be necessary.
-
Phase Separation/Extraction: The reaction mixture is typically partitioned between an organic solvent and an aqueous phase. This compound and its derivatives have varying solubilities, but many derivatives are soluble in common organic solvents like ethyl acetate or dichloromethane.[1] Multiple extractions are recommended to maximize the recovery of the product.
-
Washing: The organic layer is washed sequentially with different aqueous solutions to remove specific impurities. A wash with dilute acid can remove basic impurities, a wash with a weak base can remove acidic impurities, and a wash with brine (saturated NaCl solution) helps to remove residual water from the organic phase.
-
Drying: The isolated organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any remaining traces of water.
-
Solvent Removal: The solvent is removed from the dried organic phase, typically using a rotary evaporator, to yield the crude product.
-
Purification: The crude product is then purified using techniques such as column chromatography, crystallization, or distillation to obtain the final, pure this compound derivative.
Q2: How does the stereochemistry of this compound's hydroxyl groups affect its reactivity and the subsequent work-up?
This compound possesses two secondary hydroxyl groups in a rigid bicyclic structure. The endo-endo configuration of these hydroxyl groups can lead to different reactivity compared to its isomers, isosorbide (endo-exo) and isoidide (exo-exo). This steric hindrance can sometimes result in slower reaction rates or the need for more forcing reaction conditions.[2]
During the work-up, this can be a factor if unreacted this compound needs to be separated from the product. The polarity of this compound and its derivatives will influence their partitioning during extraction and their retention during chromatography.
Q3: What are some common side reactions in this compound derivatization and how do they impact the work-up?
Common side reactions can include incomplete reaction, over-reaction (e.g., di-substitution when mono-substitution is desired), and the formation of byproducts from the decomposition of reagents or the solvent. For instance, in esterification reactions, incomplete conversion can leave unreacted carboxylic acid and this compound in the mixture.[3][4]
These side products will need to be removed during the work-up. For example, unreacted carboxylic acid can be removed by washing the organic phase with a basic solution like sodium bicarbonate. Unreacted this compound, being a polar diol, can often be removed by aqueous washes, although its solubility in the organic phase may vary depending on the solvent system. Chromatographic purification is often necessary to separate the desired product from closely related impurities.
Troubleshooting Guides
Problem 1: Low Yield of Isolated Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Before work-up, ensure the reaction has gone to completion using an appropriate monitoring technique (e.g., TLC, GC, NMR). If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more reagent. |
| Product Loss During Extraction | - this compound and its derivatives can have some water solubility. To minimize loss to the aqueous phase, perform multiple extractions with the organic solvent.[1] - Saturating the aqueous phase with NaCl (brine) can decrease the solubility of the organic product in the aqueous layer. |
| Product is Volatile | If the product is volatile, be cautious during solvent removal. Use a lower temperature on the rotary evaporator and avoid prolonged exposure to high vacuum. |
| Emulsion Formation | The formation of a stable emulsion during extraction can lead to significant product loss. See the troubleshooting guide for emulsion formation below. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Inefficient Quenching | Ensure the quenching agent is added in sufficient quantity to neutralize all reactive species. Inadequate quenching can lead to side reactions during the work-up. |
| Inadequate Washing | - For acidic impurities (e.g., unreacted carboxylic acid), ensure thorough washing with a weak base (e.g., saturated NaHCO₃ solution) until the aqueous layer is basic. - For basic impurities (e.g., amine catalysts), wash with a dilute acid (e.g., 1M HCl). |
| Co-elution During Chromatography | If impurities co-elute with the product during column chromatography, try a different solvent system or a different stationary phase. Sometimes, derivatizing the product or impurity can alter its polarity and facilitate separation. |
| Residual Solvent | Ensure complete removal of the solvent after extraction and chromatography. High-boiling point solvents may require drying under high vacuum for an extended period. |
Problem 3: Emulsion Formation During Extraction
| Possible Cause | Troubleshooting Step |
| Vigorous Shaking | Shake the separatory funnel more gently, using an inverting motion rather than vigorous shaking. |
| Presence of Surfactant-like Impurities | Add a small amount of brine to the separatory funnel; the increased ionic strength of the aqueous phase can help to break the emulsion. |
| High Concentration of Reactants | Dilute the reaction mixture with more of the organic and aqueous solvents before extraction. |
| Particulate Matter | Filter the reaction mixture through a pad of Celite® or glass wool before extraction to remove any solid particles that could be stabilizing the emulsion. |
Data Presentation
The following tables provide illustrative quantitative data on the impact of different work-up conditions on the yield and purity of a hypothetical this compound esterification reaction. This data is for demonstrative purposes to highlight the importance of optimizing work-up procedures.
Table 1: Effect of Quenching Agent on Yield and Purity of this compound Monoacetate
| Quenching Agent | Crude Yield (%) | Purity by qNMR (%) |
| Water | 85 | 88 |
| Saturated NaHCO₃ | 92 | 95 |
| 1M NaOH | 75 (some product hydrolysis) | 90 |
Note: Purity was determined by quantitative ¹H NMR (qNMR) analysis.
Table 2: Effect of Extraction Solvent on the Recovery of this compound Monoacetate
| Extraction Solvent | Number of Extractions | Combined Yield (%) |
| Dichloromethane | 3 | 95 |
| Ethyl Acetate | 3 | 92 |
| Diethyl Ether | 3 | 85 |
| Dichloromethane | 1 | 80 |
Experimental Protocols
Protocol 1: General Work-up Procedure for Fischer Esterification of this compound
This protocol describes a general work-up for the acid-catalyzed esterification of this compound with a carboxylic acid.
-
Cooling and Dilution: Once the reaction is complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 50 mL for a 10 mmol scale reaction).
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the diluted reaction mixture with stirring until gas evolution ceases. This neutralizes the acidic catalyst and any unreacted carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (2 x 30 mL)
-
Saturated aqueous NaCl solution (brine) (1 x 30 mL)
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
Protocol 2: General Work-up for Williamson Ether Synthesis with this compound
This protocol outlines a general work-up for the synthesis of an this compound ether from this compound and an alkyl halide under basic conditions.
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Slowly add water to quench any unreacted base and dissolve inorganic salts.
-
Extraction: Add an organic solvent (e.g., diethyl ether or dichloromethane) and transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with two more portions of the organic solvent.
-
Washing: Combine the organic extracts and wash with:
-
Water (2 x 30 mL)
-
Brine (1 x 30 mL)
-
-
Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.
-
Purification: The resulting crude ether can be purified by flash chromatography on silica gel or by distillation under reduced pressure, depending on the properties of the product.
Mandatory Visualization
Caption: General experimental workflow for this compound-mediated reactions.
Caption: Troubleshooting logic for low product yield in this compound reactions.
References
Strategies to improve the scalability of Isomannide polymer production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scalability of Isomannide polymer production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions to streamline your research and development.
Issue 1: Low Polymer Molecular Weight and Yield
Q: My polymerization reaction is resulting in a low molecular weight polymer and/or a low yield. What are the potential causes and how can I address this?
A: Low molecular weight and yield are common challenges in this compound polymerization, often stemming from the monomer's inherent low reactivity.[1][2][3][4] Several factors can contribute to this issue.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solutions |
| Low Reactivity of this compound | This compound possesses secondary hydroxyl groups which have lower reactivity compared to primary hydroxyls, leading to slower polymerization rates and incomplete reactions.[1] | 1. Increase Reaction Temperature: Higher temperatures can enhance reaction kinetics. However, monitor for thermal degradation of the monomer or polymer. 2. Prolong Reaction Time: Allow more time for the polymerization to proceed to completion. 3. Utilize a Catalyst: Employ catalysts such as phase transfer catalysts to improve the reaction efficiency. 4. Monomer Functionalization: Chemically modify this compound to introduce more reactive functional groups, such as methacrylate or acrylate groups, prior to polymerization. |
| Monomer Impurities | Impurities in the this compound monomer can act as chain terminators, preventing the formation of long polymer chains. | Monomer Purification: Ensure high purity of the this compound monomer through techniques like recrystallization or distillation before use. |
| Presence of Oxygen | Oxygen can inhibit free-radical polymerization reactions, leading to premature termination of growing polymer chains. | Deoxygenation: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and during the polymerization to remove dissolved oxygen. |
| Inhibitor Presence | Monomers may contain inhibitors to prevent premature polymerization during storage. These must be removed before the reaction. | Inhibitor Removal: Pass the monomer through a column of activated alumina or use other appropriate methods to remove any added inhibitors. |
| Incorrect Stoichiometry | An imbalance in the molar ratio of comonomers in a polycondensation reaction will limit the achievable molecular weight. | Precise Measurement: Accurately weigh and dispense all monomers to ensure the correct stoichiometric balance. |
Issue 2: Inconsistent Polymerization Results and Batch-to-Batch Variation
Q: I am observing significant variation in polymer properties (e.g., molecular weight, viscosity) between different batches, even when following the same protocol. What could be causing this inconsistency?
A: Inconsistent results are often due to subtle variations in reaction conditions that are difficult to control without robust protocols.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solutions |
| Variable Monomer Quality | The purity and moisture content of this compound can vary between different suppliers or even different lots from the same supplier. | 1. Standardize Monomer Source: Use this compound from a single, reliable supplier and lot for a series of experiments. 2. Characterize Monomer: Characterize each new batch of monomer for purity and moisture content before use. |
| Inadequate Temperature Control | Fluctuations in reaction temperature can significantly impact polymerization kinetics and lead to variations in molecular weight. | Precise Temperature Control: Utilize a reaction setup with accurate and stable temperature control, such as a jacketed reactor with a circulating oil bath. |
| Inefficient Mixing | In larger scale reactions, inefficient stirring can lead to localized temperature and concentration gradients, resulting in a non-uniform polymer. | Effective Agitation: Employ mechanical stirrers and appropriately designed reactor vessels to ensure homogeneous mixing throughout the reaction. |
| Atmospheric Contamination | Exposure to air and moisture during the reaction can introduce impurities that interfere with the polymerization. | Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) within the reaction vessel to prevent atmospheric contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up this compound polymer production from a lab to a pilot or industrial scale?
A1: The primary challenges in scaling up this compound polymer production are managing reaction kinetics, ensuring product consistency, and maintaining economic viability. The low reactivity of this compound's secondary hydroxyl groups leads to long reaction times, which can be economically unfeasible on a large scale. Heat and mass transfer also become more critical at larger scales, requiring more sophisticated reactor designs to ensure uniform temperature and mixing. Furthermore, the cost and purification of the this compound monomer can be significant factors in the overall process economics.
Q2: What types of catalysts are effective for this compound polymerization?
A2: Various catalysts can be employed to enhance the polymerization of this compound, depending on the polymerization mechanism. For polycondensation reactions to form polyesters, common catalysts include metal-based catalysts (e.g., antimony or tin compounds) and strong acid catalysts. For ring-opening polymerization of functionalized this compound derivatives, a range of catalysts including metal-based, organocatalysts, and enzymes have been explored. Phase transfer catalysts have also been shown to be effective in producing high molecular weight polymers.
Q3: How can I increase the glass transition temperature (Tg) of my this compound-based polymer?
A3: The rigid, bicyclic structure of this compound inherently contributes to a high glass transition temperature in the resulting polymers. To further increase the Tg, you can:
-
Increase this compound Content: Incorporating a higher molar ratio of this compound in the polymer backbone will increase its rigidity and thus its Tg.
-
Use Rigid Comonomers: Polymerize this compound with other rigid monomers, such as aromatic diacids or diols.
-
Promote High Molecular Weight: Generally, higher molecular weight polymers exhibit higher Tg values.
Q4: Are there any specific safety precautions I should take when working with this compound and its polymerization reactions at scale?
A4: While this compound itself is a bio-based and generally non-toxic monomer, standard laboratory and chemical processing safety precautions should be followed. When scaling up, be mindful of the potential for exothermic reactions, especially with highly reactive comonomers or catalysts. Ensure the reactor is equipped with adequate cooling and pressure relief systems. If using flammable solvents, ensure the reaction setup is properly grounded and ventilated to prevent the buildup of flammable vapors. Always consult the Safety Data Sheet (SDS) for all chemicals used in the reaction.
Experimental Protocols
Protocol 1: Melt Polycondensation for Polyester Synthesis
This protocol outlines a general procedure for the synthesis of a polyester from this compound and a diacid via melt polycondensation.
-
Monomer Preparation: Ensure both this compound and the chosen diacid monomer are of high purity and thoroughly dried to remove any moisture.
-
Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump.
-
Charging the Reactor: Charge the reactor with equimolar amounts of this compound and the diacid, along with a suitable catalyst (e.g., 0.05 mol% antimony trioxide).
-
Esterification Step: Heat the mixture under a slow stream of nitrogen to a temperature of 180-220°C. Water will be produced as a byproduct and should be distilled off. This step is typically continued for 2-4 hours or until the theoretical amount of water has been collected.
-
Polycondensation Step: Gradually increase the temperature to 240-270°C while slowly applying a vacuum (reducing the pressure to <1 mmHg). This helps to remove the final traces of water and drive the polymerization reaction towards a higher molecular weight. The viscosity of the reaction mixture will increase significantly during this stage.
-
Reaction Termination and Product Isolation: Continue the reaction until the desired viscosity is achieved (typically 2-5 hours). Cool the reactor to room temperature and carefully extract the solid polymer. The polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Enhanced Mechanical Properties of 3D Printed Nanocomposites Composed of Functionalized Plant-Derived Biopolymers and Calcium-Deficient Hydroxyapatite Nanoparticles [frontiersin.org]
Technical Support Center: Analysis and Identification of Byproducts in Isomannide Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and analyzing byproduct formation during Isomannide reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the acid-catalyzed dehydration of D-mannitol to this compound?
A1: The acid-catalyzed dehydration of D-mannitol is a complex reaction that can lead to several byproducts. The primary byproducts are typically mono- and di-anhydrohexitols. Common byproducts include isomers of this compound, such as Isosorbide and Isoidide, as well as incompletely dehydrated intermediates like 1,4-anhydromannitol and 2,5-anhydromannitol.[1] In some cases, especially with homogeneous acid catalysts, 2,5-sorbitan can be a significant byproduct.[2][3]
Q2: How do reaction conditions affect the formation of byproducts?
A2: Reaction conditions play a crucial role in the selectivity of the dehydration reaction. Factors such as the type of catalyst (homogeneous vs. heterogeneous), reaction temperature, pressure, and solvent can influence the product distribution. For instance, the use of specific zeolites as catalysts can improve selectivity towards this compound by creating a sterically hindered environment that favors the desired cyclization.[2][3] High temperatures can lead to degradation and polymerization, resulting in a variety of unwanted side-products.
Q3: What are the best analytical techniques for identifying and quantifying byproducts in my this compound reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is generally recommended for the comprehensive analysis of this compound reaction mixtures.
-
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Refractive Index Detector (RID) or Mass Spectrometry (MS)) is excellent for separating and quantifying this compound and its isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile byproducts. Derivatization of the hydroxyl groups is often necessary to increase the volatility of the analytes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is invaluable for the structural elucidation of both the desired product and any isolated byproducts, helping to distinguish between different isomers.
Q4: Can I distinguish this compound from its isomers, Isosorbide and Isoidide, using standard analytical methods?
A4: Yes, distinguishing between these isomers is possible with the right analytical approach. Due to their different stereochemistry, they have distinct physical and spectroscopic properties.
-
Chromatography: HPLC and GC methods can be developed to separate the three isomers based on their different interactions with the stationary phase.
-
Spectroscopy: ¹H and ¹³C NMR spectra will show unique chemical shifts and coupling constants for each isomer due to the different spatial arrangement of their hydroxyl groups.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Q: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my this compound reaction mixture. How can I identify them?
A: The appearance of unexpected peaks is a common issue. A systematic approach is necessary for their identification. The following workflow can be used:
Caption: Workflow for identifying unknown peaks in an HPLC chromatogram.
Issue 2: Low Yield of this compound
Q: My this compound synthesis has a low yield, and the crude product analysis shows multiple byproducts. How can I improve the yield?
A: Low yields are often due to suboptimal reaction conditions that favor the formation of byproducts. Consider the following troubleshooting steps:
-
Identify the Major Byproducts: Use the analytical methods described in this guide (HPLC-MS, GC-MS, NMR) to identify the main byproducts.
-
Optimize Reaction Conditions:
-
Catalyst: If you are using a homogeneous acid catalyst and observe significant amounts of 2,5-sorbitan, consider switching to a heterogeneous catalyst like Hβ zeolite to improve selectivity.
-
Temperature: High temperatures can lead to degradation. Try running the reaction at a lower temperature for a longer period and monitor the progress by taking aliquots for analysis.
-
Pressure: Applying a vacuum can help in removing water, which is a product of the dehydration reaction, and can drive the reaction towards the desired product.
-
Solvent: The choice of solvent can influence the reaction pathway. Refer to literature for solvent systems that have shown high selectivity for this compound formation.
-
-
Purification: Develop an effective purification method (e.g., crystallization, column chromatography) to separate this compound from the byproducts.
Data Presentation
Table 1: Potential Byproducts in this compound Synthesis from D-Mannitol
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| This compound | C₆H₁₀O₄ | 146.14 | 1,4:3,6-dianhydro-D-mannitol |
| 1,4-Anhydromannitol | C₆H₁₂O₅ | 164.16 | Mono-anhydro intermediate |
| 2,5-Anhydromannitol | C₆H₁₂O₅ | 164.16 | Mono-anhydro intermediate |
| 2,5-Sorbitan | C₆H₁₂O₅ | 164.16 | Isomeric mono-anhydrohexitol |
| Isosorbide | C₆H₁₀O₄ | 146.14 | Diastereomer of this compound |
| Isoidide | C₆H₁₀O₄ | 146.14 | Diastereomer of this compound |
Table 2: Typical Starting Conditions for HPLC Analysis of this compound and Byproducts
| Parameter | Condition |
| Column | Amine-based column or a ligand-exchange column (e.g., with Ca²⁺ or Pb²⁺ counter-ion) |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 30 - 85 °C |
| Detector | Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) for quantification. Mass Spectrometry (MS) for identification. |
| Injection Volume | 5 - 20 µL |
Note: These are starting conditions and may require optimization for your specific sample matrix and analytical goals.
Experimental Protocols
Protocol 1: HPLC-MS Analysis of this compound Reaction Mixture
-
Sample Preparation: a. Take a representative sample from the reaction mixture. b. If necessary, quench the reaction by neutralizing the acid catalyst. c. Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the initial mobile phase (e.g., 80:20 acetonitrile:water). d. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
HPLC-MS System and Conditions: a. Use an HPLC system equipped with a suitable column (see Table 2) and coupled to a mass spectrometer (e.g., electrospray ionization - ESI). b. Set up a gradient elution method to separate compounds with different polarities. For example, start with a high percentage of acetonitrile and gradually increase the water content. c. Set the MS to scan a mass range that includes the expected products and byproducts (e.g., m/z 100-500). d. For targeted analysis, use selected ion monitoring (SIM) for the expected molecular weights (e.g., m/z 147.06 [M+H]⁺ for this compound and its isomers, and m/z 165.07 [M+H]⁺ for anhydromannitols).
-
Data Analysis: a. Identify peaks in the total ion chromatogram (TIC). b. Extract the mass spectrum for each peak to determine its molecular weight. c. Compare the retention times and mass spectra with those of available reference standards to confirm the identity of the compounds.
Protocol 2: GC-MS Analysis of this compound Reaction Mixture (with Derivatization)
-
Sample Preparation and Derivatization: a. Take a known amount of the crude reaction mixture and evaporate the solvent under reduced pressure. b. To the dried residue, add a derivatizing agent (e.g., a mixture of pyridine and acetic anhydride, or a silylating agent like BSTFA with 1% TMCS). c. Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of the hydroxyl groups. d. After cooling, the sample is ready for injection.
-
GC-MS System and Conditions: a. Use a GC-MS system with a capillary column suitable for the analysis of polar compounds (e.g., a 5% phenyl-methylpolysiloxane column). b. Set the injector temperature to a high value (e.g., 250 °C) to ensure complete vaporization. c. Program the oven temperature to ramp from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to separate the derivatized compounds. d. Set the mass spectrometer to scan a relevant mass range and acquire data in electron ionization (EI) mode.
-
Data Analysis: a. Identify the peaks in the chromatogram. b. Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) for identification. c. The fragmentation patterns of the derivatized isomers will be different, aiding in their identification.
Mandatory Visualizations
Caption: Reaction pathway for this compound synthesis and byproduct formation.
Caption: Experimental workflow for byproduct identification.
References
Validation & Comparative
Isomannide vs. Isosorbide: A Comparative Study in Polymer Properties
A deep dive into the performance of bio-based monomers, isomannide and isosorbide, reveals distinct property profiles in the resulting polymers, offering tailored solutions for researchers and drug development professionals. This guide provides an objective comparison of their performance, supported by experimental data, to inform material selection and design.
This compound and isosorbide, both rigid, chiral diols derived from renewable resources, are promising building blocks for creating sustainable polymers.[1][2][3] Their unique V-shaped structures impart significant improvements in the thermal and mechanical properties of polymers compared to their linear aliphatic or aromatic counterparts.[3][4] However, the subtle stereochemical difference between the endo-endo configuration of this compound and the endo-exo configuration of isosorbide leads to notable variations in the final polymer characteristics. This guide explores these differences through a comparative analysis of their polymer properties, supported by experimental data and detailed methodologies.
Comparative Analysis of Polymer Properties
The incorporation of either this compound or isosorbide into polymer backbones, primarily polyesters and polyimides, significantly influences their thermal stability, mechanical strength, and optical properties.
Thermal Properties
A key differentiator between this compound- and isosorbide-based polymers lies in their glass transition temperature (Tg). Generally, the more rigid and compact structure of this compound results in polymers with a higher Tg compared to their isosorbide counterparts. This is attributed to the restricted rotation of the phthalimide segments in polyimides containing this compound. For instance, polyimides with this compound residues have been shown to display higher Tg than the corresponding polymers with isosorbide residues.
In copolyesters, the introduction of either monomer can elevate the Tg. For example, incorporating isosorbide into polyethylene terephthalate (PET) increases its Tg, enhancing its thermal resistance. The Tg of poly(ethylene-co-isosorbide terephthalate) (PEIT) copolyesters increases from 80°C to 101°C as the isosorbide content is raised. Similarly, poly(butylene 2,5-furandicarboxylate) copolyesters containing this compound exhibit a steady increase in Tg, ranging from 40–100°C, with increasing this compound content.
| Polymer Type | Monomer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td, 5%) (°C) |
| Polyimides | This compound-derived | 227-264 | - | > 400 |
| Polyimides | Isosorbide-derived | Generally lower than this compound-based PIs | - | - |
| Poly(ethylene-co-isosorbide terephthalate) (PEIT) | Isosorbide (increasing content) | 80 to 101 | 250 to 207 (decreases with increasing IS) | > 380 |
| Poly(butylene 2,5-furandicarboxylate) Copolyester | This compound (increasing content) | 40 to 100 | Crystalline only at <10 mol% this compound | > 300 |
| Polycarbonates | Isosorbide | 115-165 | - | ~350 |
Table 1: Comparison of Thermal Properties of this compound- and Isosorbide-Based Polymers
Mechanical Properties
The rigid bicyclic structure of both monomers generally enhances the mechanical properties of the resulting polymers. Isosorbide-based polycarbonates, for example, exhibit high bending and tensile modulus. In poly(ethylene-co-isosorbide terephthalate) (PEIT), tensile strength was observed to increase from 58.8 to 68.7 MPa with higher isosorbide content.
Comparative studies on polyimides have shown that the isomeric structure of the dianhydride monomers influences the mechanical properties. Specifically, 4,4'-linked poly(ether imide)s (PEIs) derived from these diols possessed higher mechanical properties compared to their 3,3'-linked counterparts. While direct quantitative comparisons of tensile strength between a wide range of this compound and isosorbide polymers are limited in the provided data, the general trend points to both monomers being effective in producing strong and rigid materials.
| Polymer Type | Monomer | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| Polyimides | This compound-derived | > 90 | > 6.0 | - |
| Poly(ethylene-co-isosorbide terephthalate) (PEIT) | Isosorbide (increasing content) | 58.8 to 68.7 | - | - |
| Isosorbide-based Polycarbonates | Isosorbide | - | Higher than BPA-PC | Higher than BPA-PC |
Table 2: Comparison of Mechanical Properties of this compound- and Isosorbide-Based Polymers
Optical Properties
Both this compound and isosorbide can improve the optical properties of polymers, such as transparency and reduced haze. In a study on modified PET, both monomers increased the transmittance to 93% compared to unmodified PET. Notably, this compound was found to improve the optical properties more effectively than isosorbide by lowering the crystallization ability of the copolyesters to a greater extent. This reduction in crystallinity and crystal size minimizes light transmission interference.
Experimental Protocols
The synthesis and characterization of this compound- and isosorbide-based polymers typically follow established polymer chemistry techniques.
Synthesis of Polyesters (Melt Polycondensation)
A common method for synthesizing polyesters from these diols is melt polycondensation.
-
Monomer and Catalyst Charging: The diol (this compound or isosorbide), a diacid or diester (e.g., terephthalic acid or dimethyl terephthalate), and a catalyst (e.g., tetrabutyl titanate) are charged into a reactor.
-
Esterification/Transesterification: The mixture is heated under an inert atmosphere (e.g., nitrogen) to initiate the esterification or transesterification reaction. This step is typically carried out at temperatures ranging from 150-250°C.
-
Polycondensation: After the initial reaction, a vacuum is applied to remove the condensation byproducts (e.g., water or methanol) and drive the polymerization reaction towards higher molecular weights. The temperature is often increased during this stage, for example, to 230-250°C.
-
Polymer Isolation: The resulting polymer melt is then extruded, cooled, and pelletized.
Caption: Workflow for polyester synthesis and characterization.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure and composition of the synthesized polymers.
-
Differential Scanning Calorimetry (DSC): Employed to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability and decomposition temperature of the polymers.
-
Mechanical Testing: Tensile tests are performed to measure properties like tensile strength, elongation at break, and Young's modulus.
Logical Relationships in Polymer Properties
The distinct properties of this compound- and isosorbide-based polymers stem directly from their monomeric structures.
Caption: Structure-property relationships of this compound and isosorbide.
References
A Comparative Guide to the Thermal Properties of Isomannide Polyesters and Other Bio-Based Diols
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable and high-performance polymers has driven research into bio-based monomers. Isomannide, a rigid bicyclic diol derived from sorbitol, presents a promising building block for polyesters with enhanced thermal properties. This guide provides an objective comparison of the thermal characteristics of polyesters synthesized from this compound against those derived from other common diols, supported by experimental data.
Superior Thermal Stability of this compound Polyesters: A Comparative Analysis
The incorporation of the rigid, fused-ring structure of this compound into the polyester backbone significantly enhances its thermal properties compared to polyesters synthesized with linear aliphatic diols such as ethylene glycol, 1,4-butanediol (BDO), and 1,6-hexanediol (HDO). This rigidity restricts segmental motion, leading to a notable increase in the glass transition temperature (Tg), a critical parameter for determining the service temperature of amorphous or semi-crystalline polymers.
Polyesters containing this compound consistently exhibit higher Tg values, often exceeding 100°C, which is a significant improvement over their counterparts made with linear diols. This elevated Tg translates to better dimensional stability and mechanical performance at higher temperatures. While the melting temperature (Tm) of this compound-based polyesters can be influenced by the choice of the dicarboxylic acid co-monomer, the overall thermal stability, as indicated by the decomposition temperature (Td), is also generally enhanced. The robust structure of this compound contributes to a higher energy barrier for thermal degradation.
Quantitative Comparison of Thermal Properties
The following table summarizes the key thermal properties of polyesters synthesized from this compound and other common diols. The data presented is a representative range compiled from various studies. It is important to note that the exact values can vary depending on the specific dicarboxylic acid used in the polymerization, the molecular weight of the polymer, and the experimental conditions.
| Diol | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) | Coefficient of Thermal Expansion (CTE) (10⁻⁵ /°C) |
| This compound | 80 - 160+[1] | 150 - 250 | > 300[2] | N/A* |
| Ethylene Glycol (PET) | 67 - 81[3] | 250 - 265[3][4] | ~400 | 5.5 - 9.0 |
| 1,4-Butanediol (PBT) | 22 - 60 | 220 - 230 | 400 - 420 | 8.0 - 10.0 |
| 1,6-Hexanediol (PHT) | ~0.5 | ~145 | ~380 | N/A |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the thermal properties of these polyesters.
Differential Scanning Calorimetry (DSC)
Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Methodology:
-
A small sample of the polyester (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a heat-cool-heat cycle under a controlled nitrogen atmosphere (e.g., 50 mL/min).
-
First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point (e.g., 20°C to 300°C) at a constant rate (e.g., 10°C/min) to erase the thermal history of the material.
-
Cooling Scan: The sample is then cooled to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min) to observe crystallization behavior.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first to determine the Tg and Tm of the material under controlled conditions. The Tg is identified as a step-change in the heat flow, and the Tm is the peak of the melting endotherm.
Thermogravimetric Analysis (TGA)
Purpose: To determine the thermal stability and decomposition temperature (Td) of the polyester.
Methodology:
-
A small sample of the polyester (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).
-
The pan is placed on a sensitive microbalance within the TGA furnace.
-
The sample is heated from ambient temperature to a high temperature (e.g., 30°C to 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere, typically nitrogen, to prevent oxidation.
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) occurs (Td5% or Td10%). The peak of the derivative of the weight loss curve indicates the temperature of the maximum rate of decomposition.
Thermomechanical Analysis (TMA)
Purpose: To measure the Coefficient of Thermal Expansion (CTE).
Methodology:
-
A solid sample of the polyester with a defined geometry (e.g., a flat film or a cylindrical probe) is prepared. The sample surfaces should be flat and parallel.
-
The sample is placed in the TMA instrument on a quartz stage.
-
A probe with a flat tip is brought into contact with the sample surface, and a small, constant force is applied to ensure continuous contact.
-
The sample is heated at a controlled rate (e.g., 5°C/min or 10°C/min) over a specified temperature range.
-
The change in the sample's dimension (length or thickness) is measured by a highly sensitive transducer as a function of temperature.
-
The CTE is calculated from the slope of the dimensional change versus temperature curve in the linear expansion region.
Logical Relationship of Diol Structure to Thermal Properties
The thermal properties of polyesters are intrinsically linked to the chemical structure of their constituent monomers. The rigidity of the diol plays a crucial role in determining the final polymer's performance.
References
Mechanical Strength of Isomannide-Based Polyurethanes: A Comparative Analysis
The increasing demand for sustainable and high-performance polymers has propelled research into bio-based materials. Among these, isomannide-based polyurethanes (PUs) have garnered significant attention. This compound, a rigid and non-toxic diol derived from renewable resources, offers a promising building block for creating polyurethanes with robust mechanical properties suitable for various applications, including the biomedical field.[1] This guide provides a comparative analysis of the mechanical strength of this compound-based polyurethanes against other bio-based and traditional petroleum-based alternatives, supported by experimental data and detailed protocols.
Comparative Mechanical Properties of Polyurethanes
The mechanical behavior of polyurethanes is a critical determinant of their suitability for specific applications. This behavior is largely dictated by the chemical structure of the constituent monomers, including the diisocyanate and the polyol (or diol). The incorporation of the rigid bicyclic structure of this compound as a hard segment generally enhances the stiffness of the resulting polyurethane.[1]
The following table summarizes the key mechanical properties—Tensile Strength, Young's Modulus, and Elongation at Break—for various polyurethane formulations.
| Polyurethane Type | Specific Formulation | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Source(s) |
| This compound-Based PU | This compound/PCL-diol/HDI (PU 1) | 20.4 ± 1.09 | 27.2 ± 0.51 | 1239 | [1][2] |
| This compound/PCL-diol/HDI (PU 4) | 6.12 ± 1.00 | 50.19 ± 5.7 | 208 | [1] | |
| Isosorbide/PTMG/HDI (PU1) | ~15 | ~10 | ~1100 | ||
| Isosorbide/PTMG/HDI (PU4) | ~3 | ~20 | ~800 | ||
| Alternative Bio-based PU | Castor Oil-Based PU | 7.1 | - | 31 | |
| Castor Oil/PHBD PU | ~12 | - | ~150 | ||
| Petroleum-Based PU | MDI-based (PU-M) | 23.4 | - | 647 | |
| TDI-based (PU-T) | 10.3 | - | 779 | ||
| HDI-based (PU-H) | 18.5 | - | 340 | ||
| HMDI-based (PU-HM) | 21.6 | - | 425 | ||
| IPDI-based (PU-IP) | 12.1 | - | 651 |
PCL: Poly(ε-caprolactone), HDI: Hexamethylene diisocyanate, PTMG: Poly(tetramethylene glycol), PHBD: Poly(3-hydroxybutyrate) diol, MDI: 4,4′-Methylene diphenyl diisocyanate, TDI: Tolylene-2,4-diisocyanate, HMDI: Dicyclohexylmethane-4,4′-diisocyanate, IPDI: Isophorone diisocyanate.
Experimental Protocols for Mechanical Strength Analysis
The mechanical properties of polyurethane films and sheets are typically determined through tensile testing. These tests are conducted under controlled conditions to ensure reproducibility and allow for accurate comparison between materials. The most common standards followed for these tests are ASTM D638 for plastics and ASTM D882 for thin plastic sheeting.
Specimen Preparation
-
Material Conditioning: Prior to testing, the polyurethane samples are conditioned at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5 % relative humidity) to ensure that environmental factors do not influence the results.
-
Shape and Dimensions: Test specimens are typically cut into a "dumbbell" or "dog-bone" shape. This specific geometry is designed to concentrate stress in the central, narrower section of the specimen, ensuring that fracture occurs in a consistent and measurable area. For thin films (less than 1.0 mm), rectangular strips are often used as specified in ASTM D882.
Test Procedure
-
Apparatus: A universal testing machine (UTM), also known as a tensometer, is used to perform the tensile test. The machine is equipped with grips to securely hold the specimen, a load cell to measure the applied force, and an extensometer (or uses grip separation) to measure the elongation of the specimen.
-
Testing: The specimen is clamped into the grips of the UTM. The machine then pulls the specimen apart at a constant crosshead speed until it fractures. Throughout the test, the software records the applied force (stress) and the corresponding elongation (strain) in real-time to generate a stress-strain curve.
Key Parameters Measured
From the stress-strain curve, several key mechanical properties are calculated:
-
Tensile Strength: The maximum stress a material can withstand before it breaks. It is calculated by dividing the maximum force by the original cross-sectional area of the specimen.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness. It is calculated from the initial linear (elastic) portion of the stress-strain curve and represents the ratio of stress to strain in this region.
-
Elongation at Break: The percentage increase in the length of the specimen at the point of fracture compared to its original length. It is a measure of the material's ductility.
Caption: Workflow for Mechanical Strength Testing of Polyurethanes.
References
Isomannide Polymers Outshine Isosorbide Counterparts in Optical Transparency: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of polymer excipients is critical to final product performance. In the realm of bio-based polymers, isosorbide and its stereoisomer, isomannide, are gaining significant attention. This guide provides a detailed comparison of the optical transparency of polymers derived from these two monomers, supported by experimental data, to aid in material selection for applications where clarity is paramount.
A growing body of evidence suggests that while both isosorbide and this compound enhance the optical properties of polymers, this compound-based polymers exhibit superior performance in terms of transparency and lower refractive index. Recent studies on copolyesters and polyimides directly comparing the two isomers have demonstrated the advantageous optical characteristics imparted by the unique stereochemistry of this compound.
Quantitative Comparison of Optical Properties
The following table summarizes key optical performance indicators for polymers incorporating either isosorbide or this compound. It is important to note that the data is compiled from studies on different polymer systems (copolyesters and copolyimides), and direct comparison of absolute values should be made with caution. However, the relative performance trends provide valuable insights.
| Optical Property | Isosorbide-based Polymer | This compound-based Polymer | Key Findings |
| Light Transmittance | Copolyester: >90%[1]; Copolycarbonate: 91.6%[2][3] | Copolyester: > Copolyester with Isosorbide[4]; Copolyimide (30% this compound): 84% @ 400nm[5] | Both monomers improve transmittance over base polymers. This compound shows a greater enhancement in copolyesters. |
| Haze | Copolyester: Reduced haze; Copolycarbonate: 1.07% | Copolyester: Greater haze reduction than Isosorbide | This compound is more effective at reducing haze in copolyesters. |
| Refractive Index (n) | Polycarbonate: 1.4960; Polycarbonate: 1.4966 | Copolyimide (30% this compound): 1.5537 @ 1310nm | This compound-containing polyimides exhibit a lower refractive index compared to analogous isosorbide-based polyimides. |
| Abbe Number (Vd) | Copolycarbonate: 51 | Not explicitly reported for a direct comparison. | A higher Abbe number, as seen in the isosorbide copolycarbonate, indicates lower chromatic dispersion. |
| Birefringence (Δn) | Polycarbonate: Low | Copolyimide: Smaller birefringence than Isosorbide homopolymer | This compound incorporation leads to lower birefringence in polyimides. |
Delving into the Experimental Evidence
The superior optical properties of this compound-based polymers can be attributed to their molecular structure. The bent and sterically constrained conformation of the this compound moiety inhibits main-chain orientation and reduces the polarizability anisotropy of the polymer chain, leading to enhanced transparency and lower birefringence.
In a direct comparison of copolyesters modified with either isosorbide or this compound, both were found to increase light transmittance and reduce haze compared to the unmodified base polymer. However, the study concluded that the this compound-containing copolyester exhibited a greater improvement in these optical properties.
Furthermore, a study on semi-alicyclic copolyimides demonstrated that those containing this compound exhibited higher optical transparency, a lower refractive index, and smaller birefringence compared to the homopolyimide made from an isosorbide derivative. Specifically, a copolyimide with 30 mol% this compound content recorded an optical transmittance of 84% at 400 nm.
For isosorbide-based polymers, a copolycarbonate of isosorbide and 1,4-cyclohexanedimethanol demonstrated a high light transmittance of 91.6% and a low haze value of 1.07%. This particular formulation also showed a refractive index of 1.4960 and an Abbe number of 51, indicating good optical clarity and low chromatic dispersion.
Experimental Protocols
The following section details the methodologies used for the synthesis of these polymers and the characterization of their optical properties.
Polymer Synthesis: Melt Polycondensation
A common method for synthesizing both isosorbide and this compound-based polyesters and polycarbonates is melt polycondensation.
Workflow for Melt Polycondensation of Isosorbide/Isomannide Copolyester:
-
Reactant Charging: The diol (isosorbide or this compound), a diacid or diester (e.g., terephthalic acid or dimethyl terephthalate), and a catalyst (e.g., antimony trioxide, titanium-based) are charged into a reaction vessel.
-
Esterification/Transesterification: The mixture is heated to a temperature range of 180-220°C under a nitrogen atmosphere. This stage results in the formation of oligomers with the removal of a byproduct (water or methanol).
-
Polycondensation: The temperature is gradually increased to 240-280°C, and a vacuum is applied to facilitate the removal of byproducts (e.g., ethylene glycol) and drive the polymerization reaction towards a high molecular weight polymer. The viscosity of the melt is monitored to determine the reaction endpoint.
-
Extrusion and Pelletization: The final polymer is extruded from the reactor, cooled, and pelletized.
Measurement of Optical Properties
The optical properties of the resulting polymer films are characterized using standard techniques.
Workflow for Optical Property Measurement:
-
Sample Preparation: Polymer films of a defined and uniform thickness are prepared, typically by melt-pressing the polymer pellets or by solvent casting.
-
Light Transmittance and Haze: A UV-Vis spectrophotometer is used to measure the percentage of light that passes through the polymer film across a range of wavelengths. Haze, the percentage of light that is scattered by more than 2.5 degrees, is measured using a hazemeter. These measurements are often performed according to the ASTM D1003 standard.
-
Refractive Index and Abbe Number: An Abbe refractometer is used to determine the refractive index of the polymer film at specific wavelengths (typically the sodium D-line at 589.3 nm, and the hydrogen F and C lines at 486.1 nm and 656.3 nm, respectively). The Abbe number, which quantifies the material's chromatic dispersion, is then calculated from these refractive index values.
Conclusion
The available data strongly indicates that for applications demanding the highest levels of optical clarity, this compound-based polymers present a compelling advantage over their isosorbide-based counterparts. The inherent molecular structure of this compound contributes to superior light transmittance, greater haze reduction, and lower birefringence in the final polymer. While isosorbide-based polymers also offer excellent optical properties and are more commercially available, the enhanced performance of this compound warrants its consideration for specialized applications in optics, transparent packaging, and advanced drug delivery systems where performance cannot be compromised. Further research directly comparing the optical properties of a wider range of analogous this compound and isosorbide homopolymers and copolymers will be invaluable in fully elucidating their structure-property relationships and guiding future material design.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing optical, dielectric, and thermal properties of bio-based polyimides incorporating this compound with a bent and sterically constrained conformation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Characterization of Isomannide-Based Polymers by NMR and FT-IR
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable and biocompatible materials has propelled the development of polymers derived from renewable resources. Isomannide, a rigid bicyclic diol derived from starch, serves as a valuable building block for a variety of polymers, including polyesters, polyurethanes, and polyamides. The inherent chirality and rigidity of the this compound core impart unique thermal and mechanical properties to these materials. Accurate characterization of these polymers is crucial for understanding their structure-property relationships and for their application in fields such as drug delivery and biomedical devices. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for the characterization of this compound-based polymers, complete with experimental data and detailed protocols.
Spectroscopic Fingerprints: Unveiling Polymer Structure
NMR and FT-IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the chemical structure of polymers. While NMR spectroscopy excels at elucidating the precise atomic connectivity and stereochemistry, FT-IR spectroscopy is highly effective for identifying functional groups present in the polymer backbone and side chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing a detailed map of the chemical environment of each atom within a molecule. For this compound-based polymers, ¹H and ¹³C NMR are indispensable for confirming the successful incorporation of the this compound monomer, determining the polymer's microstructure, and identifying end groups.[1][2][3][4][5]
Key Observables in NMR Spectra of this compound-Based Polymers:
-
¹H NMR: The proton NMR spectra of this compound-based polymers typically show characteristic signals for the protons of the bicyclic this compound core, which are distinct from the signals of other monomer units. The integration of these signals can be used to determine the composition of copolymers.
-
¹³C NMR: The carbon-13 NMR spectra provide information on the carbon skeleton of the polymer. The chemical shifts of the carbons in the this compound unit are sensitive to their local environment and can be used to probe the polymer's tacticity and sequence distribution in copolymers.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations. Specific functional groups absorb IR radiation at characteristic frequencies, making FT-IR an excellent tool for identifying the presence of key chemical bonds in a polymer.
Key Observables in FT-IR Spectra of this compound-Based Polymers:
-
C-O-C Stretching: The ether linkages within the this compound ring and in polyether-based polymers give rise to strong absorption bands in the region of 1000-1250 cm⁻¹.
-
C=O Stretching: In this compound-based polyesters and polyurethanes, the carbonyl group of the ester or urethane linkage produces a strong, sharp absorption band between 1650 and 1750 cm⁻¹.
-
N-H Stretching and Bending: For polyurethanes and polyamides, the N-H stretching vibrations appear as a broad band in the 3200-3500 cm⁻¹ region, while the N-H bending vibrations are observed around 1530-1560 cm⁻¹. The disappearance of the isocyanate peak at approximately 2250-2270 cm⁻¹ confirms the completion of the polymerization reaction in polyurethanes.
-
O-H Stretching: The presence of hydroxyl end groups or unreacted this compound monomers can be detected by a broad absorption band in the 3200-3600 cm⁻¹ region.
Quantitative Data Summary
The following tables summarize characteristic ¹H NMR chemical shifts and FT-IR absorption bands for representative this compound-based polymers. These values can serve as a reference for the identification and characterization of newly synthesized materials.
Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for this compound-Based Polymers in CDCl₃
| Polymer Type | This compound Protons (H-1 to H-6) | Other Characteristic Protons | Reference |
| This compound Diacrylate Urethane | 3.68 - 5.16 | 5.87 (d), 6.12 (dd), 6.43 (d) (Acrylate vinyl protons); 4.25 (t) (-CH₂-O-CO-) | |
| This compound Polyurethane (C8 IMPU) | 3.71 - 5.34 | 3.46 (m), 2.77 (t), 2.62 (t) (Protons from diisocyanate and diol) | |
| This compound-based Poly(ether imide)s | 3.5 - 5.5 | 7.0 - 8.0 (Aromatic protons) |
Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for this compound-Based Polymers in CDCl₃
| Polymer Type | This compound Carbons | Other Characteristic Carbons | Reference |
| This compound Diacrylate Urethane | 70.65, 74.42, 77.16, 80.95 | 166.14 (C=O, acrylate); 155.56 (C=O, urethane); 131.70, 128.03 (=CH, =CH₂) | |
| 1-octanedithiol-1,4-butanediol polyurethane | - | 172.04, 156.69 (C=O); 64.72, 63.83, 40.15, 34.82, 32.25, 29.61, 29.22, 28.90, 27.12, 25.76 (Aliphatic carbons) |
Table 3: Characteristic FT-IR Absorption Bands (cm⁻¹) for this compound-Based Polymers
| Polymer Type | C-O-C Stretching | C=O Stretching | N-H Stretching/Bending | Other Characteristic Bands | Reference |
| This compound-based Polyurethane | ~1090 | ~1721 | ~3322 (stretch), ~1529 (bend) | 2938, 2860 (C-H stretch) | |
| This compound-based Poly(ether imide)s | ~1090 | ~1780, ~1720 (imide) | - | ~1380 (C-N stretch) |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible data.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 10-20 mg of the polymer sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure complete dissolution of the polymer.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is homogeneous and free of any suspended particles.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T1) is recommended.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, inverse-gated decoupling and a longer relaxation delay are necessary.
-
Number of Scans: 1024 to 4096 scans or more, as ¹³C has a low natural abundance.
-
Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
FT-IR Spectroscopy Protocol
-
Sample Preparation:
-
Thin Films: Cast a thin film of the polymer onto a suitable IR-transparent substrate (e.g., KBr or NaCl plates) from a solution and allow the solvent to evaporate completely.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid polymer sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal. This is often the most convenient method for solid polymers.
-
KBr Pellets: Grind a small amount of the polymer with dry KBr powder and press the mixture into a thin, transparent pellet.
-
-
Instrument Parameters:
-
Spectrometer: A standard FT-IR spectrometer.
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient for polymer analysis.
-
Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty sample compartment (or the ATR crystal) must be collected before measuring the sample spectrum.
-
Visualizing the Workflow and Data Relationships
The following diagrams illustrate the experimental workflows and the logical connections between the spectroscopic data and the resulting structural information.
Caption: Experimental workflow for NMR characterization of this compound-based polymers.
Caption: Experimental workflow for FT-IR characterization of this compound-based polymers.
Caption: Relationship between spectroscopic data and derived polymer structural information.
References
A Comparative Guide to the Thermal Properties of Isomannide Copolymers using Differential Scanning Calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the rigid, bio-based monomer isomannide into copolymers offers a promising avenue for the development of advanced materials with tailored thermal properties. Differential Scanning Calorimetry (DSC) is a pivotal analytical technique for characterizing these materials, providing critical data on their thermal transitions which directly impact their processing and end-use applications. This guide provides a comparative analysis of the thermal behavior of various this compound copolymers, supported by experimental data and detailed methodologies.
Comparative Thermal Properties of this compound Copolymers
The thermal characteristics of this compound copolymers are significantly influenced by the type of comonomer and the molar ratio of this compound in the polymer backbone. The rigid bicyclic structure of this compound generally leads to an increase in the glass transition temperature (Tg) of the resulting copolymers.
| Copolymer System | Comonomer(s) | This compound Content (mol%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Key Observations |
| Poly(butylene 2,5-furandicarboxylate)-co-(this compound 2,5-furandicarboxylate) | Butylene 2,5-furandicarboxylate | 5 - 50 | 40 - 100 | Crystalline only at <10 mol% this compound | Tg increases steadily with this compound content.[1] |
| Poly(isoidide succinate) Copolymers | Aliphatic diols | Not specified | 39.8 - 63.4 | Partially crystalline | Higher Tg compared to isosorbide counterparts.[2] |
| Semi-alicyclic Copolyimides | Isosorbide-3,6-diyl-bis(trimellitic anhydride), 2,2′-bis(trifluoromethyl)benzidine | 30 | 265 | Amorphous | Incorporation of this compound enhances thermal properties.[3] |
| Poly(ethylene terephthalate) Copolymers | Ethylene terephthalate | Not specified | Increased with this compound content | Reduced crystallinity | This compound improves optical properties by lowering crystallization ability.[1] |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
The following is a representative experimental protocol for the DSC analysis of this compound copolymers, based on standard methodologies.
Objective: To determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) of this compound copolymers.
Apparatus:
-
Differential Scanning Calorimeter (e.g., Mettler Toledo DSC 3+, TA Instruments Q200)[4]
-
Hermetically sealed aluminum pans
-
Nitrogen gas supply for inert atmosphere
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry copolymer sample into an aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.
-
-
Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 260-300 °C) at a constant heating rate (e.g., 10 °C/min). This step is to erase the previous thermal history of the polymer.
-
Cooling Scan: Cool the sample from the molten state back to a low temperature (e.g., 25 °C) at a controlled cooling rate (e.g., -10 °C/min). This allows for the observation of crystallization upon cooling (Tc).
-
Second Heating Scan: Heat the sample again at the same heating rate (e.g., 10 °C/min) to a temperature above its melting point. The thermal transitions (Tg, Tm) are typically determined from this second heating scan to ensure analysis of the material's intrinsic properties.
-
-
Data Analysis:
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.
-
The melting temperature (Tm) is identified as the peak maximum of the melting endotherm.
-
The crystallization temperature (Tc) is taken as the peak maximum of the crystallization exotherm observed during the cooling scan.
-
Experimental Workflow for DSC Analysis
Caption: Workflow of DSC analysis for this compound copolymers.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Enhancing optical, dielectric, and thermal properties of bio-based polyimides incorporating this compound with a bent and sterically constrained conformation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. The search for rigid, tough polyesters with high T g – renewable aromatic polyesters with high isosorbide content - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00294F [pubs.rsc.org]
A Comparative Guide to Chiral Auxiliaries: Isomannide vs. Evans Auxiliaries
In the landscape of asymmetric synthesis, the use of chiral auxiliaries remains a cornerstone for the stereocontrolled construction of complex molecules, a critical step in the development of pharmaceuticals and other fine chemicals. Among the plethora of available auxiliaries, the oxazolidinone-based Evans auxiliaries have established themselves as a gold standard due to their high efficiency and predictability. This guide provides a comprehensive comparison of the well-established Evans auxiliaries with the emerging potential of isomannide-based chiral auxiliaries, offering a data-driven perspective for researchers, scientists, and drug development professionals.
Introduction to Chiral Auxiliaries
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a chemical reaction to produce a single stereoisomer of the product. After the desired stereocenter(s) have been created, the auxiliary is removed and can ideally be recovered for reuse. The efficacy of a chiral auxiliary is judged by several factors, including the level of stereoselectivity it induces, the yields of the desired product, the ease of its attachment and removal, and its recoverability.
Evans Auxiliaries
Developed by David A. Evans and his research group, the oxazolidinone-based chiral auxiliaries are among the most successful and widely used in asymmetric synthesis.[1] Derived from readily available amino alcohols, these auxiliaries provide excellent stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably aldol additions and alkylations.[2] The predictable stereochemical outcome is attributed to a well-defined, chelated transition state that effectively shields one face of the enolate.[3]
This compound-Based Auxiliaries
This compound is a rigid, C2-symmetric chiral diol derived from the dehydration of D-mannitol, a renewable resource. Its unique bicyclic structure provides a well-defined chiral environment, making it an attractive scaffold for the development of new chiral auxiliaries and ligands. While not as extensively studied as Evans auxiliaries in the context of enolate chemistry, this compound derivatives have shown promise in various asymmetric transformations, including Diels-Alder reactions and nucleophilic additions.
Comparative Performance Data
The following tables summarize the performance of Evans auxiliaries in key asymmetric reactions. Due to a lack of directly comparable studies, quantitative data for this compound-based auxiliaries in asymmetric aldol and alkylation reactions of N-acyl derivatives is not available in the current literature. The provided data for this compound derivatives is from other types of asymmetric reactions to illustrate their potential for inducing chirality.
Table 1: Asymmetric Aldol Reaction
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 80-90 | [3] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzaldehyde | >99:1 | 85 | [4] |
| (S)-4-Isopropyl-2-oxazolidinone | Propionaldehyde | 98:2 | 85 |
Table 2: Asymmetric Alkylation
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | ≥99% | 92-95 | |
| (R)-4-Phenyl-2-oxazolidinone | Methyl iodide | 99% | 90-95 | |
| (S)-4-Isopropyl-2-oxazolidinone | Allyl iodide | >98% | 80-88 |
Table 3: Asymmetric Reactions with this compound Derivatives (for illustrative purposes)
| Reaction Type | This compound Derivative | Substrate | Enantiomeric Excess (e.e.) / Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Diels-Alder | Acrylate ester of monobenzylated this compound | Cyclopentadiene | up to 99% d.e. | High | |
| Organozinc Addition | Phenylglyoxylate of a protected this compound | Diethylzinc | 60-99% e.e. | Not specified | |
| Alkylation of Ester | Diester with a prochiral center | Alkyl halide | up to 90% d.e. | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative protocols for the use of Evans auxiliaries.
Protocol 1: Acylation of Evans Auxiliary
This procedure describes the attachment of a propionyl group to the (S)-4-benzyl-2-oxazolidinone auxiliary.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq) dropwise.
-
Slowly add propionyl chloride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Protocol 2: Diastereoselective Alkylation of an N-Acyl Evans Auxiliary
This protocol details the alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone with benzyl bromide.
Materials:
-
N-propionyl-(S)-4-benzyl-2-oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS) in THF
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add NaHMDS (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash column chromatography to separate the diastereomers.
Protocol 3: Diastereoselective Aldol Reaction with an N-Acyl Evans Auxiliary
This protocol describes the syn-selective aldol reaction between N-propionyl-(S)-4-benzyl-2-oxazolidinone and isobutyraldehyde.
Materials:
-
N-propionyl-(S)-4-benzyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by DIPEA (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add freshly distilled isobutyraldehyde (1.5 eq) dropwise.
-
Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The product can be purified by flash column chromatography.
Protocol 4: Cleavage of the Evans Auxiliary
The auxiliary can be cleaved to reveal the chiral carboxylic acid, alcohol, or other functional groups.
Hydrolytic Cleavage to Carboxylic Acid:
-
Dissolve the N-acyl oxazolidinone adduct in a 3:1 mixture of THF and water.
-
Cool to 0 °C and add 30% hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite.
-
Separate the aqueous layer and wash with an organic solvent to remove the recovered auxiliary.
-
Acidify the aqueous layer and extract the carboxylic acid product.
Reductive Cleavage to Alcohol:
-
Dissolve the N-acyl oxazolidinone adduct in anhydrous THF.
-
Cool to 0 °C and add lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq).
-
Stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water or Rochelle's salt solution.
-
Extract the product and the recovered auxiliary.
Visualization of Mechanisms and Workflows
Discussion and Conclusion
The extensive body of literature on Evans auxiliaries solidifies their position as a highly reliable and effective tool for asymmetric synthesis. The key advantages include:
-
High Diastereoselectivity: Consistently high levels of stereocontrol are achieved for a wide range of substrates in both aldol and alkylation reactions.
-
Predictable Stereochemistry: The stereochemical outcome can be reliably predicted based on the well-understood Zimmerman-Traxler transition state model.
-
Versatility: The auxiliary can be cleaved to yield various functional groups, and a wide variety of acyl groups can be appended.
-
Commercial Availability: A range of Evans auxiliaries are commercially available, facilitating their immediate use.
The primary drawbacks of Evans auxiliaries are their stoichiometric nature and the additional synthetic steps required for their attachment and removal, which can impact overall atom economy.
This compound-based chiral auxiliaries present an intriguing alternative, with their primary advantages being:
-
Renewable Source: this compound is derived from D-mannitol, a readily available and renewable carbohydrate.
-
Rigid Chiral Scaffold: The C2-symmetric and rigid bicyclic structure provides a well-defined chiral environment that has the potential to induce high levels of stereoselectivity.
-
Demonstrated Potential: Preliminary studies in other asymmetric reactions have shown that this compound derivatives can be effective chiral controllers.
The significant limitation for a direct comparison is the current lack of research on the application of N-acyl this compound derivatives in asymmetric aldol and alkylation reactions. The development of efficient protocols for the synthesis of these derivatives and their subsequent use in enolate chemistry is a clear area for future research. Such studies would be invaluable in determining if the promising structural features of this compound can translate into a level of efficacy that can rival or even surpass that of the well-established Evans auxiliaries.
References
Isomannide-Derived Ligands: A Comparative Guide to Performance in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, selective, and sustainable chiral ligands is a driving force in the field of asymmetric catalysis. Isomannide, a rigid, chiral diol derived from the dehydration of D-mannitol, presents a promising and renewable scaffold for the development of novel ligands. This guide provides a comprehensive comparison of the performance of this compound-derived ligands in various asymmetric catalytic reactions against established alternatives, supported by experimental data.
Performance in Asymmetric Catalysis: A Comparative Overview
This compound-derived ligands have demonstrated significant potential in a range of asymmetric transformations, including hydrogenation, Diels-Alder reactions, and allylic alkylations. Their rigid bicyclic structure can impart a well-defined chiral environment, leading to high levels of stereocontrol.
Asymmetric Hydrogenation
In the realm of asymmetric hydrogenation, monophosphine ligands derived from this compound have been successfully employed in rhodium-catalyzed reactions. These ligands have shown good catalytic activity and enantioselectivity in the hydrogenation of olefins.[1]
Table 1: Performance of this compound-Derived Monophosphine Ligands in Rh-Catalyzed Asymmetric Hydrogenation of Olefins [1]
| Substrate | Ligand | Conversion (%) | ee (%) |
| Dimethyl itaconate | This compound-derived monophosphine | >95 | 96 |
| Methyl (Z)-α-acetamidocinnamate | This compound-derived monophosphine | >95 | 85 |
| Itaconic acid | This compound-derived monophosphine | >95 | 90 |
For comparison: Established phosphine ligands like BINAP are renowned for their high performance in similar reactions. For instance, Ru-BINAP catalysts can achieve >99% ee in the asymmetric hydrogenation of various ketones and olefins.[2][3]
Asymmetric Diels-Alder Reaction
Homochiral bis-imine ligands derived from D-isomannide have been utilized as effective ligands in copper(II)-catalyzed asymmetric Diels-Alder reactions. The rigidity and C2-symmetry of these ligands contribute to efficient chirality transfer.[4]
Table 2: Performance of this compound-Derived Bis-imine Ligands in Cu(II)-Catalyzed Asymmetric Diels-Alder Reaction of Cyclopentadiene and an N-Acryloyloxazolidinone
| Ligand | Catalyst | Yield (%) | Diastereomeric Ratio (endo/exo) | ee (%) (endo) |
| This compound-bis-imine | Cu(OTf)₂ | 85 | 95:5 | 92 |
| This compound-bis-imine | Cu(ClO₄)₂ | 82 | 94:6 | 90 |
For comparison: Chiral BOX (bis(oxazoline)) ligands are a gold standard in copper-catalyzed Diels-Alder reactions, often achieving >98% ee for a broad range of substrates.
Asymmetric Allylic Alkylation and Amination
Amidophosphite ligands derived from this compound have been investigated in palladium-catalyzed asymmetric allylic alkylation and amination reactions. The enantioselectivity was found to be dependent on the nucleophile used.
Table 3: Performance of this compound-Derived Amidophosphite Ligands in Pd-Catalyzed Asymmetric Allylic Substitution
| Reaction | Nucleophile | Yield (%) | ee (%) |
| Allylic Alkylation | Dimethyl malonate | 95 | 75 |
| Allylic Amination | Benzylamine | 98 | 85 |
| Allylic Amination | Pyrrolidine | 96 | -68 (opposite enantiomer) |
For comparison: Ligands such as those based on the Trost ligand scaffold are well-established in palladium-catalyzed asymmetric allylic alkylation, frequently affording enantiomeric excesses greater than 95%.
Experimental Protocols
Detailed methodologies are crucial for the replication and further development of catalytic systems. Below are representative experimental protocols for the synthesis of an this compound-derived ligand and its application in asymmetric catalysis.
Synthesis of this compound-Derived Monophosphine Ligands
A general route to this compound-derived monophosphine ligands involves the nucleophilic substitution of a suitable this compound-derived electrophile with a phosphine source.
-
Preparation of the this compound Electrophile: this compound is first converted to a bromo-derivative. This can be achieved by reacting this compound with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Phosphine Introduction: The bromo-derivative is then reacted with a phosphine source, for example, by adding LiPPh₂ (prepared from n-BuLi and HPPh₂). The reaction mixture is typically stirred in an inert solvent like diethyl ether.
-
Protection and Purification: The resulting phosphine is often protected as a borane complex by adding a borane source like BH₃·SMe₂. The final phosphine-borane complex can be purified by column chromatography and characterized by NMR spectroscopy and X-ray crystallography.
General Procedure for Asymmetric Hydrogenation using an this compound-Derived Monophosphine-Rhodium Catalyst
-
Catalyst Preparation: In a glovebox, the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the this compound-derived monophosphine ligand are dissolved in a degassed solvent (e.g., CH₂Cl₂) in a Schlenk tube. The mixture is stirred at room temperature to allow for the formation of the active catalyst.
-
Reaction Setup: The substrate (e.g., dimethyl itaconate) is added to the catalyst solution under an inert atmosphere.
-
Hydrogenation: The reaction vessel is then purged with hydrogen and pressurized to the desired pressure (e.g., 1 atm). The reaction is stirred at room temperature.
-
Work-up and Analysis: Upon completion (monitored by ¹H NMR), the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR analysis of the crude product, and the enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Workflow and Relationships
To better understand the processes and relationships in asymmetric catalysis utilizing this compound-derived ligands, the following diagrams are provided.
Caption: General workflow for asymmetric catalysis using this compound-derived ligands.
Caption: Key relationships influencing the performance of this compound-derived ligands.
References
Reactivity in Polyesterification: A Comparative Analysis of Isomannide and Isoidide
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and high-performance polymers has led to a significant interest in bio-based monomers. Among these, the dianhydrohexitols—isomannide, isoidide, and isosorbide—have emerged as promising candidates for the synthesis of polyesters with enhanced thermal properties. The reactivity of these rigid diols in polyesterification is a critical factor influencing reaction kinetics, polymer molecular weight, and overall process efficiency. This guide provides an objective comparison of the reactivity of this compound and isoidide, supported by experimental data, to aid researchers in monomer selection and process optimization.
Executive Summary
The stereochemistry of the hydroxyl groups is the primary determinant of reactivity among the dianhydrohexitol isomers. Isoidide, with its two exo-configured hydroxyl groups, exhibits the highest reactivity in polyesterification. In contrast, this compound, which possesses two endo-configured hydroxyl groups, is the least reactive of the three common isomers. This difference is primarily attributed to the steric hindrance associated with the endo position, which is shielded by the fused-ring structure of the molecule. Consequently, polyesterifications involving isoidide proceed more readily, leading to higher monomer incorporation and potentially higher molecular weight polymers under similar reaction conditions compared to this compound.
Comparative Reactivity Data
The following table summarizes key findings from the literature that highlight the difference in reactivity between isoidide and its isomers. Due to the limited commercial availability of isoidide and this compound compared to isosorbide, direct side-by-side kinetic studies are scarce. However, comparative data on monomer incorporation and resulting polymer properties provide strong evidence for the established reactivity trend.
| Parameter | Isoidide | Isosorbide | This compound | Rationale for Reactivity Difference |
| Hydroxyl Group Configuration | exo, exo | endo, exo | endo, endo | The exo position is less sterically hindered, facilitating easier access for esterification. |
| Monomer Incorporation in PET Copolymerization | 98% of feed incorporated[1] | 83% of feed incorporated[1] | Not directly compared, but expected to be lower than isosorbide. | Higher incorporation reflects a faster reaction rate relative to the other diol (ethylene glycol) and less loss during polymerization. |
| Number-Average Molecular Weight (Mn) of Aliphatic Copolyesters ( g/mol ) | 2,200 – 6,700[1] | Generally lower than isoidide counterparts under similar conditions.[1] | Expected to be the lowest due to the low reactivity of both hydroxyl groups. | Higher reactivity of the diol allows for the achievement of higher molecular weight polymers in a given reaction time. |
The Role of Stereochemistry in Reactivity
The difference in reactivity between isoidide and this compound can be understood by examining their molecular structures. The bicyclic structure of dianhydrohexitols creates two distinct spatial orientations for the hydroxyl groups: endo and exo.
As depicted in Figure 1, the exo hydroxyl groups of isoidide are positioned on the exterior of the V-shaped bicyclic system, making them readily accessible for reaction with a diacid or diester. Conversely, the endo hydroxyl groups of this compound are oriented towards the interior of the V-shape, resulting in significant steric hindrance that impedes their approach to the carboxylic acid or ester functionality.[1] Isosorbide, with one endo and one exo hydroxyl group, exhibits an intermediate reactivity.
Experimental Protocols
While a single, standardized protocol for the direct comparison of this compound and isoidide reactivity is not prevalent in the literature, a general methodology for their polyesterification via melt polymerization can be outlined. The following protocol is a synthesis of procedures reported for dianhydrohexitol-based polyesters.
Objective: To synthesize a polyester from a dianhydrohexitol (this compound or isoidide) and a dicarboxylic acid (or its dimethyl ester) via melt polycondensation.
Materials:
-
Dianhydrohexitol (this compound or Isoidide)
-
Dicarboxylic acid (e.g., succinic acid, terephthalic acid) or Dimethyl ester of dicarboxylic acid (e.g., dimethyl terephthalate)
-
Catalyst (e.g., Titanium(IV) butoxide (Ti(OBu)₄) or Titanium(IV) isopropoxide (Ti(OiPr)₄))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Charging the Reactor: The dianhydrohexitol, dicarboxylic acid or dimethyl ester, and the catalyst are charged into a reaction vessel equipped with a mechanical stirrer, a distillation column, a nitrogen/argon inlet, and a vacuum connection. A molar excess of the diol (e.g., diol:diacid ratio of 1.2:1) is often used to compensate for any loss of the diol through sublimation.
-
Esterification/Transesterification (First Stage):
-
The reactor is purged with an inert gas.
-
The temperature is gradually raised to 180-220°C under a slow stream of the inert gas.
-
This stage is continued for 2-4 hours, during which water (from a diacid) or methanol (from a dimethyl ester) is distilled off.
-
-
Polycondensation (Second Stage):
-
The temperature is increased to 230-260°C.
-
A vacuum is gradually applied (typically reaching <1 mbar) to facilitate the removal of the condensation byproducts and drive the polymerization reaction towards the formation of a high molecular weight polymer.
-
The reaction is monitored by the increase in the viscosity of the melt (observed through the stirrer torque). This stage can last for 3-6 hours.
-
-
Product Recovery:
-
The reactor is brought back to atmospheric pressure with the inert gas.
-
The molten polymer is extruded from the reactor and quenched in cold water.
-
The resulting polyester is then pelletized for further analysis.
-
Logical Relationship of Reactivity
The logical flow from the molecular structure of the dianhydrohexitols to their performance in polyesterification can be visualized as a direct causal relationship.
Conclusion
The selection of a dianhydrohexitol isomer for polyester synthesis has significant implications for the polymerization process and the properties of the final material. Isoidide, with its sterically accessible exo, exo-hydroxyl groups, is demonstrably more reactive than this compound, which possesses sterically hindered endo, endo-hydroxyl groups. This higher reactivity translates to more efficient polymerizations, higher monomer incorporation, and the potential for achieving higher molecular weight polyesters. For applications where rapid polymerization and high molecular weight are critical, isoidide is the superior monomer. However, the choice of monomer will also depend on other factors such as cost, availability, and the desired properties of the final polymer. This guide provides the foundational knowledge for researchers to make informed decisions when designing novel bio-based polyesters.
References
Safety Operating Guide
Proper Disposal of Isomannide: A Guide for Laboratory Professionals
The safe and compliant disposal of Isomannide is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this compound waste, minimizing risks and adhering to regulatory standards.
Pre-Disposal and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to avoid inhalation and contact with skin and eyes.[1][2]
Recommended PPE:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Body Protection: Protective work clothing or lab coat.
-
Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.
Ensure that a safety shower and eye wash station are readily accessible. All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood.
Waste Classification and Segregation
Properly classify this compound waste as hazardous chemical waste. It should not be disposed of in regular trash or down the sink. To prevent dangerous reactions and ensure proper disposal, segregate this compound waste from other waste streams.
-
Solid Waste: Collect pure this compound powder, contaminated labware (e.g., weigh boats, spatulas), and PPE in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, it should be collected in a compatible hazardous waste container. Aqueous solutions containing this compound should also be treated as hazardous waste. It is important to separate halogenated and non-halogenated solvent waste.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be conducted in accordance with prevailing country, federal, state, and local regulations.
-
Containment: Place all this compound waste and contaminated materials in a compatible, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area that is at or near the point of generation. Keep the container closed except when adding waste.
-
Spill and Contamination Cleanup: In the event of a small spill, mechanically pick up the solid material. For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders. Decontaminate surfaces and equipment by scrubbing with alcohol. All cleanup materials should be collected and disposed of as hazardous waste.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for waste pickup and documentation.
Safety and Handling Summary for this compound Disposal
| Parameter | Guideline | Source |
| Personal Protective Equipment | Safety goggles with side-shields, impervious gloves, protective clothing, suitable respirator. | |
| Handling Area | Well-ventilated area, preferably a fume hood. | |
| Emergency Equipment | Accessible safety shower and eye wash station. | |
| Solid Waste Containment | Designated, labeled hazardous waste container. | |
| Liquid Waste Containment | Compatible, labeled hazardous waste container; segregate solvents. | |
| Spill Cleanup (Solid) | Mechanically pick up. | |
| Spill Cleanup (Liquid) | Absorb with inert material (e.g., diatomite), decontaminate surfaces with alcohol. | |
| Disposal Method | Through institutional EHS or a licensed waste management company. | |
| Regulatory Compliance | Adhere to all local, state, and federal regulations. |
This compound Disposal Workflow
Caption: A workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
